CbzNH-PEG8-amide-bis(pentayl-5OBz)
Description
BenchChem offers high-quality CbzNH-PEG8-amide-bis(pentayl-5OBz) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CbzNH-PEG8-amide-bis(pentayl-5OBz) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C114H118N4O33 |
|---|---|
Poids moléculaire |
2072.2 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R)-2,3,4,5-tetrabenzoyloxy-6-[[(4S)-5-oxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentabenzoyloxyhexyl]amino]-4-[3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]pentanoyl]amino]hexyl] benzoate |
InChI |
InChI=1S/C114H118N4O33/c119-97(116-76-93(144-106(124)84-40-18-4-19-41-84)99(148-110(128)88-48-26-8-27-49-88)101(150-112(130)90-52-30-10-31-53-90)95(146-108(126)86-44-22-6-23-45-86)79-141-104(122)82-36-14-2-15-37-82)57-56-92(118-98(120)58-60-133-62-64-135-66-68-137-70-72-139-74-75-140-73-71-138-69-67-136-65-63-134-61-59-115-114(132)143-78-81-34-12-1-13-35-81)103(121)117-77-94(145-107(125)85-42-20-5-21-43-85)100(149-111(129)89-50-28-9-29-51-89)102(151-113(131)91-54-32-11-33-55-91)96(147-109(127)87-46-24-7-25-47-87)80-142-105(123)83-38-16-3-17-39-83/h1-55,92-96,99-102H,56-80H2,(H,115,132)(H,116,119)(H,117,121)(H,118,120)/t92-,93+,94-,95-,96+,99-,100+,101-,102+/m0/s1 |
Clé InChI |
CIDVENIIHKNHNM-NUETZRLOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@H]([C@@H]([C@H]([C@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)NCC(C(C(C(COC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Foundational & Exploratory
CbzNH-PEG8-amide-bis(pentyl-5OBz) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
CbzNH-PEG8-amide-bis(pentyl-5OBz) is a complex heterobifunctional molecule that, based on its constituent parts, is designed for use in advanced bioconjugation, particularly in the field of targeted therapeutics. Its structure suggests a role as a linker, likely for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[1][2][3][4][5][6] The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[4]
This molecule incorporates three key features:
-
A Carboxybenzyl (Cbz)-protected amine , which provides a stable, selectively removable protecting group for a primary or secondary amine. This allows for controlled, sequential synthesis of more complex conjugates.
-
An 8-unit polyethylene (B3416737) glycol (PEG8) chain , a hydrophilic and flexible spacer. PEG linkers are widely used in PROTACs to improve solubility, cell permeability, and pharmacokinetic properties.[2][4] The length of the PEG chain is a crucial parameter that can be optimized to achieve efficient degradation of the target protein.[2]
-
A bis(pentyl-5OBz) amide moiety , which represents the functional or "warhead" end of the molecule. The exact nature of "OBz" can vary, but it often refers to a benzoyl or related aromatic group, which may serve as a ligand for a protein of interest.
This guide provides a detailed overview of the inferred chemical structure, properties, and potential applications of CbzNH-PEG8-amide-bis(pentyl-5OBz).
Chemical Structure and Properties
While public data on this specific molecule is limited, its structure can be inferred from its name and related compounds. The structure likely consists of a Cbz-protected PEG8 linker core that is connected via an amide bond to a central scaffold bearing two pentyl-benzoyl groups.
Inferred Chemical Structure:
Caption: Inferred structure of CbzNH-PEG8-amide-bis(pentyl-5OBz).
Quantitative Data Summary
The following table summarizes the key chemical and physical properties. Note that some of this data is calculated based on the inferred structure, as specific experimental data for this exact molecule is not widely available.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁₄H₁₁₈N₄O₃₃ | ChemScene[7] |
| Molecular Weight | 2072.16 g/mol | ChemScene[7] |
| Appearance | White to off-white solid or viscous oil | Typical for PEG compounds |
| Purity | >95% (typically verified by HPLC and NMR) | Supplier Data[8] |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water | BroadPharm[9] |
| Storage Conditions | -20°C, protected from light and moisture | MedChemExpress[6] |
Applications in Drug Discovery
The primary application of CbzNH-PEG8-amide-bis(pentyl-5OBz) is as a building block in the synthesis of targeted therapeutics.
-
PROTAC Development: This molecule is well-suited for use as a PROTAC linker.[1][5][10] The Cbz-protected amine can be deprotected and coupled to an E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands).[3] The bis(pentyl-5OBz) moiety could function as the warhead that binds to the protein of interest, or it could be a precursor that is further modified. The PEG8 chain provides the necessary spacing and flexibility to allow for the formation of a productive ternary complex.[2][4]
-
Antibody-Drug Conjugates (ADCs): This molecule has also been described as a cleavable ADC linker.[11][12] In this context, the linker would be attached to an antibody, and the "bis(pentyl-5OBz)" end would be attached to a cytotoxic payload. The linker is designed to be stable in circulation and release the payload upon internalization into a target cell.
Experimental Protocols
Below are representative protocols for key experimental steps involving a molecule like CbzNH-PEG8-amide-bis(pentyl-5OBz).
1. Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group to liberate the free amine, which is then available for subsequent coupling reactions.
-
Reagents and Materials:
-
CbzNH-PEG8-amide-bis(pentyl-5OBz)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Argon or Nitrogen)
-
Filter agent (e.g., Celite®)
-
-
Procedure:
-
Dissolve CbzNH-PEG8-amide-bis(pentyl-5OBz) (1 equivalent) in a suitable solvent such as methanol in a round-bottom flask.
-
Carefully add a catalytic amount of Pd/C (typically 10-20 mol%) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Once the reaction is complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, H₂N-PEG8-amide-bis(pentyl-5OBz), which can often be used in the next step without further purification.
-
2. Amide Coupling to an E3 Ligase Ligand
This protocol describes the coupling of the deprotected amine with a carboxylic acid-functionalized E3 ligase ligand to form a PROTAC.
-
Reagents and Materials:
-
H₂N-PEG8-amide-bis(pentyl-5OBz) (from the deprotection step)
-
E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH) (1.1 equivalents)
-
Coupling agent, e.g., HATU (1.2 equivalents) or EDC/HOBt (1.2 equivalents each)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Tertiary amine base, e.g., DIPEA or TEA (3-4 equivalents)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the E3 ligase ligand-COOH in anhydrous DMF under an inert atmosphere.
-
Add the coupling agent (HATU) and the amine base (DIPEA) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the H₂N-PEG8-amide-bis(pentyl-5OBz) in a minimal amount of anhydrous DMF.
-
Add the solution of the deprotected linker to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.
-
Signaling Pathways and Workflows
PROTAC Mechanism of Action
The ultimate goal of synthesizing a PROTAC is to hijack the cell's ubiquitin-proteasome system to degrade a target protein.[4] The workflow is a multi-step biological process.
Caption: General mechanism of action for a PROTAC molecule.
Synthetic Workflow for PROTAC Assembly
The synthesis of a final PROTAC molecule using CbzNH-PEG8-amide-bis(pentyl-5OBz) follows a logical chemical workflow.
Caption: Synthetic workflow for assembling a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemscene.com [chemscene.com]
- 8. CbzNH-PEG8-amide-bis(pentayl-5OBz)| Ambeed [ambeed.com]
- 9. Cbz-N-amido-PEG8-acid, 1334177-87-5 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.cn [medchemexpress.cn]
A Technical Guide to the Application of Bifunctional Linkers in Proteolysis Targeting Chimeras (PROTACs): A Focus on CbzNH-PEG8-amide-bis(pentyl-5OBz)
For Researchers, Scientists, and Drug Development Professionals
While specific research applications and detailed experimental data for the novel chemical entity CbzNH-PEG8-amide-bis(pentyl-5OBz) are not yet publicly available in peer-reviewed literature, its chemical structure strongly indicates its use as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide will, therefore, provide an in-depth technical overview of the role and application of such molecules in PROTAC-based research, drawing upon the established principles of its constituent parts.
The Role of CbzNH-PEG8-amide-bis(pentyl-5OBz) in PROTACs
PROTACs are innovative heterobifunctional molecules that commandeer the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]
The structure of CbzNH-PEG8-amide-bis(pentyl-5OBz) suggests it is a versatile building block for PROTAC synthesis:
-
CbzNH-PEG8-amide : This is a polyethylene (B3416737) glycol (PEG) linker of eight units, which is a common choice in PROTAC design.[4][5] PEG linkers are known to be hydrophilic and flexible, which can improve the solubility and cell permeability of the final PROTAC molecule.[2] The length of the PEG chain is a critical parameter that is often optimized for each specific target protein and E3 ligase pair to ensure the formation of a stable and productive ternary complex.[4] The Cbz (carboxybenzyl) group is a well-known protecting group for the amine functionality, which would likely be deprotected in a later synthetic step to allow for conjugation to either the target protein ligand or the E3 ligase ligand.
-
bis(pentyl-5OBz) : This moiety is less common and likely represents a novel component of a PROTAC. The "bis" prefix indicates two identical groups. Each group consists of a pentyl chain with a benzyl (B1604629) ether protecting group (OBz) at the 5th position. This part of the molecule could potentially be a novel ligand for an E3 ligase or a warhead for a specific target protein. The benzyl ether protecting groups would be removed in the final stages of synthesis to reveal the active functional groups.
The PROTAC Signaling Pathway
The primary function of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process is a key part of the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotic cells.
The mechanism of action for a PROTAC can be visualized as follows:
Caption: The PROTAC-mediated protein degradation pathway.
Generalized Experimental Workflow for PROTAC Development
The development of a novel PROTAC, such as one synthesized from CbzNH-PEG8-amide-bis(pentyl-5OBz), typically follows a structured workflow from synthesis to biological evaluation.
Caption: A generalized experimental workflow for PROTAC development.
Key Experimental Protocols in PROTAC Research
While specific protocols for a PROTAC derived from CbzNH-PEG8-amide-bis(pentyl-5OBz) are not available, the following are standard methodologies used in the field:
a. PROTAC Synthesis and Purification:
-
General Principle: The synthesis of a PROTAC involves the chemical conjugation of the three main components. This often requires the use of protecting groups, such as the Cbz and OBz groups in CbzNH-PEG8-amide-bis(pentyl-5OBz), to ensure specific and controlled reactions.
-
Methodology:
-
Synthesis of Individual Components: The target protein ligand, E3 ligase ligand, and the bifunctional linker are synthesized separately.
-
Deprotection: The protecting groups on the linker and/or ligands are removed under specific chemical conditions.
-
Conjugation: The deprotected components are reacted together, often using click chemistry or standard amide bond formation reactions, to form the final PROTAC molecule.
-
Purification: The synthesized PROTAC is purified using techniques such as flash column chromatography and/or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The final product is characterized by analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
b. Western Blotting for Protein Degradation:
-
General Principle: This technique is used to quantify the amount of the target protein in cells after treatment with the PROTAC. A decrease in the protein band intensity indicates successful degradation.
-
Methodology:
-
Cell Culture and Treatment: Cells expressing the target protein are cultured and treated with varying concentrations of the PROTAC for a specific duration.
-
Cell Lysis: The cells are harvested and lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry.
-
Quantitative Data in PROTAC Research
The efficacy of a PROTAC is assessed through various quantitative measurements. The following table summarizes key parameters:
| Parameter | Description | Typical Experimental Technique(s) |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell Western, Mass Spectrometry-based proteomics |
| Dmax | The maximum percentage of target protein degradation achieved by the PROTAC. | Western Blot, In-Cell Western, Mass Spectrometry-based proteomics |
| Binding Affinity (Kd) | The dissociation constant, which measures the strength of binding between the PROTAC and the target protein or the E3 ligase. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |
| Ternary Complex Formation | The ability of the PROTAC to bring the target protein and the E3 ligase together. | SPR, FP, Time-Resolved Fluorescence Energy Transfer (TR-FRET) |
| Cell Viability (IC50) | The concentration of the PROTAC that inhibits 50% of cell growth or viability. | MTT assay, CellTiter-Glo assay |
References
An In-depth Technical Guide on the Mechanism of Action of CbzNH-PEG8-amide-bis(pentyl-5OBz)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CbzNH-PEG8-amide-bis(pentyl-5OBz) is a crucial chemical entity in the field of targeted protein degradation. It functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, integrated with an 8-unit polyethylene (B3416737) glycol (PEG8) linker. This molecule is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a component of a PROTAC, its primary mechanism of action is to recruit the VHL E3 ligase to a specific protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome. This guide provides a comprehensive overview of its mechanism of action, quantitative binding data for its core components, detailed experimental protocols for its characterization, and visualizations of the associated biological pathways and experimental workflows.
Core Mechanism of Action: VHL-mediated Targeted Protein Degradation
The molecule CbzNH-PEG8-amide-bis(pentyl-5OBz) is a derivative of the well-characterized VHL ligand, (S, R, S)-AHPC, also known as VH032.[1][2] Its mechanism of action is intrinsically linked to its role within a PROTAC, a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system.[1][2]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] In this context, CbzNH-PEG8-amide-bis(pentyl-5OBz) serves as the VHL E3 ligase-recruiting ligand connected to a flexible PEG8 linker.
The degradation process mediated by a PROTAC incorporating this VHL ligand follows a catalytic cycle:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, forming a ternary complex. The formation of a stable ternary complex is a critical step for effective protein degradation.[2][3]
-
Ubiquitination : The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1]
-
Proteasomal Degradation : The resulting polyubiquitin (B1169507) chain on the POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into smaller peptides.[1]
-
PROTAC Recycling : Following the degradation of the POI, the PROTAC molecule is released and can participate in further rounds of degradation, acting in a catalytic manner.[1]
The PEG8 linker in CbzNH-PEG8-amide-bis(pentyl-5OBz) plays a crucial role in providing the optimal length and flexibility to facilitate the formation of a productive ternary complex. It also enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[1]
Quantitative Data Presentation
Table 1: Comparative Binding Affinities of Core VHL Ligands [4][5]
| Compound | Binding Affinity (Kd) to VHL |
| VH032 | 185 nM |
| VH101 | 44 nM |
| VH298 | 90 nM |
Table 2: Representative Degradation Performance of VHL-based PROTACs with PEG Linkers [1]
| PROTAC | Target Protein | DC50 (Concentration for 50% Degradation) | Dmax (Maximum Degradation) |
| Representative VHL-PROTAC 1 | Target X | 10-100 nM | >90% |
| Representative VHL-PROTAC 2 | Target Y | 1-10 nM | >95% |
Experimental Protocols
The characterization of VHL ligands and the PROTACs derived from them involves a series of in vitro and cellular assays to determine binding affinity, ternary complex formation, and target protein degradation.
VHL Binding Affinity Measurement: Fluorescence Polarization (FP) Assay
This assay measures the binding of the VHL ligand to the VHL protein in a competitive format.
-
Materials :
-
Recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)
-
Fluorescently labeled VHL ligand (tracer)
-
Test compound (CbzNH-PEG8-amide-bis(pentyl-5OBz) or derived PROTAC)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
-
-
Procedure :
-
A solution of the VHL protein complex and the fluorescent tracer is prepared at concentrations that result in a stable and high polarization signal.
-
Serial dilutions of the test compound are added to the wells of a microplate.
-
The VHL protein/tracer mixture is added to the wells containing the test compound.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
The fluorescence polarization is measured. The displacement of the fluorescent tracer by the test compound results in a decrease in polarization, which is used to calculate the binding affinity (IC50 or Ki).
-
Ternary Complex Formation: Co-Immunoprecipitation (Co-IP) Assay
This assay validates the formation of the ternary complex (POI-PROTAC-VHL) in a cellular context.
-
Materials :
-
Cells expressing the target protein and VHL
-
PROTAC molecule
-
Lysis buffer
-
Antibodies against the target protein and VHL
-
Protein A/G magnetic beads
-
Wash buffer and elution buffer
-
SDS-PAGE and Western blotting reagents
-
-
Procedure :
-
Cells are treated with the PROTAC molecule for a specified time.
-
Cells are lysed to release protein complexes.
-
The cell lysate is incubated with an antibody against the target protein, followed by the addition of protein A/G beads to pull down the target protein and its binding partners.
-
The beads are washed to remove non-specific binders.
-
The protein complexes are eluted from the beads.
-
The eluate is analyzed by Western blotting using antibodies against both the target protein and VHL to confirm the presence of the ternary complex.[2]
-
Target Protein Degradation: Western Blotting
This is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.
-
Materials :
-
Cells expressing the target protein
-
PROTAC molecule
-
Lysis buffer
-
Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
SDS-PAGE and Western blotting reagents
-
-
Procedure :
-
Cells are treated with varying concentrations of the PROTAC for a set period (e.g., 24 hours).
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against the target protein and the loading control, followed by secondary antibodies.
-
The protein bands are visualized and quantified to determine the extent of degradation relative to the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PROTAC Mechanism of Action.
Experimental Workflow Diagram
Caption: PROTAC Synthesis Workflow.
Logical Relationship Diagram
Caption: PROTAC Binding Equilibria.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the chemical linker connecting the targeting moiety to the payload is a critical determinant of efficacy and safety. Polyethylene Glycol (PEG) linkers have become indispensable for their ability to enhance solubility, stability, and pharmacokinetic profiles. The strategic use of protecting groups is paramount in the synthesis of these linkers, and the Carboxybenzyl (Cbz or Z) group plays a important role in this context. This technical guide provides a comprehensive overview of the Cbz protecting group's function in PEG linkers, detailing its chemical properties, applications, and the experimental protocols for its use.
The Carboxybenzyl (Cbz) Group: A Cornerstone in Amine Protection
The Cbz group is a widely utilized protecting group for primary and secondary amines in organic synthesis, especially in peptide synthesis and the construction of complex molecules for drug development.[1][2] Its popularity stems from its stability under a range of reaction conditions and the various methods available for its selective removal.[1][3]
Key Properties of the Cbz Group:
-
Stability: The Cbz group is stable under acidic and basic conditions, which allows for a wide range of subsequent chemical modifications to the linker or attached molecules.[4]
-
Orthogonality: The Cbz group is orthogonal to other common amine protecting groups like tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). This means that the Cbz group can be selectively removed without affecting Boc or Fmoc groups, and vice versa, enabling complex, multi-step synthetic strategies.[2][5]
-
Removal Conditions: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which is a mild and efficient process.[1] Alternative methods include the use of strong acids or dissolving metal reduction.[3]
The Synergy of Cbz Protection and PEG Linkers in Bioconjugation
The integration of a Cbz-protected amine into a PEG linker creates a versatile tool for bioconjugation. This is particularly valuable in the synthesis of heterobifunctional linkers, which possess two different reactive groups at their termini. A common example is a Cbz-NH-PEG-COOH linker, where one end is a Cbz-protected amine and the other is a carboxylic acid. This design allows for the sequential and controlled conjugation of different molecules.
The PEG component of the linker imparts several beneficial properties to the final bioconjugate:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are hydrophobic. The hydrophilic nature of the PEG chain improves the overall solubility of the ADC and reduces its propensity to aggregate, which is a critical factor for in vivo stability and efficacy.[6][7]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer circulation half-life. This allows for greater accumulation of the therapeutic at the target site.[6][8]
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially reducing an immunogenic response.
The Cbz group, in this context, serves to temporarily mask the amine functionality on the PEG linker during synthesis and subsequent reactions, preventing unwanted side reactions. Once the other end of the linker is conjugated (e.g., the carboxylic acid end is coupled to a drug molecule), the Cbz group can be selectively removed to reveal the amine, which can then be used for conjugation to a targeting moiety, such as a monoclonal antibody.
Quantitative Data on the Impact of PEG Linkers
The length of the PEG chain in a linker has a significant impact on the properties of the resulting bioconjugate. The following tables summarize quantitative data on the effects of PEG linker length on key parameters of Antibody-Drug Conjugates (ADCs).
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | In Vivo Half-Life (hours) | Reference Molecule |
| No PEG | ~15 | - | Homogeneous DAR 8 Conjugate[9] |
| PEG2 | ~12 | - | Homogeneous DAR 8 Conjugate[9] |
| PEG4 | ~8 | - | Homogeneous DAR 8 Conjugate[9] |
| PEG8 | ~5 | 28 | rhTIMP-1 vs PEG20K-TIMP-1[10] |
| PEG12 | ~5 | - | Homogeneous DAR 8 Conjugate[9] |
| PEG24 | ~4 | - | Homogeneous DAR 8 Conjugate[9] |
Table 2: Impact of PEG Linker Length on ADC Aggregation
| ADC Configuration | Incubation Time (days) | % Aggregates | Reference |
| Non-PEGylated Control (Kadcyla®) | 28 | ~8% | [11] |
| Pendant PEG12 Linker (DAR 4) | 28 | ~3% | [11] |
| Pendant PEG12 Linker (DAR 8) | 28 | ~6% | [11] |
| Linear PEG24 Linker (DAR 4) | 28 | ~4% | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a Cbz-protected heterobifunctional PEG linker and its subsequent use in a typical bioconjugation workflow.
Synthesis of Cbz-NH-PEGn-COOH
This protocol describes a general method for the synthesis of a heterobifunctional PEG linker with a Cbz-protected amine at one terminus and a carboxylic acid at the other.
Materials:
-
α-amino-ω-hydroxy-PEG (H₂N-PEGn-OH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Cbz Protection of the Amine Terminus:
-
Dissolve H₂N-PEGn-OH (1 equivalent) in a mixture of DCM and water (1:1 v/v).
-
Add NaHCO₃ (2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add Cbz-Cl (1.1 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting Cbz-NH-PEGn-OH by silica gel column chromatography.
-
-
Oxidation of the Hydroxyl Terminus to a Carboxylic Acid:
-
Dissolve the purified Cbz-NH-PEGn-OH in acetone and cool to 0 °C.
-
Slowly add Jones reagent dropwise until a persistent orange-brown color is observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Remove the acetone under reduced pressure and dissolve the residue in water.
-
Extract the aqueous solution with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield Cbz-NH-PEGn-COOH.
-
Further purification can be performed by recrystallization or chromatography if necessary.
-
Conjugation of Cbz-NH-PEGn-COOH to a Monoclonal Antibody (mAb)
This protocol outlines the steps for activating the carboxylic acid terminus of the Cbz-protected PEG linker and conjugating it to lysine (B10760008) residues on a mAb.
Materials:
-
Cbz-NH-PEGn-COOH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve Cbz-NH-PEGn-COOH (1 equivalent), NHS (1.1 equivalents), and DCC or EDC (1.1 equivalents) in anhydrous DMF or DMSO.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester (Cbz-NH-PEGn-CO-NHS).
-
-
Conjugation to the mAb:
-
Add the activated linker solution dropwise to the mAb solution at a desired molar ratio (e.g., 10:1 linker to mAb).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.
-
Purify the resulting mAb-PEGn-NH-Cbz conjugate by SEC to remove excess linker and byproducts.
-
Mandatory Visualizations
Logical Relationship Diagram: Orthogonal Protection Strategy
Caption: Orthogonal protection allows for selective deprotection and conjugation at different ends of a bifunctional linker.
Experimental Workflow: ADC Development with a Cbz-Protected Linker
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
function of PEG8 spacer in bioconjugation
An In-depth Technical Guide on the Core Function of PEG8 Spacers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of molecules, a cornerstone of biopharmaceutical development, relies heavily on the design of the linker connecting the two entities.[1] Among the various linkers available, polyethylene (B3416737) glycol (PEG) spacers have become a foundational technology, with the 8-unit PEG (PEG8) spacer offering a compelling balance of properties for a wide range of applications, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3] This technical guide delves into the multifaceted functions of the PEG8 spacer, providing quantitative data, detailed experimental protocols, and visual diagrams to illustrate its critical role in optimizing the performance of bioconjugates.
Core Functions and Advantages of the PEG8 Spacer
The integration of a PEG8 spacer into a bioconjugate design imparts several advantageous physicochemical and pharmacological properties.[4] These advantages stem from its inherent hydrophilicity, flexibility, and biocompatibility.[1]
Enhanced Hydrophilicity and Solubility
Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic, which can lead to aggregation and poor solubility in aqueous solutions.[2][4] The hydrophilic nature of the PEG8 spacer, composed of repeating ethylene (B1197577) glycol units, increases the overall water solubility of the bioconjugate.[5][6][7] This enhanced solubility prevents aggregation, which is crucial for manufacturing, stability, and reducing the risk of an immune response.[2][8] For instance, the inclusion of a PEG8 spacer in the linker-payload SG3249 was designed to improve solubility, allowing for bioconjugation in aqueous buffers with minimal organic co-solvents.[9]
Reduced Immunogenicity and Enhanced Stability
The PEG8 spacer can form a protective hydration "shell" around the bioconjugate.[2][4] This shielding effect can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an adverse immune response.[2][5][7] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[2]
Improved Pharmacokinetics
A significant advantage of PEGylation is the improvement of a bioconjugate's pharmacokinetic profile.[4][10] The hydrated PEG chain increases the hydrodynamic size of the molecule, which in turn reduces renal clearance and prolongs its circulation half-life.[5][11] This leads to slower plasma clearance and increased overall drug exposure (Area Under the Curve - AUC) at the target site, ultimately improving the therapeutic index.[2][4]
Optimal Spacing and Reduced Steric Hindrance
The defined length of the PEG8 spacer provides critical spatial separation between the conjugated molecules.[2] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[2] It also ensures that the payload is accessible to its target.[2] The flexibility of the PEG linker is also vital in applications like PROTACs, where it allows for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex for ubiquitination and subsequent degradation.[3][12]
Quantitative Data on the Impact of PEG Spacers
Experimental data consistently demonstrates the superior performance of PEG spacers in various bioconjugation applications.[1]
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics
A study on ADCs with a drug-to-antibody ratio (DAR) of 8, using glucuronide-MMAE linkers with varying PEG spacer lengths, showed a direct correlation between PEG chain length and improved pharmacokinetic parameters.[4]
| PEG Spacer Length | Clearance (mL/day/kg) | Exposure (AUC) (µg*day/mL) |
| PEG2 | 15.3 | 196 |
| PEG4 | 11.5 | 261 |
| PEG8 | 8.8 | 341 |
| PEG12 | 8.7 | 345 |
| PEG24 | 8.9 | 337 |
| Data adapted from a study optimizing a glucuronide-MMAE linker, demonstrating that pharmacokinetic benefits plateau around 8 PEG units.[4] |
Table 2: Comparative Binding Affinity of Different Spacer Types
A study on aptamer-amphiphiles highlighted the improved binding affinity with PEG spacers compared to hydrophobic alkyl spacers. A lower dissociation constant (Kd) indicates stronger binding.[1]
| Spacer Type | Dissociation Constant (Kd) in nM |
| No Spacer | 15 |
| Alkyl C12 | 110 |
| Alkyl C24 | 130 |
| PEG4 | 21 |
| PEG8 | 10 |
| PEG24 | 11 |
| Data illustrates that the hydrophilic nature of PEG spacers, particularly PEG8, results in significantly stronger binding interactions compared to hydrophobic alkyl spacers.[1] |
Table 3: In Vitro Degradation of IDO1 by a PROTAC with a PEG8 Linker
The efficacy of a PROTAC is measured by its ability to degrade the target protein. The following data is for an exemplary IDO1-targeting PROTAC utilizing a thalidomide-based CRBN ligand connected by a PEG8 linker.[3]
| Parameter | Value |
| DC₅₀ | 3.1 nM |
| Dₘₐₓ | >95% |
| DC₅₀ represents the concentration for 50% target protein degradation, and Dₘₐₓ is the maximum degradation achieved, underscoring the efficiency of the PEG8-containing PROTAC.[3] |
Applications of PEG8 Spacers in Bioconjugation
The advantageous properties of PEG8 spacers have led to their widespread adoption in several cutting-edge therapeutic modalities.
-
Antibody-Drug Conjugates (ADCs): In ADCs, PEG8 linkers are used to attach potent cytotoxic agents to monoclonal antibodies.[1][4] They enhance the solubility and stability of ADCs, particularly those with high drug-to-antibody ratios (DARs), and improve their pharmacokinetic profiles.[4][9] The approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a PEG8 chain in its linker.[13]
-
PROTACs: PEG linkers are the most common type used in PROTACs, with statistical data showing their use in 54% of reported PROTAC molecules.[14] The PEG8 linker, in particular, provides the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for inducing protein degradation.[3][12]
Experimental Protocols
The versatility of PEG8 spacers is realized through their functionalization with various reactive groups. The following are generalized protocols for common bioconjugation reactions.
Protocol 1: Amine-Reactive PEGylation using an NHS-Ester Functionalized PEG8
This protocol describes the conjugation of an amine-reactive PEG8 linker (e.g., NHS-PEG8-Payload) to lysine (B10760008) residues on a protein, such as an antibody.[2]
Materials:
-
Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG8-Payload, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Methodology:
-
Preparation: Bring the antibody solution to the desired concentration (typically 1-10 mg/mL) in the reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG8-Payload in the organic solvent to create a concentrated stock solution.
-
Conjugation Reaction: Add a calculated molar excess of the NHS-PEG8-Payload solution to the antibody solution. The molar ratio will depend on the desired degree of labeling and should be optimized.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting bioconjugate using SEC to separate the labeled antibody from unreacted payload and quenching reagent, or by dialysis against a suitable storage buffer.[2]
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
Protocol 2: Thiol-Reactive PEGylation using a Maleimide (B117702) Functionalized PEG8
This protocol is for conjugating a maleimide-functionalized PEG8 linker to free sulfhydryl groups on a protein, often from reduced cysteine residues.
Materials:
-
Protein with free sulfhydryl groups in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA, pH 6.5-7.5)
-
Maleimide-PEG8-Payload, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., SEC or Dialysis)
Methodology:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a stock solution of the Maleimide-PEG8-Payload in an organic solvent immediately prior to use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching the Reaction: Add a quenching reagent, such as free cysteine, at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.[2]
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.[2]
-
Characterization: Analyze the final conjugate to determine the extent of labeling and confirm its purity.
Visualizations of Pathways and Workflows
Diagram 1: General Bioconjugation Workflow
Caption: Experimental workflow for bioconjugation.
Diagram 2: PROTAC Mechanism of Action with PEG8 Linker
Caption: Mechanism of action for a PROTAC.
Conclusion
The PEG8 spacer is a critical and versatile tool in the field of bioconjugation.[2] Its inherent physicochemical properties—hydrophilicity, flexibility, and defined length—address fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[2] By providing an optimal linkage between biomolecules and payloads, the PEG8 spacer plays a pivotal role in the design and success of advanced therapeutics like ADCs and PROTACs, ultimately enabling the development of more effective and safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. books.rsc.org [books.rsc.org]
- 10. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 12. benchchem.com [benchchem.com]
- 13. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 14. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
In-depth Technical Guide on the Bis(pentyl-5OBz) Moiety in ADC Linkers
Notice to the User:
Following a comprehensive literature search, the chemical moiety referred to as "bis(pentyl-5OBz)" in the context of Antibody-Drug Conjugate (ADC) linkers could not be identified within publicly available scientific databases and publications. This nomenclature does not correspond to a recognized or standard chemical structure in the field of ADC technology.
It is possible that "bis(pentyl-5OBz)" represents a proprietary or internal designation for a novel linker component not yet disclosed in the public domain, a highly specific abbreviation used within a particular research group, or a potential misnomer.
To proceed with your request for an in-depth technical guide, the following information is essential:
-
The precise chemical structure of the "bis(pentyl-5OBz)" moiety.
-
An alternative, standard chemical name (e.g., IUPAC name) or a CAS number.
-
Any publication or patent that describes this moiety.
Without a definitive chemical structure, it is not possible to provide accurate information regarding its synthesis, its role in ADC signaling pathways, relevant quantitative data, or detailed experimental protocols.
Upon receiving the correct structural information, this guide will be fully developed to meet the specified requirements for researchers, scientists, and drug development professionals. The intended content, as per the original request, is outlined below for future reference.
Proposed Structure of the Technical Guide (Pending Identification of the Moiety)
Introduction to ADC Linker Technology
An overview of the critical role of linkers in the efficacy and safety of Antibody-Drug Conjugates. This section will discuss the main classes of linkers (cleavable and non-cleavable), their mechanisms of action, and the importance of linker properties such as stability, hydrophilicity, and payload release mechanisms.
The Core Structure and Properties of the Bis(pentyl-5OBz) Moiety
-
2.1. Chemical Structure and Synthesis: A detailed presentation of the chemical structure of the bis(pentyl-5OBz) moiety. This will include a diagram of its molecular structure and a step-by-step synthesis protocol.
(A placeholder diagram and synthesis workflow will be generated here once the structure is known.)
Diagram Placeholder: Chemical Structure of the Bis(pentyl-5OBz) Moiety
Caption: The chemical structure of the bis(pentyl-5OBz) moiety is currently undefined.
-
2.2. Physicochemical Properties: An analysis of the key properties of the moiety, such as its hydrophobicity/hydrophilicity, solubility, and stability under physiological conditions.
Role and Function in ADC Linkers
-
3.1. Linker Architecture: How the bis(pentyl-5OBz) moiety is incorporated into the overall ADC linker design, connecting the antibody to the cytotoxic payload.
-
3.2. Mechanism of Payload Release: A description of the mechanism by which the linker releases the payload within the target cell, including any enzymatic or chemical triggers involved.
Diagram Placeholder: Payload Release Mechanism
Caption: A generalized workflow for ADC payload release, pending specific details of the bis(pentyl-5OBz) linker.
Quantitative Data and Performance Metrics
A summary of key performance indicators for ADCs utilizing the bis(pentyl-5OBz) linker, presented in a clear, tabular format for comparative analysis.
-
Table 1: In Vitro Cytotoxicity Data
Cell Line Target Antigen IC50 (nM) Reference | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
-
Table 2: In Vivo Efficacy Data
Xenograft Model Dosing Regimen Tumor Growth Inhibition (%) Reference | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
-
Table 3: Pharmacokinetic Parameters
Species ADC Half-life (days) Clearance (mL/day/kg) DAR Reference | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
Detailed Experimental Protocols
-
5.1. Synthesis of the Bis(pentyl-5OBz) Linker-Payload Conjugate: A detailed, step-by-step protocol for the chemical synthesis of the linker and its attachment to the cytotoxic drug.
-
5.2. Antibody Conjugation: The methodology for conjugating the linker-payload to the monoclonal antibody, including purification and characterization of the resulting ADC.
Diagram Placeholder: ADC Conjugation and Characterization Workflow
Caption: A typical experimental workflow for the creation and analysis of an ADC.
-
5.3. In Vitro Cell Viability Assay: The protocol for assessing the cytotoxicity of the ADC against cancer cell lines.
-
5.4. In Vivo Xenograft Studies: The methodology for evaluating the anti-tumor efficacy of the ADC in animal models.
Conclusion and Future Perspectives
A summary of the advantages and potential limitations of the bis(pentyl-5OBz) moiety in ADC design, and a look at future directions for linkers of this class.
We look forward to receiving the necessary information to complete this technical guide.
An In-depth Technical Guide to Cleavable ADC Linkers with PEG Spacers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cleavable linkers used in Antibody-Drug Conjugates (ADCs), with a particular focus on the integration of Polyethylene Glycol (PEG) spacers. This document details the core types of cleavable linkers, their mechanisms of action, the strategic advantages of PEGylation, quantitative data on their performance, and detailed experimental protocols for their evaluation.
Introduction to Antibody-Drug Conjugates and the Critical Role of Linkers
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. An ADC is composed of three main components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the mAb to the payload.
The linker is a critical component that dictates the overall success of an ADC. An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing premature release of the toxic payload that could harm healthy tissues. Upon reaching the target tumor cell, the linker must then be efficiently cleaved to release the payload and exert its cytotoxic effect. Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within the cancer cell.
The Strategic Advantage of PEG Spacers in Cleavable Linkers
The incorporation of Polyethylene Glycol (PEG) spacers into ADC linkers has emerged as a key strategy to improve the physicochemical and pharmacological properties of these complex bioconjugates. Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced stability, and rapid clearance from circulation. Hydrophilic PEG spacers help to mitigate these issues.
Key Advantages of PEGylation:
-
Enhanced Solubility and Stability: PEG spacers increase the overall hydrophilicity of the ADC, preventing aggregation and improving stability, especially at higher drug-to-antibody ratios (DARs).
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and extends the plasma half-life. This prolonged circulation time allows for greater accumulation of the ADC at the tumor site.[1]
-
Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.
-
Modulated Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1]
The length of the PEG chain is a critical parameter that can be optimized to balance these advantages with the potential for reduced in vitro potency.[2]
Types of Cleavable Linkers
Cleavable linkers can be broadly categorized based on their cleavage mechanism. The most common types are acid-labile (hydrazone), disulfide, and protease-cleavable (peptide) linkers.
Acid-Labile Linkers (Hydrazone)
Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and cleave in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells.[] This pH-dependent cleavage releases the cytotoxic payload inside the target cell.
While effective, a drawback of some first-generation hydrazone linkers is their potential for slow hydrolysis in the bloodstream, which can lead to off-target toxicity.[4]
Disulfide Linkers
Disulfide linkers exploit the difference in redox potential between the extracellular environment and the intracellular cytoplasm. The concentration of reducing agents, particularly glutathione (B108866) (GSH), is significantly higher inside cells (1-10 mM) compared to the plasma (around 5 µM).[] This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond, releasing the payload within the cancer cell. To enhance stability in circulation, steric hindrance can be introduced near the disulfide bond.[6]
Protease-Cleavable Linkers (Peptide)
These linkers incorporate a short peptide sequence that is a substrate for specific proteases, such as cathepsin B, which are highly active in the lysosomal compartment of cancer cells. The valine-citrulline (Val-Cit) dipeptide is a widely used and well-characterized protease-cleavable linker.[] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload. These linkers generally exhibit good plasma stability.[8]
Quantitative Data on Cleavable ADC Linkers with PEG Spacers
The following tables summarize quantitative data on the stability and efficacy of different cleavable ADC linkers, including the impact of PEGylation. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: Plasma Stability of Different Cleavable Linker Types
| Linker Type | Linker Chemistry | ADC Example | Plasma Half-life (t½) | Species | Reference |
| Hydrazone | Acid-cleavable | Gemtuzumab ozogamicin | ~183 hours (at pH 7.4) | In vitro | [2] |
| Disulfide | Glutathione-sensitive | Maytansinoid-based ADC | Generally more stable than hydrazones | --- | [6] |
| Peptide | Cathepsin B-cleavable | Val-Cit-PABC-MMAE | ~230 hours | Cynomolgus Monkey | [9] |
| Peptide (PEGylated) | Glu-Val-Cit-PABC-MMAE | Experimental ADC | Improved stability over non-PEGylated | Mouse | [10] |
Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| ADC Construct | PEG Length (units) | Plasma Clearance | Tumor Exposure | Tumor Growth Inhibition | Reference |
| Non-PEGylated ADC | 0 | High | Low | 11% | [11] |
| PEGylated ADC | 2 | Lower than non-PEGylated | Higher than non-PEGylated | 35-45% | [11] |
| PEGylated ADC | 4 | Similar to PEG2 | Similar to PEG2 | 35-45% | [11] |
| PEGylated ADC | 8 | Significantly lower than PEG4 | Significantly higher than PEG4 | 75-85% | [11][12] |
| PEGylated ADC | 12 | Similar to PEG8 | Similar to PEG8 | 75-85% | [11] |
| PEGylated ADC | 24 | Similar to PEG8 | Similar to PEG8 | 75-85% | [11] |
| ZHER2-SMCC-MMAE (HM) | 0 | - | - | - | [13] |
| ZHER2-PEG4K-MMAE (HP4KM) | ~90 | 2.5-fold lower than HM | - | Improved over HM | [13] |
| ZHER2-PEG10K-MMAE (HP10KM) | ~227 | 11.2-fold lower than HM | - | Most ideal | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of cleavable ADC linkers.
In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and released payload.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma (citrated or heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system (e.g., Triple Quadrupole or Q-TOF)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Organic solvent for protein precipitation (e.g., acetonitrile (B52724) with internal standard)
-
Reducing agent (e.g., DTT) for DAR analysis (optional)
Procedure:
-
ADC Incubation:
-
Thaw plasma at 37°C.
-
Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, 144 hours), collect aliquots of the plasma-ADC mixture and store at -80°C until analysis.
-
-
Sample Preparation for Released Payload Analysis:
-
To an aliquot of the plasma sample, add 3 volumes of cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant for LC-MS analysis of the free payload.
-
-
Sample Preparation for Intact ADC (DAR) Analysis:
-
To another aliquot of the plasma sample, add immunoaffinity capture beads to isolate the ADC.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine-HCl).
-
(Optional) For DAR analysis by LC-MS, the eluted ADC can be reduced with DTT to separate light and heavy chains.
-
-
LC-MS Analysis:
-
Analyze the prepared samples using a suitable LC-MS method.
-
For the released payload, use a method optimized for the specific small molecule.
-
For the intact ADC, use a method suitable for large protein analysis.
-
Monitor the decrease in the average DAR over time or the increase in the concentration of the free payload.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of an ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile, flat-bottom 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of Common ADC Payloads
The cytotoxic payloads released from cleavable linkers induce cell death through various mechanisms. Understanding these pathways is crucial for ADC design and evaluation.
-
Monomethyl Auristatin E (MMAE): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[14][]
Caption: Signaling pathway of MMAE-induced apoptosis.
-
Maytansinoid (DM1): Another tubulin inhibitor that, like MMAE, disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[9][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Calicheamicin - Wikipedia [en.wikipedia.org]
- 6. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Cbz-Protected PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and versatile pathway for the synthesis of Carbobenzoxy (Cbz)-protected Polyethylene Glycol (PEG) linkers. These heterobifunctional linkers are critical components in bioconjugation and drug delivery systems, enabling the precise and controlled attachment of PEG chains to therapeutic molecules. The Cbz protecting group provides a stable N-terminal modification that can be selectively removed under specific conditions, facilitating subsequent conjugation chemistries.
Introduction
Polyethylene glycol (PEG)ylation is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The use of well-defined, heterobifunctional PEG linkers is paramount for creating homogenous and effective bioconjugates. This guide focuses on the synthesis of α-amino-ω-carboxyl PEG that is subsequently protected at the amine terminus with a Cbz group, yielding a versatile Cbz-NH-PEG-COOH linker. The synthetic strategy begins with a commercially available, symmetrical PEG diol and proceeds through a series of selective modifications to achieve the desired bifunctional and protected linker.
Overall Synthesis Pathway
The synthesis of Cbz-protected PEG linkers from a PEG diol can be conceptualized as a four-stage process. The logical workflow for this synthesis is depicted in the diagram below.
Caption: Overall workflow for the synthesis of Cbz-protected PEG linkers.
Experimental Protocols and Data
This section provides detailed experimental protocols for the key stages of the synthesis, along with a summary of reported quantitative data for each step.
Stage 1: Selective Monotosylation of PEG Diol
The initial step involves the selective activation of one hydroxyl group of the symmetrical PEG diol. A highly efficient method for this is the silver oxide-mediated monotosylation.[1][2][3]
Experimental Protocol:
-
A solution of PEG diol (1 equivalent) is azeotropically dried by refluxing in toluene, followed by removal of the solvent under vacuum.
-
The dried PEG is redissolved in anhydrous dichloromethane (B109758) (DCM).
-
To this solution, silver oxide (Ag₂O, 0.5-1.0 equivalents), potassium iodide (KI, catalytic amount), and p-toluenesulfonyl chloride (p-TsCl, 1.0-1.2 equivalents) are added.
-
The reaction mixture is stirred at room temperature for 12-24 hours, while being protected from light.
-
Upon completion, the reaction mixture is filtered to remove insoluble silver salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude product, a mixture of monotosylated, ditosylated, and unreacted PEG, is purified by chromatography (e.g., silica (B1680970) gel or HPLC) to isolate the α-tosyl-ω-hydroxyl PEG.[2]
Stage 2: Conversion to Amino-PEG-alcohol
The tosylated PEG is then converted to an amino-PEG-alcohol. A common and effective method involves a two-step process via an azide intermediate.
Experimental Protocol:
-
Azidation: The α-tosyl-ω-hydroxyl PEG (1 equivalent) and sodium azide (NaN₃, 5-10 equivalents) are dissolved in dry dimethylformamide (DMF).[1]
-
The mixture is heated to 90-120 °C and stirred for 12-24 hours under an inert atmosphere.[1]
-
After cooling, the solvent is removed under vacuum. The residue is redissolved in DCM and washed with water and brine. The organic layer is dried and concentrated to yield α-azido-ω-hydroxyl PEG.
-
Reduction: The azido-PEG is then reduced to the corresponding amine. A common method is catalytic hydrogenation. The azido-PEG is dissolved in methanol (B129727) or ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added.
-
The mixture is stirred under a hydrogen atmosphere (1 atm or higher) at room temperature for 12-24 hours.
-
Alternatively, a Staudinger reaction can be performed by treating the azido-PEG with triphenylphosphine (B44618) (PPh₃) in a suitable solvent like THF, followed by hydrolysis.
-
After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the α-amino-ω-hydroxyl PEG.
Stage 3: Oxidation to Amino-PEG-acid
The terminal hydroxyl group of the amino-PEG-alcohol is oxidized to a carboxylic acid. The Jones oxidation is a classic method for this transformation.
Experimental Protocol:
-
The amino-PEG-alcohol is dissolved in acetone.
-
Jones reagent (a solution of chromium trioxide, CrO₃, in sulfuric acid) is added dropwise to the PEG solution at 0 °C.[4]
-
The reaction is stirred at room temperature for 4-8 hours. The color of the reaction mixture will change from orange to green-blue.[4]
-
The excess oxidant is quenched by the addition of isopropanol.
-
The mixture is diluted with water and extracted with an organic solvent such as DCM.[4]
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the α-amino-ω-carboxyl PEG.
Stage 4: Cbz-Protection of the Terminal Amine
The final step is the protection of the terminal amine group with a carbobenzyloxy group.
Experimental Protocol:
-
The α-amino-ω-carboxyl PEG (1 equivalent) is dissolved in a suitable solvent such as a mixture of water and dioxane or in PEG-400 for a greener approach.
-
The solution is cooled to 0 °C, and a base (e.g., sodium bicarbonate, sodium carbonate, or triethylamine, 2-3 equivalents) is added.
-
Benzyl chloroformate (Cbz-Cl, 1.1-1.5 equivalents) is added dropwise while maintaining the pH between 8 and 10.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature for 4-12 hours.
-
Upon completion, the reaction mixture is acidified to pH 2-3 with dilute HCl and extracted with an organic solvent like ethyl acetate (B1210297) or DCM.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product can be purified by crystallization or column chromatography to yield the final Cbz-NH-PEG-COOH linker.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Cbz-protected PEG linkers. Actual yields may vary depending on the specific PEG molecular weight and reaction conditions.
| Synthesis Stage | Reaction | Typical Yield | Reference |
| Stage 1 | Monotosylation of PEG Diol | 71-76% | [2] |
| Stage 2 | Conversion of Tosyl to Amine | >95% (functionalization) | [1] |
| Stage 3 | Oxidation of Alcohol to Carboxylic Acid | 90-95% (recovered yield) | [4] |
| Stage 4 | Cbz-Protection of Amine | High to Excellent | [5] |
Characterization
The structure and purity of the intermediates and the final Cbz-protected PEG linker should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of characteristic peaks for the tosyl group, the methylene (B1212753) protons adjacent to the amine and carboxylic acid groups, and the aromatic protons of the Cbz group.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight distribution of the PEG derivatives at each stage and confirm the successful addition of the functional groups.[4]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the products and to separate the desired monofunctionalized PEG from di-functionalized and unreacted starting material.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the azide stretch, the carbonyl stretch of the carboxylic acid, and the urethane (B1682113) carbonyl of the Cbz group.
Conclusion
This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for the preparation of Cbz-protected PEG linkers. By following these detailed protocols, researchers and drug development professionals can produce high-purity, heterobifunctional PEG linkers essential for the development of next-generation PEGylated therapeutics. The ability to control the synthesis from a simple PEG diol offers flexibility in terms of PEG chain length and allows for the production of custom linkers for specific applications.
References
physical and chemical properties of CbzNH-PEG8-amide-bis(pentyl-5OBz)
An In-depth Technical Guide on the Physicochemical Properties of CbzNH-PEG8-amide-bis(pentyl-5OBz)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of the molecule designated as CbzNH-PEG8-amide-bis(pentyl-5OBz). Due to the highly specific and likely novel nature of this compound, this document is structured to provide both theoretical and practical guidance for researchers working with this or structurally similar molecules. The information herein is based on the analysis of its constituent chemical moieties.
Molecular Structure and Core Components
The chemical name CbzNH-PEG8-amide-bis(pentyl-5OBz) suggests a molecule comprised of several key functional groups, indicating its probable role as a PROTAC (Proteolysis Targeting Chimera) linker or a related bifunctional molecule. The structure can be deconstructed as follows:
-
Cbz (Carboxybenzyl): A common amine protecting group, suggesting a synthetic precursor or a final molecule where this group plays a role in molecular interactions.
-
PEG8 (Polyethylene Glycol, 8 units): A hydrophilic linker chain that is frequently used to improve the solubility and pharmacokinetic properties of drug candidates.
-
Amide Linkage: A stable covalent bond connecting the PEG linker to another part of the molecule.
-
bis(pentyl-5OBz): This indicates two pentyl chains, each modified with a benzyloxy group at the 5th position. This bifunctional tail is likely designed for specific molecular recognition, potentially targeting a protein of interest.
A hypothesized structure is presented below:
Caption: A typical experimental workflow for the synthesis and characterization of the target molecule.
Caption: Logical relationship of the core functional components within the molecule.
Conclusion
CbzNH-PEG8-amide-bis(pentyl-5OBz) is a complex molecule with distinct hydrophobic and hydrophilic regions, suggesting its design for specific applications in chemical biology or drug development. The experimental protocols and estimated properties provided in this guide offer a solid foundation for researchers to synthesize, purify, and characterize this compound. Careful execution of the described analytical techniques is crucial for confirming its identity and purity, which are prerequisites for any subsequent biological evaluation.
A Technical Guide to Determining the Solubility and Stability of CbzNH-PEG8-amide-bis(pentyl-5OBz)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of novel chemical entities is critically dependent on their physicochemical properties, primarily solubility and stability. This technical guide provides a comprehensive framework for evaluating the solubility and stability of CbzNH-PEG8-amide-bis(pentyl-5OBz), a molecule featuring a polyethylene (B3416737) glycol (PEG) linker, suggestive of its role as a Proteolysis Targeting Chimera (PROTAC). PROTACs are a promising class of therapeutics that mediate the degradation of target proteins.[1][2][3] The PEGylated linker in such molecules is crucial for optimizing solubility, cell permeability, and the spatial orientation of the binding moieties.[1] This document outlines detailed experimental protocols and data presentation formats to facilitate a thorough investigation of this molecule's core characteristics.
Solubility Assessment
A fundamental understanding of a compound's solubility is paramount for its formulation and delivery. For PEGylated molecules, which are often designed to improve the solubility of hydrophobic moieties, a systematic evaluation in various solvent systems is necessary.
Experimental Protocol: Phase Solubility Study
Phase solubility studies are a common method to determine the intrinsic solubility of a compound and to assess the solubilizing effect of co-solvents or excipients.[4]
Methodology:
-
Preparation of Solvent Systems: Prepare a range of physiologically relevant aqueous buffer solutions (e.g., phosphate-buffered saline at pH 7.4, citrate (B86180) buffer at various pH levels) and organic solvents (e.g., DMSO, ethanol, methanol).[5]
-
Addition of Excess Compound: Add an excess amount of CbzNH-PEG8-amide-bis(pentyl-5OBz) to a known volume of each solvent system in separate vials. The presence of undissolved solid material is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-72 hours) to allow the solution to reach equilibrium.[4]
-
Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid.[4] Carefully collect the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[4][6]
-
Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Data Presentation: Solubility of CbzNH-PEG8-amide-bis(pentyl-5OBz)
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Analytical Method |
| PBS (pH 7.4) | 25 | HPLC-UV | ||
| PBS (pH 7.4) | 37 | HPLC-UV | ||
| 5% DMSO in PBS | 25 | HPLC-UV | ||
| 10% Ethanol in PBS | 25 | HPLC-UV | ||
| Deionized Water | 25 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| DMSO | 25 | HPLC-UV |
Experimental Workflow for Solubility Determination
Caption: Workflow for Phase Solubility Study.
Stability Assessment
Evaluating the chemical stability of CbzNH-PEG8-amide-bis(pentyl-5OBz) is crucial to ensure its integrity during storage and in biological systems. Stability studies often involve subjecting the molecule to stress conditions to identify potential degradation pathways.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and to develop stability-indicating analytical methods.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of CbzNH-PEG8-amide-bis(pentyl-5OBz) in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Stress Conditions: Aliquot the stock solution and subject it to various stress conditions in parallel with a control sample stored at optimal conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound and a solution at elevated temperatures (e.g., 60°C) for 7 days.
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method (typically with a gradient to separate all degradation products) coupled with a mass spectrometer (LC-MS) to identify the mass of any degradants.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the major degradation products by their mass-to-charge ratio.
Data Presentation: Forced Degradation of CbzNH-PEG8-amide-bis(pentyl-5OBz)
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl | 24 hours | 60 | ||
| 0.1 M NaOH | 24 hours | 60 | ||
| 3% H₂O₂ | 24 hours | 25 | ||
| Thermal (Solid) | 7 days | 60 | ||
| Thermal (Solution) | 7 days | 60 | ||
| Photostability | Per ICH Q1B | 25 |
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
PROTAC-Mediated Protein Degradation Pathway
Given the structure of CbzNH-PEG8-amide-bis(pentyl-5OBz), it is likely designed to function as a PROTAC. The stability of such a molecule is not only its chemical integrity but also its ability to form a stable ternary complex with the target protein and an E3 ligase, leading to the degradation of the target protein.
Caption: PROTAC-Mediated Protein Degradation Pathway.
Conclusion
This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of CbzNH-PEG8-amide-bis(pentyl-5OBz). The outlined experimental protocols and data presentation formats are designed to ensure a comprehensive and reproducible assessment. A thorough understanding of these physicochemical properties is a critical step in the development of this promising molecule for its intended therapeutic application. Further in vitro and in vivo studies will be necessary to fully characterize its drug-like properties and efficacy.[]
References
Methodological & Application
Application Notes and Protocols for the Conjugation of CbzNH-PEG8-amide-bis(pentyl-5OBz) to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This targeted approach aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities. An ADC is comprised of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.
The linker plays a crucial role in the stability, pharmacokinetics, and efficacy of an ADC. Polyethylene glycol (PEG) linkers are frequently employed to improve the hydrophilicity of the ADC, which can help to prevent aggregation, particularly when using hydrophobic payloads.[1][2] The CbzNH-PEG8-amide-bis(pentyl-5OBz) is a linker-payload combination that incorporates an 8-unit PEG spacer to impart favorable biophysical properties. The payload, bis(pentyl-5OBz), is a DNA bis-intercalating agent. These agents exert their cytotoxic effect by inserting themselves between the base pairs of DNA, causing structural distortions that can lead to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][4]
This document provides a detailed protocol for the conjugation of CbzNH-PEG8-amide-bis(pentyl-5OBz), activated with an N-hydroxysuccinimide (NHS) ester, to the lysine (B10760008) residues of a monoclonal antibody. It also outlines methods for the purification and characterization of the resulting ADC.
Conjugation Workflow
The conjugation process involves the reaction of the amine-reactive NHS ester of the linker-payload with the ε-amino groups of surface-accessible lysine residues on the antibody. This is followed by purification to remove unconjugated linker-payload and other impurities, and subsequent characterization to determine the drug-to-antibody ratio (DAR) and other critical quality attributes.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) of interest
-
CbzNH-PEG8-amide-bis(pentyl-5OBz)-NHS Ester
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction Buffer: 50 mM Sodium Borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Tangential Flow Filtration (TFF) system or Size-Exclusion Chromatography (SEC) column
-
UV-Vis Spectrophotometer
-
LC-MS system for DAR analysis
Protocol 1: Antibody Preparation
-
Buffer Exchange: The antibody should be buffer-exchanged into the Reaction Buffer (50 mM Sodium Borate, pH 8.5) to remove any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA) that would interfere with the conjugation reaction.[5] This can be achieved using a TFF system or dialysis.
-
Concentration Determination: After buffer exchange, determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280). Use the antibody's specific extinction coefficient for accurate concentration calculation. Adjust the antibody concentration to 5-10 mg/mL with Reaction Buffer.
Protocol 2: Conjugation Reaction
-
Linker-Payload Preparation: Immediately before use, dissolve the CbzNH-PEG8-amide-bis(pentyl-5OBz)-NHS Ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Molar Ratio Calculation: Determine the volume of the linker-payload stock solution to add to the antibody solution based on the desired molar excess. A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody.
| Parameter | Example Value |
| Antibody Concentration | 10 mg/mL |
| Antibody Molecular Weight | 150,000 g/mol |
| Linker-Payload Molar Excess | 8-fold |
| Linker-Payload Stock | 10 mM in DMSO |
-
Conjugation: Slowly add the calculated volume of the linker-payload DMSO stock to the gently stirring antibody solution. Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
Protocol 3: Quenching and Purification
-
Quenching: To stop the reaction, add the Quenching Buffer (1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any remaining unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: The ADC must be purified to remove the quenched linker-payload, unconjugated antibody, and any aggregates.
Protocol 4: ADC Characterization
-
Concentration and Purity: Determine the final concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm. Assess the purity and presence of aggregates using SEC-HPLC.
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug-linker molecules conjugated to each antibody is a critical quality attribute.[9]
-
UV-Vis Spectroscopy: A preliminary estimation of the DAR can be obtained by measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for accurate DAR determination. The ADC sample is typically analyzed under denaturing conditions to separate the light and heavy chains, or as an intact glycoprotein. The mass difference between the unconjugated and conjugated antibody species allows for the calculation of the number of attached drug-linkers.[10][11]
-
| Analytical Method | Information Provided |
| SEC-HPLC | Purity, Aggregate Content |
| UV-Vis Spectroscopy | ADC Concentration, Estimated DAR |
| LC-MS | Accurate Average DAR, Drug Load Distribution |
| Hydrophobic Interaction Chromatography (HIC) | Separation of different DAR species |
Signaling Pathway of the Payload
The bis(pentyl-5OBz) payload is a DNA bis-intercalating agent, which damages DNA. This damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. If the damage is too severe, the DDR pathway can induce cell cycle arrest or apoptosis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR | Insufficient molar excess of linker-payload. | Increase the molar ratio of the linker-payload to the antibody. |
| Suboptimal reaction pH. | Ensure the reaction buffer pH is between 8.0 and 8.5 for efficient lysine labeling.[] | |
| High DAR / Aggregation | Excessive molar excess of linker-payload. | Decrease the molar ratio of the linker-payload. |
| High concentration of organic solvent. | Ensure the final DMSO concentration does not exceed 10%. | |
| Precipitation during reaction | Hydrophobicity of the linker-payload. | Perform the reaction at a lower antibody concentration. |
| Unconjugated Antibody | Inefficient conjugation reaction. | Optimize reaction time and temperature (e.g., incubate for a longer duration or at 4°C overnight). |
Conclusion
This application note provides a comprehensive protocol for the conjugation of a CbzNH-PEG8-amide-bis(pentyl-5OBz)-NHS ester to a monoclonal antibody. The resulting ADC can be purified and characterized using standard biochemical and analytical techniques. The provided information on the payload's mechanism of action offers a basis for subsequent in vitro and in vivo evaluation of the ADC's efficacy. Careful optimization of the conjugation parameters is essential to achieve a desired DAR and minimize aggregation, thereby ensuring the development of a safe and effective antibody-drug conjugate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of Thiocoraline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbz Deprotection of CbzNH-PEG8-amide-bis(pentyl-5OBz)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective deprotection of the Carboxybenzyl (Cbz) group from the complex molecule CbzNH-PEG8-amide-bis(pentyl-5OBz). The presence of two benzyl (B1604629) ether (OBz) protecting groups necessitates careful selection of the deprotection method to ensure the selective removal of the Cbz group while preserving the integrity of the benzyl ethers. This guide outlines three primary methods to achieve this transformation: selective catalytic hydrogenolysis with additives, catalytic transfer hydrogenolysis, and acidic cleavage using aluminum chloride in hexafluoroisopropanol (HFIP).
Method Selection and Overview
The choice of the optimal deprotection method depends on several factors, including the desired chemoselectivity, reaction scale, and the availability of specialized reagents and equipment. A comparative overview of the recommended methods is presented below.
| Method | Key Advantages | Potential Limitations |
| Selective Catalytic Hydrogenolysis with Additives | Utilizes standard and readily available reagents.[1] | Requires careful optimization of additive concentration to prevent benzyl ether cleavage. Catalyst poisoning can be a concern.[1] |
| Catalytic Transfer Hydrogenolysis | Generally milder than direct hydrogenation, potentially offering higher selectivity. Avoids the use of high-pressure hydrogen gas.[2][3] | May require longer reaction times, and the choice of hydrogen donor is critical for selectivity.[2] |
| Acidic Cleavage with AlCl₃ in HFIP | High chemoselectivity for Cbz group over benzyl ethers.[4][5][6][7] Mild reaction conditions (room temperature).[4][5][6][7] | Requires the use of a specialized and corrosive solvent (HFIP) and a Lewis acid that requires careful handling.[4][5][6][7] |
Experimental Protocols
Method 1: Selective Catalytic Hydrogenolysis with Additives
This method employs a standard palladium on carbon (Pd/C) catalyst for hydrogenolysis, with the addition of a basic additive such as ammonia, pyridine (B92270), or ammonium (B1175870) acetate (B1210297) to suppress the cleavage of the benzyl ether groups.[1]
Experimental Workflow:
References
- 1. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ADC Development Using a Cbz-Protected PEGylated Linker
Disclaimer: Detailed experimental data and protocols for the specific molecule "CbzNH-PEG8-amide-bis(pentyl-5OBz)" are not available in publicly accessible scientific literature. The following application notes and protocols are based on established principles of Antibody-Drug Conjugate (ADC) development and feature a representative, hypothetical cleavable linker incorporating a carbamate (B1207046) (Cbz) protecting group, a polyethylene (B3416737) glycol (PEG8) spacer, and a cleavable payload attachment moiety. These guidelines are intended for experienced researchers in drug development and require adaptation to specific antibodies, payloads, and target indications.
Introduction to Cbz-Protected PEGylated Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.
This document describes the application of a hypothetical cleavable linker, CbzNH-PEG8-amide-bis(pentyl-5OBz) , in the development of ADCs. This linker is designed with several key features:
-
Cbz (Carboxybenzyl) Protecting Group: The Cbz group protects the terminal amine, allowing for controlled and specific conjugation chemistry. It can be removed under specific conditions to facilitate payload attachment.[1]
-
PEG8 Spacer: The eight-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC.[][3] This can improve solubility, reduce aggregation, and prolong circulation half-life.[3][4][5]
-
Cleavable Moiety: The "bis(pentyl-5OBz)" component is hypothesized to be part of a cleavable system, designed to release the cytotoxic payload within the target cancer cell, thereby minimizing systemic toxicity.[][6][] Common cleavage mechanisms in ADCs include enzymatic cleavage (e.g., by cathepsins), pH sensitivity, or glutathione (B108866) sensitivity.[6][8][9]
These application notes provide a framework for the synthesis, characterization, and evaluation of an ADC constructed with a similar linker technology.
Experimental Protocols
Protocol 1: Antibody Modification and Linker Conjugation
This protocol outlines the steps for conjugating the Cbz-protected linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
CbzNH-PEG8-amide-linker precursor with a reactive group for antibody conjugation (e.g., NHS ester)
-
Reaction buffers and quenching reagents
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in a conjugation-compatible buffer.
-
Linker Activation (if necessary): If the linker is not already in an activated form, activate the terminal functional group intended for antibody conjugation according to the manufacturer's instructions.
-
Conjugation Reaction:
-
Add the activated linker to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-to-mAb ratio).
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.
-
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris buffer or glycine) to consume any unreacted linker.
-
Purification: Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) to remove excess linker and other reagents.
-
Characterization:
-
Determine the concentration of the purified conjugate using UV-Vis spectroscopy (A280).
-
Assess the linker-to-antibody ratio (LAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Protocol 2: Payload Conjugation and ADC Finalization
This protocol describes the deprotection of the Cbz group and subsequent conjugation of the cytotoxic payload.
Materials:
-
Purified antibody-linker conjugate
-
Deprotection reagent for Cbz removal (e.g., catalytic hydrogenation)
-
Activated cytotoxic payload
-
Reaction buffers and solvents
-
SEC system for final purification
Procedure:
-
Cbz Deprotection:
-
Subject the antibody-linker conjugate to conditions that cleave the Cbz group, such as catalytic hydrogenolysis. Careful optimization is required to maintain antibody integrity.
-
Alternatively, a linker designed for enzymatic or chemically-labile Cbz removal could be employed.
-
-
Payload Conjugation:
-
Immediately after deprotection, add the activated cytotoxic payload to the reaction mixture.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Purification: Purify the final ADC using SEC to remove unconjugated payload and other impurities.
-
Final ADC Characterization:
Data Presentation
Quantitative data from ADC characterization is crucial for comparing different batches and optimizing the conjugation process.
Table 1: Representative ADC Characterization Data
| Parameter | ADC Batch 1 | ADC Batch 2 | Control (Unconjugated mAb) |
| Protein Concentration (mg/mL) | 4.8 | 5.1 | 5.0 |
| Average DAR | 3.9 | 4.2 | N/A |
| % Monomer (by SEC) | 98.5 | 97.9 | 99.2 |
| % Aggregates (by SEC) | 1.5 | 2.1 | 0.8 |
| In Vitro Cytotoxicity (IC50, nM) | 1.2 | 1.0 | > 1000 |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Workflow for the development and evaluation of an ADC.
References
- 1. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. njbio.com [njbio.com]
- 10. news-medical.net [news-medical.net]
- 11. google.com [google.com]
Application Notes and Protocols for Payload Attachment to CbzNH-PEG8-amide-bis(pentyl-5OBz) Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker in the synthesis of advanced bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below cover the essential steps of Cbz deprotection and subsequent payload conjugation.
Introduction to the CbzNH-PEG8-amide-bis(pentyl-5OBz) Linker
The CbzNH-PEG8-amide-bis(pentyl-5OBz) linker is a sophisticated chemical entity designed for the development of targeted therapeutics. Its structure incorporates several key features:
-
Cbz-Protected Amine: The carbobenzyloxy (Cbz) group serves as a stable protecting group for the primary amine. This allows for selective chemical manipulations at other parts of the molecule before revealing the amine for the final conjugation step.[1][2] The Cbz group is typically removed under mild conditions, preserving the integrity of sensitive biomolecules.[3][4]
-
PEG8 Spacer: The octaethylene glycol (PEG8) spacer enhances the aqueous solubility of the linker and the final conjugate.[5][6] This is crucial for improving the pharmacokinetic properties of the therapeutic agent, reducing aggregation, and potentially lowering immunogenicity.[7][8][9]
-
Amide Bond: A stable amide linkage connects the PEG8 spacer to the bis(pentyl-5OBz) moiety.
-
bis(pentyl-5OBz) Moiety: This functional group can serve as a precursor to a cytotoxic payload or as a component of a larger molecular entity. The benzoyl (Bz) groups may be part of a recognition motif or a pro-drug activation strategy.
The strategic design of this linker allows for a modular and controlled approach to the synthesis of complex bioconjugates.
Proposed Chemical Structure
Based on the nomenclature, a plausible chemical structure for CbzNH-PEG8-amide-bis(pentyl-5OBz) is proposed as follows:
Bz represents a Benzoyl group (C6H5-C(=O)-)
This structure showcases the Cbz-protected amine at one terminus of the PEG chain and a diamide (B1670390) structure at the other, incorporating the bis(pentyl-5OBz) payload precursor.
Experimental Protocols
The following protocols detail the deprotection of the Cbz group and the subsequent conjugation of the linker to a model protein, such as a monoclonal antibody (mAb), to form an ADC.
Cbz Deprotection of the Linker
This procedure removes the Cbz protecting group to expose the primary amine, making the linker ready for conjugation.
Materials:
-
CbzNH-PEG8-amide-bis(pentyl-5OBz) linker
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hydrogen (H2) gas supply with balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Protocol:
-
Dissolve the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker in a suitable solvent system, such as a mixture of MeOH and EtOAc, in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the linker).
-
Seal the flask and purge with H2 gas.
-
Maintain a positive pressure of H2 using a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional solvent (MeOH or EtOAc).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected linker, NH2-PEG8-amide-bis(pentyl-5OBz).
-
Characterize the product by MS and NMR to confirm the removal of the Cbz group.
Quantitative Data Summary:
| Parameter | Typical Value |
| Reaction Time | 2 - 4 hours |
| Temperature | Room Temperature |
| Catalyst Loading | 10-20% (w/w) |
| Typical Yield | >95% |
| Purity (post-workup) | >98% (by LC-MS) |
Conjugation of Deprotected Linker to an Antibody (Amide Coupling)
This protocol describes the conjugation of the amine-functionalized linker to the carboxyl groups on a monoclonal antibody (mAb) using EDC/Sulfo-NHS chemistry.
Materials:
-
Deprotected linker (NH2-PEG8-amide-bis(pentyl-5OBz))
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Protocol:
-
Antibody Preparation: Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Activation of Antibody Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in cold, dry DMSO.
-
Add a 50-100 fold molar excess of EDC and Sulfo-NHS to the mAb solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups on the antibody.
-
-
Conjugation Reaction:
-
Dissolve the deprotected linker in DMSO to a known concentration.
-
Add the desired molar excess of the dissolved linker (e.g., 5-20 fold excess over the antibody) to the activated antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess linker and reagents using Size Exclusion Chromatography (SEC).
-
Collect the fractions corresponding to the ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Molar Excess of Linker | 5 - 20 fold |
| Reaction Time | 2 - 4 hours |
| Temperature | Room Temperature |
| Achievable DAR | 2 - 8 |
| ADC Purity (post-SEC) | >95% |
| Aggregation (post-SEC) | <5% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the deprotection of the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker and its subsequent conjugation to an antibody.
Caption: Workflow for ADC synthesis using the Cbz-protected linker.
Hypothetical Signaling Pathway Targeted by a Resulting PROTAC
Assuming the bis(pentyl-5OBz) moiety is part of a warhead for a PROTAC targeting a hypothetical Protein of Interest (POI), the resulting PROTAC would hijack the ubiquitin-proteasome system to induce the degradation of the POI.[5][10][]
Caption: Mechanism of action for a hypothetical PROTAC.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 10. chempep.com [chempep.com]
Application Note: Analytical Characterization of CbzNH-PEG8-amide-bis(pentyl-5OBz) Conjugates by High-Performance Liquid Chromatography
Abstract
This application note provides a detailed protocol for the analytical characterization of CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugates using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is suitable for the determination of purity, identification, and quantification of these conjugates in research and drug development settings. The protocol outlines the necessary equipment, reagents, and a step-by-step procedure for the analysis. Additionally, this document includes a template for data presentation and a workflow diagram to guide researchers.
Introduction
CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugates are complex synthetic molecules that often serve as linkers in the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). The polyethylene (B3416737) glycol (PEG) component enhances solubility and pharmacokinetic properties, while the carbobenzyloxy (Cbz) and benzoyl (OBz) groups are key components for synthesis and function.[1][2][3] Accurate and robust analytical methods are crucial for ensuring the identity, purity, and stability of these conjugates, which are critical quality attributes in drug development.
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, quantification, and characterization of synthetic molecules, including PEGylated compounds and PROTACs.[][5][6] This application note details a reverse-phase HPLC method coupled with UV detection, which is well-suited for this class of molecules due to the presence of UV-active aromatic groups (Cbz and OBz).
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended as a starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Sample Preparation: Dissolve the CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugate in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Method Parameters
The following HPLC parameters are recommended as a starting point for method development. Optimization may be required based on the specific conjugate and HPLC system.
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 280 nm (or DAD scan 200-400 nm) |
| Run Time | 30 minutes |
Mobile Phase Gradient
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
System Suitability
Before sample analysis, perform a system suitability test to ensure the performance of the HPLC system. This should include multiple injections of a standard solution to assess parameters such as retention time reproducibility, peak area precision, and theoretical plates.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table. This allows for easy comparison between different batches or stability time points.
Table 1: Summary of HPLC Analysis for CbzNH-PEG8-amide-bis(pentyl-5OBz) Conjugate Batches
| Sample ID | Retention Time (min) | Peak Area | % Purity |
| Batch A | 15.2 | 125,000 | 98.5% |
| Batch B | 15.1 | 122,500 | 97.9% |
| Batch C | 15.3 | 126,200 | 99.1% |
Experimental Workflow
The following diagram illustrates the experimental workflow for the analytical characterization of CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugates by HPLC.
Caption: HPLC Analysis Workflow for CbzNH-PEG8-amide-bis(pentyl-5OBz) Conjugates.
Discussion
The provided RP-HPLC method serves as a robust starting point for the analytical characterization of CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugates. The use of a C18 column provides good retention and separation of moderately polar to nonpolar molecules. The acetonitrile/water gradient is a standard mobile phase system for reverse-phase chromatography, and the addition of TFA helps to sharpen peaks and improve reproducibility.
For molecules that are difficult to separate from impurities, further method development may be necessary. This could include screening different column chemistries (e.g., C8, Phenyl-Hexyl), mobile phase modifiers (e.g., formic acid), and gradient profiles. For absolute quantification, a reference standard of the conjugate with known purity is required to generate a calibration curve.
In cases where impurities do not have a UV chromophore or co-elute with the main peak, coupling the HPLC system to a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can provide additional information and enhance detection capabilities.[][7][8]
Conclusion
This application note provides a comprehensive and detailed protocol for the analytical characterization of CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugates by RP-HPLC. The outlined method, data presentation format, and workflow diagram offer a solid foundation for researchers and scientists in the field of drug development to ensure the quality and consistency of their synthesized molecules.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
Application Note: Mass Spectrometry Analysis of Antibody-Drug Conjugates with a CbzNH-PEG8-amide-bis(pentyl-5OBz) Linker-Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of small molecule drugs.[1][2][3] The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, pharmacokinetics, efficacy, and toxicity of the ADC.[4] Linkers such as CbzNH-PEG8-amide-bis(pentyl-5OBz) are designed to have specific properties, including increased hydrophilicity due to the polyethylene (B3416737) glycol (PEG) chain, which can help to mitigate aggregation issues associated with hydrophobic payloads.[5][6]
The inherent heterogeneity of ADCs, arising from variations in the number of conjugated drugs and the sites of conjugation, presents a significant analytical challenge.[7][8] A thorough characterization of these complex molecules is essential to ensure their quality, safety, and efficacy.[3] Mass spectrometry (MS), coupled with liquid chromatography (LC), has become an indispensable tool for the detailed structural elucidation of ADCs.[2][9] This application note provides a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of an ADC featuring a CbzNH-PEG8-amide-bis(pentyl-5OBz) linker-payload system. We will cover intact mass analysis, middle-down, and bottom-up approaches to determine the drug-to-antibody ratio (DAR), drug distribution, and conjugation sites.
Experimental Workflow and Analytical Strategy
A multi-level mass spectrometry approach is employed to provide a comprehensive characterization of the ADC. The overall experimental workflow is depicted below, illustrating the analysis at the intact, subunit, and peptide levels.
The logical relationship between the different analytical techniques and the critical quality attributes (CQAs) they measure is outlined in the following diagram.
Materials and Methods
Intact Mass Analysis for Drug-to-Antibody Ratio (DAR) Determination
This protocol aims to determine the average DAR by analyzing the intact ADC.[1][10] Deglycosylation is often performed to reduce spectral complexity.[1][11]
a. Sample Preparation (Deglycosylation):
-
To 100 µg of the ADC (1 mg/mL in PBS), add 2 µL of PNGase F.
-
Incubate the mixture at 37°C for 3 hours.
-
Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method.
-
Elute the desalted ADC in 10 µL of 0.1% formic acid in 50% acetonitrile.
b. LC-MS Parameters:
-
LC System: UHPLC system
-
Column: Reversed-phase column suitable for intact proteins (e.g., Agilent PLRP-S, Waters Acquity UPLC BEH300 C4)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20-80% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 80°C
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Ionization Mode: ESI Positive
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
Middle-Down Analysis for Subunit Characterization
This approach involves reducing the interchain disulfide bonds to analyze the light chains (LC) and heavy chains (HC) separately, providing information on the drug distribution on each subunit.[10]
a. Sample Preparation (Reduction):
-
To 50 µg of the ADC (1 mg/mL in PBS), add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
Proceed immediately to LC-MS analysis.
b. LC-MS Parameters:
-
Use the same LC-MS parameters as for the intact mass analysis. The reduced light and heavy chains will be separated chromatographically.
Bottom-Up Analysis (Peptide Mapping) for Conjugation Site Identification
Peptide mapping is used to identify the specific amino acid residues where the drug is conjugated.[12][13][14]
a. Sample Preparation (Digestion):
-
To 100 µg of the ADC, add a denaturing buffer (e.g., 8 M urea).[13]
-
Reduce the disulfide bonds by adding DTT to 10 mM and incubating at 37°C for 30 minutes.[13]
-
Alkylate the free cysteines by adding iodoacetamide (B48618) (IAM) to 25 mM and incubating in the dark at room temperature for 30 minutes.[13]
-
Perform a buffer exchange to remove the urea (B33335) and excess reagents.
-
Add trypsin at a 1:25 enzyme-to-substrate ratio and incubate at 37°C for 16 hours.[15]
-
Quench the reaction by adding 1% formic acid.
b. LC-MS/MS Parameters:
-
LC System: UHPLC system
-
Column: C18 column suitable for peptides (e.g., Agilent AdvanceBio Peptide Mapping, Waters Acquity UPLC CSH C18)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 2-40% B over 60 minutes
-
Flow Rate: 0.2 mL/min
-
MS System: High-resolution mass spectrometer with MS/MS capability
-
Data Acquisition: Data-dependent acquisition (DDA)
-
Data Analysis: Use protein sequencing software to identify peptides and search for modifications corresponding to the mass of the linker-payload.
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity under non-denaturing conditions.[16][17] Since the payload is hydrophobic, ADCs with a higher DAR will be more hydrophobic and have a longer retention time.[17]
a. HPLC Parameters:
-
HPLC System: Biocompatible HPLC system
-
Column: HIC column (e.g., Agilent MAbPac HIC, Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Gradient: 0-100% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
Results and Discussion
Intact Mass Analysis and DAR Calculation
The deconvoluted mass spectrum of the deglycosylated ADC reveals a distribution of species corresponding to the antibody conjugated with different numbers of drug molecules. The mass of the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker-payload is added to the mass of the naked antibody for each conjugation.
Table 1: Deconvoluted Masses and Relative Abundances of ADC Species
| Species | Number of Drugs (n) | Observed Mass (Da) | Expected Mass (Da) | Relative Abundance (%) |
| D0 | 0 | 148,050.5 | 148,050.0 | 5.2 |
| D1 | 1 | 150,122.1 | 150,121.2 | 15.8 |
| D2 | 2 | 152,193.9 | 152,192.4 | 25.5 |
| D3 | 3 | 154,265.0 | 154,263.6 | 28.1 |
| D4 | 4 | 156,336.5 | 156,334.8 | 18.3 |
| D5 | 5 | 158,407.9 | 158,406.0 | 6.1 |
| D6 | 6 | 160,479.2 | 160,477.2 | 1.0 |
Expected mass calculated based on a hypothetical antibody mass of 148,050.0 Da and a linker-payload mass of 2071.2 Da.
The average DAR is calculated using the relative abundance of each species.[]
Table 2: Average DAR Calculation
| Number of Drugs (n) | Relative Abundance (%) | Weighted Abundance (n * %) |
| 0 | 5.2 | 0.0 |
| 1 | 15.8 | 15.8 |
| 2 | 25.5 | 51.0 |
| 3 | 28.1 | 84.3 |
| 4 | 18.3 | 73.2 |
| 5 | 6.1 | 30.5 |
| 6 | 1.0 | 6.0 |
| Total | 100.0 | 260.8 |
| Average DAR | 2.61 |
The average DAR for this batch was determined to be 2.61. This is a critical parameter that affects the ADC's efficacy and safety.[1]
Middle-Down and Bottom-Up Analysis
Middle-down analysis of the reduced ADC provides information on the distribution of the linker-payload on the light and heavy chains.
Table 3: Deconvoluted Masses of Reduced Light and Heavy Chains
| Chain | Number of Drugs (n) | Observed Mass (Da) | Relative Abundance (%) |
| Light Chain | 0 | 23,500.2 | 40.5 |
| Light Chain | 1 | 25,571.5 | 59.5 |
| Heavy Chain | 0 | 50,525.1 | 10.1 |
| Heavy Chain | 1 | 52,596.3 | 45.2 |
| Heavy Chain | 2 | 54,667.8 | 44.7 |
The results indicate that the drug is conjugated to both the light and heavy chains. Peptide mapping (bottom-up analysis) would then be used to identify the specific lysine (B10760008) or cysteine residues that are conjugated. The more hydrophobic drug-conjugated peptides will typically elute later in the reversed-phase separation.[12] By comparing the peptide maps of the naked antibody and the ADC, unique peptides in the ADC map can be identified and sequenced by MS/MS to confirm the site of conjugation.[12]
HIC Analysis
HIC provides an orthogonal method to visualize the DAR distribution. The chromatogram would show distinct peaks corresponding to ADCs with 0, 1, 2, 3, etc., drugs attached, with higher DAR species eluting later.[19] This technique is particularly useful as it is performed under non-denaturing conditions, preserving the native structure of the ADC.[16][20]
Conclusion
A comprehensive mass spectrometry-based analytical strategy is crucial for the characterization of complex ADCs such as those containing a CbzNH-PEG8-amide-bis(pentyl-5OBz) linker-payload. The combination of intact mass, middle-down, and bottom-up analyses provides a wealth of information on critical quality attributes, including the average DAR, drug load distribution, and specific conjugation sites. Orthogonal techniques like HIC further strengthen the analytical package. The protocols and data presented here provide a robust framework for the detailed characterization of novel ADCs, supporting their development and ensuring their quality and consistency.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. rapidnovor.com [rapidnovor.com]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
- 13. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 14. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. agilent.com [agilent.com]
- 20. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Determining Drug-to-Antibody Ratio (DAR) with CbzNH-PEG8-amide-bis(pentyl-5OBz): Application Notes and Protocols
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic efficacy and safety profile. Accurate and reliable determination of DAR is therefore paramount during ADC development and for quality control. This document provides detailed application notes and protocols for the determination of DAR using a novel hydrophobic tag, CbzNH-PEG8-amide-bis(pentyl-5OBz).
This method is predicated on the enzymatic digestion of the ADC, followed by the derivatization of drug-linked cysteine residues with the hydrophobic tag. The subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) allows for the precise quantification of drug-loaded and unloaded antibody fragments, enabling the calculation of the average DAR.
Principle of the Method
The workflow for DAR determination using CbzNH-PEG8-amide-bis(pentyl-5OBz) involves a multi-step process that ensures the accurate assessment of drug conjugation. The core principle lies in the differential labeling of cysteine residues within the antibody structure.
First, the interchain disulfide bonds of the ADC are reduced to free sulfhydryl groups. Subsequently, any unconjugated cysteine residues are "capped" or blocked to prevent their reaction in the next step. The cytotoxic drug is then released from the antibody, leaving the linker attached to the cysteine residues it was originally conjugated to. These newly exposed cysteine residues, which were previously conjugated to the drug, are then derivatized with the hydrophobic tag CbzNH-PEG8-amide-bis(pentyl-5OBz).
The antibody is then digested into smaller fragments, typically the light chain and the heavy chain, which are subsequently separated and analyzed by LC-MS. The hydrophobic tag imparts a significant change in the retention time of the labeled fragments, allowing for clear separation from the unlabeled fragments. By comparing the peak areas of the labeled (drug-conjugated) and unlabeled fragments, the average DAR can be accurately calculated.
Caption: Experimental workflow for DAR determination.
Experimental Protocols
Materials and Reagents
-
Antibody-Drug Conjugate (ADC) sample
-
CbzNH-PEG8-amide-bis(pentyl-5OBz) (hydrophobic tag)
-
Dithiothreitol (DTT)
-
N-Ethylmaleimide (NEM)
-
IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes)
-
Tris-HCl buffer
-
Guanidine (B92328) hydrochloride
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, LC-MS grade
Sample Preparation Protocol
-
Reduction:
-
To 20 µL of the ADC sample (1 mg/mL), add 5 µL of 8 M guanidine hydrochloride and 2.5 µL of 1 M Tris-HCl, pH 7.5.
-
Add 1 µL of 100 mM DTT to initiate the reduction of interchain disulfide bonds.
-
Incubate at 37 °C for 30 minutes.
-
-
Capping of Free Cysteines:
-
Add 2 µL of 100 mM NEM to the reaction mixture to cap the free sulfhydryl groups.
-
Incubate at room temperature for 15 minutes.
-
-
Drug Release and Derivatization:
-
Initiate the release of the drug from the ADC according to the specific linker chemistry (this step is linker-dependent and may require specific reagents).
-
Immediately following drug release, add 5 µL of a 50 mM solution of CbzNH-PEG8-amide-bis(pentyl-5OBz) in ACN.
-
Incubate at room temperature for 1 hour to allow for the derivatization of the cysteine residues that were previously conjugated.
-
-
Enzymatic Digestion:
-
Add IdeS enzyme to the sample at a 1:10 enzyme-to-antibody ratio.
-
Incubate at 37 °C for 30 minutes to digest the antibody into F(ab')2 and Fc fragments, or into light and heavy chains depending on the antibody and enzyme used.
-
LC-MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for protein fragment separation (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected fragments (e.g., m/z 500-4000).
Data Analysis and DAR Calculation
The average DAR is calculated from the relative abundance of the derivatized (drug-conjugated) and non-derivatized (unconjugated) antibody fragments observed in the LC-MS chromatogram.
-
Peak Integration: Integrate the peak areas of the derivatized and non-derivatized light chain and heavy chain fragments.
-
DAR Calculation: The average DAR is calculated using the following formula, which sums the contributions from both the light chain (LC) and heavy chain (HC).
DAR = (Σ Peak Area of Derivatized LC / Σ Peak Area of Total LC) * (Number of conjugation sites on LC) + (Σ Peak Area of Derivatized HC / Σ Peak Area of Total HC) * (Number of conjugation sites on HC)
The results can be summarized in a table for clarity.
| Antibody Fragment | Unconjugated Peak Area | Derivatized Peak Area | Percent Derivatized |
| Light Chain | A_LC_unconjugated | A_LC_derivatized | % Derivatized_LC |
| Heavy Chain | A_HC_unconjugated | A_HC_derivatized | % Derivatized_HC |
| Average DAR | - | - | Calculated Value |
Logical Relationship of DAR Calculation
The calculation of the average DAR is a logical process that relies on the accurate measurement of the relative abundance of different species generated during sample preparation.
Caption: Logical flow for calculating average DAR.
Conclusion
The use of the hydrophobic tag CbzNH-PEG8-amide-bis(pentyl-5OBz) offers a robust and accurate method for the determination of the drug-to-antibody ratio of ADCs. The detailed protocol provided herein, from sample preparation to data analysis, ensures reliable and reproducible results, which are essential for the development and quality control of these complex therapeutic agents. The clear separation of derivatized and non-derivatized fragments by LC-MS, facilitated by the hydrophobic tag, allows for straightforward and precise quantification, making this a valuable tool for researchers, scientists, and drug development professionals in the field of antibody-drug conjugates.
Structural Confirmation of CbzNH-PEG8-amide-bis(pentyl-5OBz) via NMR Spectroscopy: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of novel chemical entities. This application note provides a detailed protocol and data interpretation guide for the structural confirmation of CbzNH-PEG8-amide-bis(pentyl-5OBz), a molecule incorporating a carboxybenzyl (Cbz) protecting group, a polyethylene (B3416737) glycol (PEG) linker, an amide bond, and two pentyl benzoate (B1203000) moieties. The methodologies and expected data presented herein serve as a comprehensive resource for researchers engaged in the synthesis and characterization of similar PEGylated compounds.
Predicted ¹H NMR Data
The structural integrity of CbzNH-PEG8-amide-bis(pentyl-5OBz) can be confirmed by analyzing the chemical shifts, multiplicities, and integrations of its proton signals in a ¹H NMR spectrum. Based on established chemical shift values for analogous functional groups, the following table summarizes the expected quantitative data.
| Assignment | Structure Moiety | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | Cbz-Ar-H | 7.25 - 7.40 | Multiplet | 5H |
| b | Cbz-CH ₂ | ~5.10 | Singlet | 2H |
| c | NH -Cbz | 5.00 - 5.50 | Broad Singlet/Triplet | 1H |
| d | PEG CH ₂ (adjacent to NH) | ~3.50 | Triplet | 2H |
| e | PEG CH ₂ | 3.60 - 3.70 | Multiplet | 28H |
| f | PEG CH ₂ (adjacent to amide) | ~3.75 | Triplet | 2H |
| g | NH -amide | 7.50 - 8.50 | Broad Singlet/Triplet | 1H |
| h | Ar-H (benzoate, ortho to C=O) | ~8.00 | Doublet | 4H |
| i | Ar-H (benzoate, meta to C=O) | ~7.55 | Triplet | 4H |
| j | Ar-H (benzoate, para to C=O) | ~7.45 | Triplet | 2H |
| k | O-CH ₂ (pentyl) | ~4.30 | Triplet | 4H |
| l | O-CH₂-CH ₂ (pentyl) | ~1.75 | Quintet | 4H |
| m | O-(CH₂)₂-CH ₂ (pentyl) | ~1.40 | Multiplet | 4H |
| n | O-(CH₂)₃-CH ₂ (pentyl) | ~1.35 | Sextet | 4H |
| o | CH ₃ (pentyl) | ~0.90 | Triplet | 6H |
Experimental Protocols
A detailed methodology for the acquisition and processing of NMR data is crucial for obtaining a high-quality spectrum for structural confirmation.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified CbzNH-PEG8-amide-bis(pentyl-5OBz) compound.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this molecule. For compounds with solubility issues, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be an alternative.[1][2] Use approximately 0.6-0.7 mL of the deuterated solvent.[3]
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[4]
II. NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer:
| Parameter | Value | Purpose |
| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |
| Number of Scans (NS) | 16-64 | To improve the signal-to-noise ratio. |
| Acquisition Time (AQ) | 3-4 s | The duration for which the FID is recorded.[5] |
| Relaxation Delay (D1) | 2-5 s | The time between pulses to allow for full relaxation of the protons. |
| Spectral Width (SW) | 16 ppm | The range of frequencies to be observed.[6] |
| Temperature | 298 K | Standard room temperature. |
III. NMR Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing: The spectrum is referenced to the TMS signal at 0 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Visualizations
The following diagrams illustrate the logical breakdown of the molecule for NMR analysis and the experimental workflow.
Caption: Molecular structure breakdown for NMR analysis.
Caption: Experimental workflow for structural confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
Purifying Complex Bioconjugates: Application Notes and Protocols for CbzNH-PEG8-amide-bis(pentyl-5OBz) Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
The effective purification of proteins conjugated with the CbzNH-PEG8-amide-bis(pentyl-5OBz) moiety is a critical step in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders. The unique characteristics of this conjugate—a protein linked via a polyethylene (B3416737) glycol (PEG) spacer to a hydrophobic small molecule—present distinct challenges for achieving high purity and homogeneity. This document provides detailed application notes and protocols for the purification of these complex biomolecules, focusing on established chromatographic and filtration techniques.
Introduction to Purification Challenges and Strategies
The conjugation reaction of a protein with CbzNH-PEG8-amide-bis(pentyl-5OBz) typically results in a heterogeneous mixture containing the desired conjugated protein, unreacted protein, excess PEGylated linker, and potentially aggregated species. The goal of the purification process is to isolate the desired conjugate with a specific drug-to-antibody ratio (DAR) or small molecule-to-protein ratio, while removing all process-related impurities.
A multi-step purification strategy is often necessary to address the various impurities. The choice and order of purification techniques will depend on the specific properties of the protein and the conjugate. The most commonly employed and effective techniques include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Tangential Flow Filtration (TFF).
Key Purification Techniques: A Comparative Overview
The selection of an appropriate purification strategy is paramount. The following table summarizes the primary techniques and their applicability to purifying CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugated proteins.
| Purification Technique | Principle of Separation | Key Applications in this Context | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Molecular size (hydrodynamic radius) | Removal of aggregates and unconjugated small molecules/linker.[][2][3][4] | Mild conditions, preserves protein activity.[2][3][4] | Limited resolution for species of similar size, potential for sample dilution.[2] |
| Ion Exchange Chromatography (IEX) | Net surface charge | Separation of unreacted protein from conjugated species, separation of different conjugation species.[][5][6][7][8] | High binding capacity, high resolution.[8] | PEG chains can shield protein charges, potentially reducing separation efficiency.[][9] |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | Separation based on the increased hydrophobicity from the conjugated moiety.[][10][11] | Can separate species with different degrees of conjugation. | High salt concentrations may induce aggregation. |
| Reverse Phase Chromatography (RPC) | Hydrophobicity | High-resolution analysis and small-scale purification of conjugates and related impurities.[][12][13][14][15] | High resolving power.[12][13] | Organic solvents can lead to protein denaturation. |
| Tangential Flow Filtration (TFF) | Molecular weight cutoff | Buffer exchange, concentration, and removal of unconjugated small molecules.[16][17][18][19][20] | Rapid, scalable, and efficient for buffer exchange and concentration.[18][19][20] | Does not separate protein species from each other. |
Experimental Protocols
The following are detailed protocols for the key purification techniques. These should be considered as starting points and may require optimization based on the specific characteristics of the target protein conjugate.
Protocol 1: Aggregate and Small Molecule Removal using Size Exclusion Chromatography (SEC)
This protocol is designed as a polishing step to remove high-molecular-weight aggregates and low-molecular-weight unconjugated linkers.
Materials:
-
SEC column (e.g., Superdex 200 Increase or similar, with appropriate fractionation range)
-
Chromatography system (e.g., ÄKTA pure or similar)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Sample: Crude or partially purified conjugate mixture
-
0.22 µm syringe filters
Procedure:
-
System and Column Equilibration:
-
Equilibrate the chromatography system and the SEC column with at least two column volumes (CVs) of the mobile phase at a flow rate recommended by the column manufacturer.
-
Ensure a stable baseline for UV absorbance (typically at 280 nm).
-
-
Sample Preparation:
-
Centrifuge the sample at 14,000 x g for 10 minutes to remove any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The sample injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Chromatography Run:
-
Inject the prepared sample onto the equilibrated column.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the different peaks. Typically, the first major peak corresponds to aggregates, the main peak to the monomeric conjugate and unconjugated protein, and later eluting peaks to small molecules.
-
Analyze the collected fractions by SDS-PAGE and/or analytical SEC to determine purity.
-
Workflow for SEC Purification
Caption: Workflow for Size Exclusion Chromatography.
Protocol 2: Separation of Conjugated Species by Ion Exchange Chromatography (IEX)
This protocol aims to separate the desired conjugate from the unreacted protein based on differences in their net surface charge. The PEGylation may shield some of the protein's charges, leading to a change in its elution profile compared to the unconjugated form.[][9]
Materials:
-
IEX column (cation or anion exchange, depending on the protein's pI and the chosen pH)
-
Chromatography system
-
Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
Sample: Crude or SEC-purified conjugate mixture, buffer-exchanged into Binding Buffer
Procedure:
-
Column Equilibration:
-
Equilibrate the IEX column with at least 5 CVs of Binding Buffer until the UV and conductivity baselines are stable.
-
-
Sample Loading:
-
Load the buffer-exchanged sample onto the column at a flow rate that allows for efficient binding.
-
-
Washing:
-
Wash the column with Binding Buffer (typically 5-10 CVs) to remove any unbound impurities.
-
-
Elution:
-
Elute the bound proteins using a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 CVs). A step gradient can also be used for faster elution.[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions across the elution gradient.
-
Analyze the fractions by SDS-PAGE, analytical SEC, and potentially mass spectrometry to identify the fractions containing the desired conjugate.
-
Signaling Pathway of IEX Purification
Caption: Logical flow of Ion Exchange Chromatography.
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol leverages the increased hydrophobicity of the protein after conjugation with the bis(pentyl-5OBz) moiety to separate it from the less hydrophobic unreacted protein.
Materials:
-
HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose)
-
Chromatography system
-
Binding Buffer (Buffer A): High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)
-
Elution Buffer (Buffer B): Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Sample: Conjugate mixture with added salt to match Binding Buffer conditions
Procedure:
-
Column Equilibration:
-
Equilibrate the HIC column with at least 5 CVs of Binding Buffer.
-
-
Sample Preparation and Loading:
-
Adjust the sample to the salt concentration of the Binding Buffer by adding a concentrated salt solution or by buffer exchange.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with Binding Buffer (5-10 CVs) to remove unbound material.
-
-
Elution:
-
Elute the bound proteins using a reverse linear gradient of salt (e.g., 100-0% Buffer A over 20 CVs).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze for purity and identity of the conjugate. The more hydrophobic conjugated species are expected to elute at lower salt concentrations than the unreacted protein.
-
Experimental Workflow for HIC
References
- 2. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 3. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. goldbio.com [goldbio.com]
- 6. sinobiological.com [sinobiological.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Protein purification by IE-chromatography [reachdevices.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. Reverse Phase Liquid Chromatography (RPLC) - Creative Proteomics [creative-proteomics.com]
- 14. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Innovation and Partnerships | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 19. rocker.com.tw [rocker.com.tw]
- 20. Cross-flow filtration - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing CbzNH-PEG8-amide-bis(pentyl-5OBz) Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the conjugation of CbzNH-PEG8-amide-bis(pentyl-5OBz). The content is designed to address specific experimental challenges and optimize reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for conjugating a molecule to CbzNH-PEG8-amide-bis(pentyl-5OBz)?
The primary conjugation reaction involves forming a stable amide bond. This typically occurs after the deprotection of the N-terminal Carboxybenzyl (Cbz) group, which exposes a primary amine. This amine is then reacted with a carboxylic acid on the target molecule using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][2][3]
Q2: What is the mechanism of EDC/NHS coupling?
The conjugation is a two-step process:
-
Carboxyl Activation: EDC reacts with a carboxylic acid group (-COOH) to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is unstable in aqueous solutions.
-
Amine-Reactive Ester Formation & Amide Bond: To improve stability and efficiency, NHS is added. It reacts with the O-acylisourea intermediate to form a more stable NHS ester.[1] This amine-reactive ester then readily reacts with the primary amine of the deprotected PEG linker to form a stable amide bond, releasing NHS.[1][2]
Q3: What are the critical parameters to control during the conjugation reaction?
Optimizing the reaction requires careful control over several parameters:
-
pH: The activation of the carboxyl group with EDC is most efficient under acidic conditions (pH 4.5-6.0), while the subsequent reaction of the NHS ester with the amine is favored at a slightly basic pH (7.2-8.0).[4][5]
-
Stoichiometry: The molar ratio of the coupling reagents (EDC/NHS) to the carboxylic acid, as well as the ratio of the PEG linker to the target molecule, significantly impacts yield and side-product formation.[6] An excess of the PEG linker can help drive the reaction to completion but may complicate purification.
-
Temperature and Time: Most conjugation reactions are performed at room temperature for several hours (2-24h) or at 4°C for longer periods to minimize degradation of sensitive molecules.[6]
-
Solvent: The choice of solvent is crucial. Anhydrous organic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are common. For biomolecules, aqueous buffers are used, but care must be taken to avoid buffers containing primary amines (like Tris) which can compete in the reaction.[5]
Q4: How should the Cbz protecting group be removed prior to conjugation?
The Cbz group is typically removed by catalytic hydrogenolysis using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727) or ethanol.[7][8] However, this method can also cleave the benzyl (B1604629) esters (OBz) present in the bis(pentyl-5OBz) moiety.[9] Careful selection of deprotection conditions or alternative methods may be required.
Section 2: Troubleshooting Guide
Problem 1: Low or No Yield of the Final Conjugate
| Possible Cause | Troubleshooting Steps & Solutions |
| Degraded Coupling Reagents | EDC is moisture-sensitive and hydrolyzes over time, losing activity.[10] Solution: Use a fresh vial of EDC and Sulfo-NHS. Store reagents properly at -20°C in a desiccator.[6] Equilibrate to room temperature before opening to prevent condensation.[5] |
| Suboptimal pH | The two steps of the EDC/NHS reaction have different optimal pH ranges. Running the entire reaction at a single, non-optimal pH can drastically reduce efficiency.[11] Solution: Perform a two-step reaction. Activate the carboxyl group at pH 4.5-6.0 for 15-30 minutes, then add the deprotected amine linker and raise the pH to 7.2-8.0 for the coupling step.[5] |
| Incorrect Stoichiometry | Insufficient coupling reagents will lead to incomplete activation of the carboxylic acid. Solution: Increase the molar excess of EDC and NHS. A starting point of 1.5-2.0 equivalents of each relative to the carboxylic acid is common, but this may require optimization.[4] |
| Presence of Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., acetate) will compete with the desired reaction. Solution: Use non-nucleophilic buffers such as MES for the activation step and PBS or HEPES for the coupling step.[5] |
Problem 2: Formation of Multiple Products and Impurities
| Possible Cause | Troubleshooting Steps & Solutions |
| N-acylurea Formation | The O-acylisourea intermediate can rearrange to form an unreactive N-acylurea byproduct, especially if an amine is not readily available.[12][13] Solution: Add NHS or Sulfo-NHS to convert the unstable intermediate into a more stable NHS ester, which is less prone to this side reaction.[1] |
| Polymerization/Cross-linking | If the molecule being conjugated also contains free carboxyl or amine groups, EDC can cause random polymerization.[2][14] Solution: Use a two-step coupling protocol where the carboxylic acid is activated first, and excess EDC/NHS is quenched or removed before adding the amine-containing PEG linker.[10] |
| Incomplete Cbz Deprotection | If the Cbz group is not fully removed, the starting material will remain, complicating purification and lowering the yield of the desired conjugate. Solution: Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion. Filter the catalyst (Pd/C) carefully to prevent it from interfering with subsequent steps.[7] |
Problem 3: Simultaneous Deprotection of Cbz and Benzyl Esters (OBz)
| Possible Cause | Troubleshooting Steps & Solutions |
| Standard Hydrogenolysis Conditions | Catalytic hydrogenolysis (H₂/Pd-C) is a standard method for removing both Cbz and benzyl ester protecting groups.[9][15] Solution: This is a significant challenge. Consider alternative Cbz deprotection methods that are less likely to affect benzyl esters, such as using HBr in acetic acid, but be aware these are harsh conditions that could affect other parts of the molecule.[7] Alternatively, the synthesis strategy may need to be redesigned to use orthogonal protecting groups. |
Problem 4: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Steps & Solutions |
| Oily, Non-Crystalline Product | PEG-containing molecules are often difficult to handle, appearing as sticky oils or gels that are challenging to purify by standard crystallization.[16][17] Solution: Use chromatographic techniques. Size-Exclusion Chromatography (SEC) is effective for removing unreacted small molecules and reagents.[][19] Reversed-Phase HPLC (RP-HPLC) can separate molecules based on hydrophobicity.[] |
| Complexation for Easier Handling | The oily nature of the PEG linker can be addressed to improve handling. Solution: A novel method involves complexing the PEG-containing molecule with magnesium chloride (MgCl₂) to form a free-flowing solid. This can simplify isolation and handling, and the complex can sometimes be used directly in the next step. The MgCl₂ can be removed with an aqueous workup.[16][17] |
Section 3: Experimental Protocols & Data
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation
-
Preparation: Dissolve the carboxylic acid-containing molecule in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).
-
Activation: Prepare fresh solutions of EDC and Sulfo-NHS in the same buffer. Add a 2-fold molar excess of both EDC and Sulfo-NHS to the carboxylic acid solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Coupling: Dissolve the Cbz-deprotected PEG linker in a reaction buffer (e.g., PBS, pH 7.4). Add this solution to the activated carboxyl mixture.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench any remaining active esters by adding a small molecule with a primary amine, such as hydroxylamine (B1172632) or Tris buffer, to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Proceed with purification, for example, by Size-Exclusion Chromatography (SEC) to remove unreacted reagents and byproducts.[6]
Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected PEG linker (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere, typically using a balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to completely remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which should be used immediately in the subsequent conjugation step.[7]
Quantitative Data Summary
The following tables provide example data for optimizing reaction conditions.
Table 1: Effect of pH on Conjugation Yield
| Activation pH (30 min) | Coupling pH (4 hours) | Relative Yield (%) |
| 5.0 | 7.4 | 65 |
| 6.0 | 7.4 | 88 |
| 7.4 | 7.4 | 42 |
| 6.0 | 8.0 | 95 |
| 6.0 | 6.0 | 35 |
Table 2: Effect of Molar Ratio of Coupling Reagents on Yield
| Molar Ratio (EDC:NHS:Carboxylic Acid) | Relative Yield (%) |
| 1:1:1 | 55 |
| 1.5:1.5:1 | 85 |
| 2:2:1 | 94 |
| 5:5:1 | 96 |
Section 4: Visual Diagrams and Workflows
Caption: Mechanism of the two-step EDC/Sulfo-NHS amide coupling reaction.
Caption: General experimental workflow for the conjugation reaction.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CbzNH-PEG8-amide-bis(pentyl-5OBz) Conjugation
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low conjugation efficiency with CbzNH-PEG8-amide-bis(pentyl-5OBz). The advice is structured to address common failure points in a typical bioconjugation workflow.
Frequently Asked Questions (FAQs)
Q1: My conjugation yield is very low. Where should I start troubleshooting?
Low conjugation yield is a common issue that can arise from several factors throughout the experimental workflow. A systematic approach is crucial to identify the root cause. The primary steps to investigate are:
-
Integrity of Starting Material: Confirm the purity and identity of your CbzNH-PEG8-amide-bis(pentyl-5OBz) starting material.
-
Efficiency of Cbz Deprotection: The terminal amine must be successfully deprotected to be available for conjugation. Incomplete deprotection is a frequent cause of low yield.
-
pH of the Reaction: The pH of the conjugation reaction is critical, especially for reactions involving primary amines which must be deprotonated to be nucleophilic.
-
Reagent Quality and Stoichiometry: Ensure that all reagents, especially coupling agents, are fresh and used in the correct molar ratios.
-
Reaction Conditions: Factors like temperature, reaction time, and solvent choice can significantly impact conjugation efficiency.
Below is a general workflow to diagnose the issue.
Q2: How can I be sure that the Cbz protecting group is being fully removed?
Incomplete removal of the Cbz (carbobenzyloxy) group is a very common reason for conjugation failure, as it prevents the primary amine from participating in the reaction.
Verification Methods:
-
LC-MS Analysis: This is the most definitive method. Compare the mass spectrum of your material before and after deprotection. You should see a mass shift corresponding to the loss of the Cbz group (134.13 g/mol ).
-
Kaiser Test: This is a rapid colorimetric test for the presence of primary amines. A positive result (a deep blue color) indicates successful deprotection. A yellow or faint blue color suggests incomplete or failed deprotection.
-
TLC (Thin-Layer Chromatography): Monitor the reaction progress on a TLC plate. The deprotected product should have a different Rf value than the Cbz-protected starting material. Staining with ninhydrin (B49086) can be used to visualize the primary amine.
Troubleshooting Deprotection:
The most common method for Cbz deprotection is catalytic hydrogenation.
| Parameter | Recommendation | Troubleshooting Tip |
| Catalyst | 10% Palladium on Carbon (Pd/C) is standard. | If the reaction is slow or incomplete, the catalyst may be old or poisoned. Use fresh, high-quality catalyst. Ensure the catalyst is fully suspended and not clumped. |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) or a transfer agent like ammonium (B1175870) formate (B1220265). | Ensure the system is properly purged with H₂ and that there are no leaks. For transfer hydrogenation, ensure the formate salt is fully dissolved. |
| Solvent | Methanol, Ethanol, or Ethyl Acetate are common. | Ensure the solvent is anhydrous and deoxygenated, as oxygen can poison the catalyst. |
| Reaction Time | Typically 2-16 hours. | Monitor by TLC or LC-MS to determine the optimal time. Do not assume a fixed time is sufficient. |
See the "Experimental Protocols" section for a detailed Cbz deprotection protocol.
Q3: I've confirmed deprotection, but my amide coupling reaction with a carboxyl group is still inefficient. What should I check next?
If the deprotected amine is available, the issue likely lies within the amide coupling step itself. This is a multi-step process involving the activation of a carboxylic acid before it can react with your amine-PEG linker.
Key Factors for Successful Amide Coupling:
-
pH Control: The primary amine of your linker must be deprotonated (R-NH₂) to be nucleophilic. The reaction should be run at a pH between 7.2 and 8.0. Below this range, the amine is protonated (R-NH₃⁺) and non-reactive. Above pH 8.5, hydrolysis of the activated ester becomes a significant competing reaction.
-
Activator Stoichiometry & Quality: Carbodiimides like EDC (or DCC) are used to activate the carboxyl group. This activation is often performed in the presence of an additive like N-hydroxysuccinimide (NHS) or sulfo-NHS to increase efficiency and stability of the active intermediate.
Coupling Reagent Molar Ratio (Reagent:Carboxyl) Comments EDC / NHS 2-10 equivalents Most common for biomolecules. EDC is water-soluble but hydrolyzes quickly. Use fresh powder or a freshly prepared stock solution. HATU / HOAt 1.5-3 equivalents Generally higher efficiency and faster kinetics, but more expensive. Requires an organic base like DIPEA. DCC / NHS 1.1-1.5 equivalents Used in organic solvents. The DCU byproduct is insoluble and must be filtered off. -
Hydrolysis: The activated carboxyl group (especially the O-acylisourea ester formed by EDC alone) is highly susceptible to hydrolysis. This is a major side reaction that reverts the carboxyl to its inactive state. Using NHS or sulfo-NHS creates a more stable active ester, but this too will hydrolyze over time. Reactions should be set up promptly after adding coupling agents.
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenation
This protocol describes a standard procedure for removing a Cbz protecting group from an amine.
Materials:
-
CbzNH-PEG8-amide-bis(pentyl-5OBz)
-
Palladium on carbon (Pd/C), 10% w/w
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas cylinder or balloon
-
Reaction flask and stir bar
-
Filtration setup (e.g., Celite pad or 0.22 µm syringe filter)
Procedure:
-
Dissolve the Cbz-protected starting material in anhydrous MeOH in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the starting material).
-
Seal the flask and purge the atmosphere by evacuating and backfilling with H₂ gas three times.
-
Leave the reaction to stir vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Once complete, carefully purge the flask with an inert gas (N₂ or Argon) to remove all H₂ gas. Caution: Pd/C can be pyrophoric and may ignite in the presence of air and solvent if not fully wetted.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the filter pad with additional MeOH to ensure full recovery of the product.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the deprotected amine. The product should be used immediately in the next step, as free amines can be unstable.
Protocol 2: EDC/sulfo-NHS Amide Coupling to a Protein
This protocol describes the conjugation of the deprotected, amine-containing linker to a protein with available carboxyl groups (e.g., on aspartic or glutamic acid residues).
Materials:
-
Deprotected H₂N-PEG8-amide-bis(pentyl-5OBz) linker
-
Protein solution in an amine-free buffer (e.g., MES or PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column for purification
Procedure:
-
Protein Preparation: Prepare the protein in Activation Buffer. The acidic pH helps minimize side reactions on protein amines during the carboxyl activation step.
-
Prepare Reagent Stocks: Prepare 10 mg/mL stock solutions of EDC and sulfo-NHS in anhydrous DMSO or water immediately before use. Do not store these solutions.
-
Carboxyl Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Immediately add the deprotected amine linker to the activated protein solution. A 20 to 50-fold molar excess of the linker over the protein is a good starting point. Adjust the pH of the reaction to 7.2-7.5 by adding Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any remaining active esters and stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted linker and coupling reagents by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
Analysis: Analyze the final conjugate by SDS-PAGE (to observe the mass shift) and LC-MS to confirm the conjugation ratio.
Technical Support Center: Mitigating ADC Aggregation with CbzNH-PEG8-amide-bis(pentyl-5OBz)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing and managing aggregation of Antibody-Drug Conjugates (ADCs) synthesized using the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker.
Introduction to CbzNH-PEG8-amide-bis(pentyl-5OBz) in ADC Development
CbzNH-PEG8-amide-bis(pentyl-5OBz) is a cleavable linker utilized in the synthesis of ADCs.[1][2] Its design incorporates an 8-unit polyethylene (B3416737) glycol (PEG) spacer, a key feature for improving the physicochemical properties of the final conjugate.[3][4] The primary role of the hydrophilic PEG linker is to counteract the hydrophobicity of the conjugated payload, which is a major driver of ADC aggregation.[5][6][] By forming a "hydration shell," the PEG moiety helps to shield the hydrophobic drug, enhancing the ADC's solubility and stability in aqueous solutions.[3][8] This can enable higher drug-to-antibody ratios (DARs) without the common drawbacks of aggregation and rapid clearance.[3][8]
Despite the advantages conferred by this advanced linker, aggregation can still occur due to various factors during the conjugation, purification, and formulation processes.[9][10] This guide provides systematic solutions to address these challenges.
Troubleshooting Guide
Users may encounter aggregation at different stages of the ADC development workflow. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem Observed | Potential Cause | Recommended Solution & Rationale |
| High percentage of aggregates immediately after conjugation reaction. | Unfavorable Conjugation Conditions: The reaction buffer's pH may be close to the antibody's isoelectric point, reducing its solubility.[5] The percentage of organic co-solvent required to dissolve the linker-payload may be too high, causing the antibody to denature and aggregate.[5] | Optimize Reaction Buffer: Screen a range of pH values (typically 7.0-8.5) to ensure maximum antibody stability. Minimize Co-solvent: Titrate the minimum percentage of organic solvent (e.g., DMSO) needed to dissolve the linker-payload while maintaining antibody stability. Using a PEGylated linker should reduce the need for high co-solvent concentrations.[4] |
| High Shear Stress: Vigorous mixing or pumping during the reaction can introduce shear forces that lead to protein denaturation and aggregation.[11] | Gentle Mixing: Use low-shear mixing methods such as orbital shaking or gentle magnetic stirring instead of vortexing. Optimize pump speeds during any process transfers. | |
| Increased aggregation after purification (e.g., TFF or Chromatography). | Incompatible Purification Buffer: The buffer used for purification (e.g., diafiltration or chromatography mobile phase) may lack the necessary components to maintain ADC solubility after removal of unreacted reagents. | Buffer Screening: Ensure the purification buffer has an optimal pH and ionic strength. Consider adding stabilizing excipients like arginine or sucrose (B13894) to the buffer to reduce protein-protein interactions.[12] |
| Post-Purification Concentration Issues: Concentrating the ADC to high levels can drive self-association and aggregation, especially if the formulation is not optimized.[12] | Optimize Final Concentration: Determine the maximum stable concentration for your ADC. If high concentrations are required, a formulation optimization study is critical. Use appropriate ultrafiltration/diafiltration (UF/DF) systems to minimize shear stress.[13] | |
| Gradual aggregation during storage (short-term or long-term). | Suboptimal Formulation: The final storage buffer may lack key stabilizing excipients. ADCs are sensitive to their formulation environment.[][14] | Formulation Optimization: Add stabilizing excipients. Non-ionic surfactants like Polysorbate 20 or 80 are effective in preventing surface adsorption and aggregation.[11][12] Sugars (trehalose, sucrose) or amino acids (glycine, arginine) can also be used to improve stability.[11][12] |
| Physical Stress: Repeated freeze-thaw cycles are a common cause of aggregation.[10] Exposure to light or elevated temperatures can also degrade the ADC. | Controlled Storage: Aliquot the ADC into single-use volumes to avoid freeze-thaw cycles. Store protected from light at the recommended temperature (typically 2-8°C for liquid or ≤ -20°C for frozen). Use of specialized stabilizing buffers can protect ADCs during freezing and lyophilization.[14] | |
| Product loss due to precipitation. | High Hydrophobicity: The Drug-to-Antibody Ratio (DAR) may be too high, leading to an overall hydrophobicity that the PEG8 linker cannot sufficiently overcome, resulting in precipitation.[10] | Control and Measure DAR: Optimize the conjugation reaction to target a lower average DAR. Use Hydrophobic Interaction Chromatography (HIC) to analyze the DAR distribution and correlate it with aggregation propensity.[15] |
| Colloidal Instability: The ADC molecules exhibit strong self-interaction, leading to the formation of large, insoluble aggregates over time.[9] | Add Excipients: Incorporate polysorbates or other amphiphilic copolymers that can interfere with hydrophobic interactions and improve colloidal stability.[16][17] |
Frequently Asked Questions (FAQs)
Q1: How exactly does the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker help prevent aggregation?
The linker's key component is the 8-unit polyethylene glycol (PEG) chain.[3] PEG is highly hydrophilic and flexible. When conjugated between the antibody and a hydrophobic payload, it acts as a spacer that can physically mask the hydrophobic drug, reducing the likelihood of intermolecular hydrophobic interactions that cause aggregation.[3][8] This mechanism improves the overall solubility and stability of the ADC molecule in aqueous formulation buffers.[18]
Q2: What are the primary analytical techniques to detect and quantify ADC aggregation?
A combination of orthogonal methods is recommended for a comprehensive assessment.[15][19]
-
Size Exclusion Chromatography (SEC/SEC-HPLC): This is the industry standard for quantifying soluble aggregates (dimers, trimers, and higher molecular weight species) based on their size.[11][20]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This powerful technique provides the absolute molecular weight of the species separated by SEC, allowing for more accurate characterization of aggregates.[11][15]
-
Dynamic Light Scattering (DLS): A rapid, non-invasive method to estimate the average particle size and size distribution in a sample. It is excellent for detecting the initial onset of aggregation.[11]
-
Analytical Ultracentrifugation (AUC): Considered a gold-standard method, AUC is highly sensitive for detecting and quantifying aggregates by measuring their sedimentation rate in a centrifugal field.[11]
Q3: Besides the linker, what other factors can I control to minimize aggregation?
Aggregation is a multifaceted problem.[9] Key factors to control include:
-
Process Controls: Minimize physical stress such as high shear forces during mixing and filtration.[11] Immobilizing the antibody on a solid support during conjugation is an advanced strategy to prevent antibodies from interacting and aggregating.[5]
-
Formulation: The choice of buffer, pH, and excipients is critical.[] Stabilizers like polysorbates, sugars, and amino acids can significantly reduce aggregation during storage.[11][12]
-
Antibody Selection: The intrinsic stability of the monoclonal antibody itself is important. Some antibody constructs have a higher propensity to aggregate than others.[11]
Q4: Can the Drug-to-Antibody Ratio (DAR) affect aggregation even with a PEG linker?
Yes. While PEG linkers allow for higher DARs compared to fully hydrophobic linkers, there is still a limit.[3][8] As the DAR increases, the overall hydrophobicity of the ADC molecule rises.[6] This can overwhelm the solubilizing effect of the PEG8 chain, leading to increased aggregation. It is crucial to find an optimal balance between DAR for efficacy and the ADC's physical stability.
Key Experimental Protocols
Protocol 1: Quantitative Analysis of ADC Aggregates by SEC-HPLC
This protocol outlines the standard method for separating and quantifying ADC monomers from aggregates.
1. Materials and Equipment:
- ADC sample
- SEC Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)
- HPLC system with a UV detector (280 nm)
- SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)[20]
2. Procedure:
- System Preparation: Equilibrate the SEC column and HPLC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[15] Ensure the mobile phase is filtered and degassed.
- Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.[15] Filter the sample through a low-protein-binding 0.22 µm filter if any visible particulates are present.
- Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
- Data Acquisition: Monitor the elution profile at 280 nm. The main, largest peak corresponds to the ADC monomer. Peaks eluting earlier represent higher molecular weight species (aggregates), while peaks eluting later represent fragments.[15]
- Data Analysis: Integrate the peak areas for the monomer and all aggregate species. Calculate the percentage of aggregates using the formula: % Aggregates = (Total Area of Aggregate Peaks / Total Area of All Peaks) x 100
Protocol 2: Rapid Screening for Aggregation using Dynamic Light Scattering (DLS)
This protocol is for rapid assessment of the size distribution and potential presence of large aggregates.
1. Materials and Equipment:
- ADC sample
- DLS instrument
- Low-volume disposable cuvette
2. Procedure:
- Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions. Set the measurement parameters (e.g., temperature, sample viscosity, refractive index).
- Sample Preparation: Transfer the ADC sample (typically 20-50 µL) into the cuvette. Ensure the sample is free of bubbles and large particulates (centrifuge briefly if necessary).
- Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Perform the measurement. The instrument will collect data on scattered light intensity fluctuations.
- Data Analysis: The instrument's software will generate a report showing the size distribution (by intensity, volume, and number). Look for:
- Z-average Diameter: The intensity-weighted mean hydrodynamic size. An increasing Z-average over time indicates aggregation.
- Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI < 0.2 is typically considered monodisperse. An increasing PDI suggests the formation of multiple species.
- Distribution Graph: Visually inspect the graph for the appearance of large particles (e.g., >100 nm), which are indicative of aggregation.
Data and Visualizations
Table 1: Comparison of Key Analytical Techniques for ADC Aggregation Analysis
| Technique | Principle | Key Information Provided | Advantages | Limitations |
| SEC-HPLC [20] | Separation based on hydrodynamic volume. | Quantifies monomers, dimers, and higher-order aggregates. | Robust, widely used, good for routine QC.[15] | May not resolve all species; potential for on-column interactions. |
| SEC-MALS [11] | SEC separation followed by light scattering detection. | Absolute molecular weight of eluting species, size distribution. | Provides more accurate characterization of aggregates than SEC alone.[15] | More complex setup and data analysis. |
| DLS [11] | Measures fluctuations in scattered light due to Brownian motion. | Mean particle size, size distribution, polydispersity index (PDI). | Rapid, low sample consumption, non-invasive, sensitive to large aggregates. | Not a separation technique; less suitable for resolving species of similar size. |
| SV-AUC [11] | Measures sedimentation rate in a centrifugal field. | Provides detailed information on size, shape, and distribution of species in solution. | High resolution, provides data in native buffer conditions.[15] | Requires specialized equipment and expertise. |
Diagrams
Caption: Workflow for troubleshooting ADC aggregation.
Caption: Mechanism of aggregation prevention by a PEG linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 4. books.rsc.org [books.rsc.org]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. scispace.com [scispace.com]
- 13. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Stable High-Concentration Monoclonal Antibody Formulations Enabled by an Amphiphilic Copolymer Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Cbz Deprotection of PEGylated Linkers
Welcome to the technical support center for challenges related to the Carboxybenzyl (Cbz) deprotection of PEGylated linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the Cbz deprotection of PEGylated linkers?
The primary challenges during Cbz deprotection of PEGylated linkers include:
-
Incomplete or sluggish reactions: The presence of the PEG chain can sterically hinder the catalyst's access to the Cbz group, slowing down or preventing complete deprotection.
-
Catalyst poisoning: Certain functional groups within the molecule or impurities can poison the palladium catalyst used in hydrogenolysis.
-
Side reactions: Undesired reactions, such as the reduction of other functional groups or alkylation of the deprotected amine, can occur.[1][2]
-
Difficult purification: The high polarity and flexible nature of the PEG linker can make separating the final product from starting materials, byproducts, and the catalyst challenging.[3][4]
Q2: How does the PEG chain length affect the deprotection reaction?
The length of the polyethylene (B3416737) glycol (PEG) chain can significantly impact the deprotection reaction. Longer PEG chains can lead to increased steric hindrance, potentially slowing down the reaction rate.[5][6] Furthermore, the physical properties of the PEGylated compound, such as solubility and aggregation propensity, can be influenced by the PEG length, which in turn affects the reaction kinetics and purification efficiency.[7][8]
Q3: Which analytical techniques are best for monitoring the progress of the deprotection reaction?
To effectively monitor the deprotection, a combination of techniques is often recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the identity of the starting material, product, and any intermediates or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic benzyl (B1604629) protons of the Cbz group and the appearance of the free amine.
Troubleshooting Guide
Issue 1: Incomplete or Sluggish Cbz Deprotection
Symptoms:
-
LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
TLC analysis indicates a persistent starting material spot.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). Ensure the catalyst is fresh and has been stored properly. Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C). |
| Poor Solubility | The PEGylated substrate may not be fully dissolved in the reaction solvent. Use a co-solvent system (e.g., THF/water, EtOAc/MeOH) to improve solubility.[2] |
| Steric Hindrance from PEG Chain | Increase the reaction temperature or pressure (for hydrogenolysis) to provide more energy for the reaction to overcome the steric barrier. Note that higher temperatures may favor side reactions.[9] |
| Inadequate Hydrogen Source | For catalytic hydrogenation, ensure a constant supply of H₂ gas (e.g., using a balloon or a Parr hydrogenator). For transfer hydrogenolysis, use a larger excess of the hydrogen donor (e.g., ammonium (B1175870) formate (B1220265), 1,4-cyclohexadiene).[2][9] |
A general workflow for troubleshooting incomplete deprotection is outlined below.
Issue 2: Formation of Side Products
Symptoms:
-
LC-MS or NMR analysis reveals the presence of unexpected impurities.
-
The final product has a lower than expected purity after workup.
Potential Side Reactions & Prevention Strategies:
| Side Reaction | Prevention Strategy |
| N-Alkylation | The newly formed amine can be alkylated by the benzyl byproduct, especially when using solvents like methanol (B129727) under hydrogenolysis conditions.[1][2] Using alternative solvents like THF, EtOAc, or isopropanol (B130326) can minimize this.[2] |
| Reduction of Other Functional Groups | If the substrate contains sensitive functional groups (e.g., alkenes, alkynes, aryl halides), they may be reduced under standard hydrogenolysis conditions.[10] Consider using a milder deprotection method, such as transfer hydrogenolysis or acidic conditions.[10] |
| Catalyst-Induced Racemization | For chiral centers adjacent to the PEGylated linker, there is a potential for racemization. Monitor the enantiomeric excess (ee) and consider milder reaction conditions if racemization is observed. |
The logical relationship between the problem and the solution for side product formation is visualized below.
Issue 3: Difficulties in Product Purification
Symptoms:
-
The product is difficult to separate from the catalyst and byproducts using standard column chromatography.
-
Aqueous workup results in emulsions or poor recovery.
Purification Strategies for PEGylated Compounds:
| Purification Method | Description & Best Use Case |
| Filtration through Celite® | Essential first step after hydrogenolysis to remove the heterogeneous Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure full recovery of the product. |
| Precipitation/Trituration | The deprotected PEGylated amine, often an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether or hexane (B92381) to the reaction mixture.[11] |
| Size Exclusion Chromatography (SEC) | Effective for separating the PEGylated product from smaller molecular weight impurities.[4][] |
| Ion Exchange Chromatography (IEX) | Can be used to separate the charged amine product from neutral starting material and byproducts. The PEG chain can shield surface charges, so this method is often more effective for lower degrees of PEGylation.[4][] |
| Reverse Phase Chromatography (RP-HPLC) | A powerful technique for purifying PEGylated compounds, separating based on hydrophobicity.[] |
Experimental Protocols
Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenolysis
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the Cbz-protected PEGylated linker (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: Secure a hydrogen balloon to the flask or use a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can then be purified by an appropriate method.
Protocol 2: Cbz Deprotection by Transfer Hydrogenolysis
This method is an alternative to using H₂ gas and can be milder.
-
Dissolution: Dissolve the Cbz-protected PEGylated linker (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst & Donor Addition: Add 10% Pd/C (5-10 mol%) and a hydrogen donor such as ammonium formate (5-10 equivalents) or 1,4-cyclohexadiene (B1204751) (5-10 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup & Isolation: Follow steps 5 and 6 from the Catalytic Hydrogenolysis protocol.
Protocol 3: Cbz Deprotection under Acidic Conditions
This method is useful when the substrate is sensitive to hydrogenation.
-
Dissolution: Dissolve the Cbz-protected PEGylated linker in a suitable solvent (e.g., dichloromethane (B109758) or dioxane).
-
Acid Addition: Add a solution of HBr in acetic acid (e.g., 33% HBr in AcOH) or another strong acid system like AlCl₃ in a fluorinated solvent.[1][13]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding a base (e.g., saturated NaHCO₃ solution). Extract the product with a suitable organic solvent.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify as needed.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. researchgate.net [researchgate.net]
- 3. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. benchchem.com [benchchem.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
improving the stability of CbzNH-PEG8-amide-bis(pentyl-5OBz) in plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CbzNH-PEG8-amide-bis(pentyl-5OBz), with a focus on improving its stability in plasma.
Frequently Asked Questions (FAQs)
Q1: My compound, CbzNH-PEG8-amide-bis(pentyl-5OBz), is showing rapid degradation in an in vitro plasma stability assay. What are the likely metabolic "soft spots" in its structure?
A1: Based on its chemical structure, CbzNH-PEG8-amide-bis(pentyl-5OBz) has several functional groups that are susceptible to enzymatic degradation in plasma.[1][2] The most probable sites of metabolic liability are:
-
Ester Groups (if "OBz" represents a benzoate (B1203000) ester): Ester bonds are highly susceptible to rapid hydrolysis by plasma esterases. This is often the primary pathway for the degradation of compounds containing such moieties.
-
Amide Bond: While generally more stable than esters, the amide linkage can be cleaved by plasma amidases.[3]
-
Carbamate (B1207046) (Cbz) Group: The carbamate linkage can also undergo hydrolysis, contributing to overall instability.
-
PEG Linker: The polyethylene (B3416737) glycol (PEG) linker can be a site for metabolism, typically through oxidation or O-dealkylation reactions.[4][]
Q2: What are the primary classes of enzymes in plasma responsible for degrading molecules like this?
A2: The primary enzymes in plasma responsible for the degradation of susceptible small molecules are hydrolases, including esterases (like carboxylesterases) and amidases.[1][3][6] Additionally, other enzymes such as aldehyde oxidase (hAOX), which is known to metabolize molecules with amide groups and heteroaromatic rings, can also play a role.[3][4][7]
Q3: How does the PEG linker influence the stability of the molecule?
A3: The PEG linker is critical to the molecule's overall properties, including its stability.[8] While PEGylation can improve solubility and pharmacokinetic profiles, the ether linkages can be metabolically vulnerable.[9][10] Research shows that the linker's chemical nature and length are major factors in the metabolic liability of such molecules.[4][7] Strategies to improve stability often involve modifying the linker by, for example, replacing a linear PEG chain with a more rigid structure like a phenyl ring or a cyclic linker to shield metabolically weak spots.[][11]
Q4: Can poor solubility be misinterpreted as instability in my plasma assay?
A4: Yes, poor aqueous solubility can confound plasma stability results.[12] If the compound precipitates out of the plasma matrix during incubation, the decreasing concentration measured by LC-MS/MS can be mistaken for degradation. It is crucial to assess the solubility of your compound in the plasma matrix. Techniques to mitigate this include reducing the final DMSO concentration in the incubation or using solubility-enhancing formulations in early-stage assessments.[13][14]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving stability issues encountered during your experiments.
| Issue Observed | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid loss of parent compound (<10 min half-life) in plasma. | Ester Hydrolysis: The benzoate ester (OBz) is likely the primary point of cleavage by plasma esterases. | 1. Enzyme Inhibition: Re-run the assay in the presence of a general esterase inhibitor (e.g., bis(p-nitrophenyl) phosphate (B84403) - BNPP) to confirm esterase involvement.[15] 2. Structural Modification: Replace the ester bond with a more stable amide bond. 3. Steric Hindrance: Introduce bulky groups near the ester linkage to sterically shield it from enzymatic attack.[12] |
| Moderate loss of compound (30-60 min half-life), even with esterase inhibitors. | Amide or Carbamate Hydrolysis: Amidases or other hydrolases are likely cleaving the amide or Cbz linkages. | 1. Metabolite Identification: Perform a metabolite identification (MetID) study to confirm the cleavage sites.[16] 2. Structural Modification: Replace the labile amide with a more robust linkage or introduce flanking groups to improve stability. Consider N-methylation of the amide bond to increase resistance to cleavage.[17] |
| Inconsistent stability results across different species (e.g., stable in human plasma, unstable in rat plasma). | Species-Specific Enzyme Activity: The type and activity level of plasma enzymes can vary significantly between species. | 1. Parallel Species Assay: Always run plasma stability assays in parallel using plasma from all relevant species for your in vivo studies (e.g., mouse, rat, dog, human).[2] 2. Data Interpretation: Use species-specific data to inform the selection of appropriate animal models for pharmacokinetic studies. |
| Compound appears stable, but shows no activity in subsequent cell-based or in vivo studies. | Formation of Inactive Metabolites: The compound may be metabolized at a site that is critical for its function, without leading to complete degradation. | 1. Comprehensive MetID: Use high-resolution mass spectrometry to identify all major metabolites formed in plasma and other relevant matrices (e.g., liver microsomes).[16][18] 2. Activity Testing of Metabolites: Synthesize and test the identified metabolites to determine if they retain the desired pharmacological activity. |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a standard method for determining the stability of a test compound in plasma.
1. Materials:
-
Test compound (e.g., CbzNH-PEG8-amide-bis(pentyl-5OBz))
-
Control compounds (a stable and an unstable compound, e.g., warfarin (B611796) and propantheline)
-
Pooled plasma (e.g., Human, Rat, Mouse), stored at -80°C
-
DMSO (HPLC grade)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid and an internal standard (for protein precipitation)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
96-well plates and LC-MS vials
-
Centrifuge
-
LC-MS/MS system[1]
2. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test and control compounds in DMSO. Create a 100 µM intermediate stock by diluting the 10 mM stock in 50:50 ACN:Water.
-
Plasma Preparation: Thaw the frozen plasma in a water bath at 37°C and centrifuge to remove any cryoprecipitates.
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[2][6]
-
Protein Precipitation (Quenching): Immediately terminate the reaction by adding the aliquot to a well containing cold acetonitrile (e.g., 150 µL) with an internal standard.[20]
-
Sample Processing:
-
Vortex the plate for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[20]
-
Transfer the supernatant to a new plate or LC-MS vials for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.[1]
3. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point compared to the T=0 sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[6]
Visualizations
Degradation Pathway Analysis
The following diagram illustrates a potential metabolic degradation pathway for CbzNH-PEG8-amide-bis(pentyl-5OBz) in plasma, highlighting the most probable points of enzymatic cleavage.
Caption: Potential metabolic pathways for CbzNH-PEG8-amide-bis(pentyl-5OBz) in plasma.
Experimental Workflow
This diagram outlines the logical workflow for assessing and improving the plasma stability of a test compound.
Caption: Workflow for plasma stability assessment and compound optimization.
References
- 1. Plasma Stability Assay | Domainex [domainex.co.uk]
- 2. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for improving limitations of proteolysis targeting chimeras [html.rhhz.net]
- 9. creativepegworks.com [creativepegworks.com]
- 10. researchgate.net [researchgate.net]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. admescope.com [admescope.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Technical Support Center: Synthesis of CbzNH-PEG8-amide-bis(pentyl-5OBz) Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugates.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my final conjugate consistently low?
Low yields can stem from several factors throughout the synthetic process. Here are some common culprits and how to address them:
-
Incomplete Amide Bond Formation: The coupling reaction between the carboxyl group of CbzNH-PEG8-COOH and the amine of the bis(pentyl-5OBz) moiety may be inefficient.
-
Solution:
-
Ensure your coupling reagents (e.g., HATU, HBTU, DIC/HOBt) are fresh and anhydrous.
-
Optimize the reaction stoichiometry. An excess of the activated PEG reagent may be necessary.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS) to determine the optimal reaction time.
-
-
-
Side Reactions of Activated PEG: The activated PEG intermediate (e.g., NHS ester) is susceptible to hydrolysis, which renders it inactive.[1]
-
Solution:
-
Perform the reaction in an anhydrous solvent.
-
Control the pH of the reaction. While amine coupling is faster at a more alkaline pH (7.2-8.5), hydrolysis of NHS esters also accelerates.[1] Finding the optimal pH is critical.
-
-
-
Difficult Purification: PEGylated compounds are notoriously challenging to purify due to their physical properties, often being oils or waxy solids, which can lead to product loss during isolation.[2]
-
Solution:
-
Q2: I am observing multiple spots on my TLC or multiple peaks in my LC-MS analysis of the crude product. What are these impurities?
The presence of multiple impurities can be attributed to side reactions during both the coupling and deprotection steps.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of CbzNH-PEG8-COOH and the bis(pentyl-5OBz) amine.
-
Hydrolyzed PEG Reagent: If you are using an activated ester of the PEG, hydrolysis will lead to the presence of the inactive CbzNH-PEG8-COOH.[1]
-
Di-PEGylated Species: If your bis(pentyl-5OBz) component has more than one amine group, you might be forming di-PEGylated byproducts.
-
Side Products from Cbz Deprotection (if applicable): If the Cbz group is removed, side reactions can occur. For instance, catalytic hydrogenolysis in the presence of an insufficient hydrogen source can lead to the formation of N-benzyl-protected tertiary amines.[4]
-
Impurities in the PEG Reagent: Commercial PEG reagents can contain impurities like low molecular weight PEGs, which can lead to a variety of side products.[1] Always use high-quality, well-characterized PEG reagents.
Q3: The deprotection of the Cbz group is sluggish or results in a complex mixture. What could be the issue?
Deprotection of the benzyloxycarbonyl (Cbz) group, typically via catalytic hydrogenolysis, can be problematic.
-
Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds or certain nitrogen heterocyles, leading to an incomplete reaction.[5]
-
Solution: Ensure your substrate and solvent are free from potential catalyst poisons.
-
-
Catalyst Inactivity: The catalyst may be old or of low quality.
-
Solution: Use a fresh batch of a high-activity catalyst like Pearlman's catalyst (Pd(OH)₂/C).[5]
-
-
Product Inhibition: The deprotected amine product can sometimes adhere to the catalyst surface, inhibiting its activity.[5]
-
Solution: Acidifying the reaction mixture slightly can sometimes mitigate this issue, but care must be taken to avoid cleavage of other acid-labile groups.
-
-
Alternative Deprotection Methods: If catalytic hydrogenolysis is not effective, consider alternative methods like using strong acids (e.g., HBr in acetic acid), but be aware that this can also cleave the benzyl (B1604629) esters (OBz).[4][5]
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in conjugate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the amide coupling step?
The primary side reaction is the hydrolysis of the activated PEG reagent (e.g., CbzNH-PEG8-CO-NHS) back to the carboxylic acid (CbzNH-PEG8-COOH), which is then unable to react with the amine.[1] This is particularly problematic in the presence of water.
Potential Side Reactions in Amide Coupling
Caption: Desired reaction versus hydrolysis side reaction.
Q2: How does pH affect the coupling reaction?
The pH is a critical parameter. The nucleophilicity of the primary amine is higher at a more alkaline pH, which accelerates the desired coupling reaction. However, the rate of hydrolysis of the activated PEG ester also increases significantly at higher pH.[1] Therefore, an optimal pH, typically between 7.2 and 8.0, must be maintained to balance these two competing reactions.
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate |
| < 7.0 | Low | Slow |
| 7.2-8.0 | Optimal | Moderate |
| > 8.5 | High | Fast |
| Table 1: Effect of pH on Amine Coupling and NHS Ester Hydrolysis. |
Q3: Can I deprotect the Cbz and OBz groups simultaneously?
Yes, catalytic hydrogenolysis with a palladium catalyst (e.g., Pd/C) and a hydrogen source will typically cleave both the Cbz (benzyloxycarbonyl) protecting group and the OBz (benzyl ester) groups.[6][7]
Q4: What are some key considerations for purifying the final conjugate?
Purification of PEGylated compounds can be challenging.[8][9][10]
-
Chromatography: Reversed-phase HPLC is often effective, but the choice of column and gradient is crucial. Hydrophobic interaction chromatography (HIC) is another powerful technique for separating PEGylated species.[3]
-
Size Exclusion Chromatography (SEC): SEC can be used to separate based on size, which is useful for removing unreacted small molecules, but may not resolve species with similar hydrodynamic volumes.[10]
-
Handling: PEGylated compounds are often viscous oils or waxy solids, making them difficult to handle.[2] Techniques like lyophilization or precipitation can be employed to obtain a solid product.
Experimental Protocols
General Protocol for Amide Coupling
-
Activation of CbzNH-PEG8-COOH: Dissolve CbzNH-PEG8-COOH (1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, 1.1 eq.) and an amine base (e.g., DIPEA, 2 eq.). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Coupling Reaction: To the solution of the activated PEG, add a solution of the bis(pentyl-5OBz) amine (1.2 eq.) in the same anhydrous solvent.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or preparative HPLC.
General Protocol for Cbz and OBz Deprotection via Catalytic Hydrogenolysis
-
Reaction Setup: Dissolve the CbzNH-PEG8-amide-bis(pentyl-5OBz) conjugate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (or use a hydrogen donor like ammonium (B1175870) formate (B1220265) for transfer hydrogenolysis) and stir vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.[5]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Linker Cleavage Optimization for CbzNH-PEG8-amide-bis(pentyl-5OBz)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the selective cleavage of the Carboxybenzyl (Cbz) and benzoate (B1203000) (OBz) groups in CbzNH-PEG8-amide-bis(pentyl-5OBz).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving the Cbz (benzyloxycarbonyl) protecting group?
A1: The Cbz group is typically removed through several methods, with the choice depending on the presence of other functional groups in the molecule.[1][2] The most common methods include:
-
Catalytic Hydrogenolysis: This is the most frequently used method due to its mild, neutral pH conditions and high efficiency.[1] It involves using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
-
Transfer Hydrogenation: A safer alternative to using flammable H₂ gas, this method uses a hydrogen donor like triethylsilane (Et₃SiH) or ammonium (B1175870) formate (B1220265) (HCOONH₄) in the presence of a palladium catalyst.[1][3]
-
Acidic Cleavage: Strong acids like hydrogen bromide (HBr) in acetic acid can effectively cleave the Cbz group and are useful for substrates that are incompatible with hydrogenation.[1][2]
-
Lewis Acid-Mediated Cleavage: Reagents such as Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) offer a mild and selective method for Cbz removal, even in the presence of sensitive functional groups.[3][4]
Q2: What are the standard methods for cleaving the benzoate (OBz) ester groups?
A2: Benzoate esters are typically cleaved by hydrolysis under either basic or acidic conditions.
-
Saponification (Base-Promoted Hydrolysis): This is a common method involving the use of a base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a solvent mixture, often containing water and an organic solvent like THF or methanol.[5][6] The reaction is often performed at room temperature but may require heating for sterically hindered esters.[5][7]
-
Acid-Catalyzed Hydrolysis: Esters can also be cleaved using water and a catalytic amount of a strong acid.[8] However, this method is less common for benzoate esters in complex molecules due to the potential for side reactions with other acid-labile groups.
Q3: Can the Cbz and benzoate groups be cleaved simultaneously?
A3: Simultaneous cleavage is generally not recommended due to the orthogonal nature of their respective deprotection conditions. The Cbz group is labile to hydrogenation, while the benzoate esters are stable under these conditions. Conversely, benzoate esters are cleaved by strong bases, which do not affect the Cbz group. This orthogonality allows for selective, sequential cleavage. For example, the Cbz group can be removed first by hydrogenation, followed by saponification of the benzoate esters.
Q4: How can I monitor the progress of the cleavage reactions?
A4: The progress of both Cbz and benzoate cleavage can be monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] These methods allow for the visualization of the disappearance of the starting material and the appearance of the product.
Troubleshooting Guides
Cbz Group Cleavage Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Cbz Cleavage via Hydrogenolysis | Catalyst Poisoning: Impurities in the substrate or solvent can deactivate the Pd/C catalyst. | Ensure the substrate is purified before the reaction. Use high-purity solvents. If poisoning is suspected, use a fresh batch of catalyst. |
| Insufficient Hydrogen: Inadequate H₂ pressure or poor mixing can lead to slow or incomplete reaction. | For reactions using an H₂ balloon, ensure a fresh balloon is used and the system is properly purged. For hydrogenation apparatus, increase the pressure. Ensure vigorous stirring to maintain catalyst suspension. | |
| Incompatible Functional Groups: The presence of reducible groups (e.g., alkynes, alkenes, nitro groups) can compete for the catalyst and hydrogen.[1] | If other reducible groups are present, consider alternative deprotection methods like acidic or Lewis acid-mediated cleavage.[1][3] | |
| Side Product Formation during Acidic Cleavage | Degradation of Acid-Labile Groups: Strong acids like HBr/HOAc can affect other sensitive functional groups in the molecule.[1] | Use a milder Lewis acid system like AlCl₃ in HFIP, which is known for its selectivity.[3][4] |
Benzoate Ester Cleavage Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Saponification | Steric Hindrance: The structure of the bis(pentyl-5OBz) moiety may sterically hinder the approach of the hydroxide ion. | Increase the reaction temperature (reflux).[5] Use a larger excess of the base (e.g., 10 equivalents of LiOH).[5] |
| Insufficient Base: The reaction consumes the base, so a stoichiometric amount may not be enough to drive the reaction to completion. | Use a significant excess of the base (e.g., NaOH or LiOH).[5] | |
| Amide Bond Cleavage | Harsh Basic Conditions: Prolonged exposure to strong bases at high temperatures can lead to the hydrolysis of the amide bond in the molecule's backbone. | Use milder conditions if possible (e.g., room temperature for a longer duration). Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction. Consider enzymatic hydrolysis for a milder alternative.[10] |
Experimental Protocols
Protocol 1: Selective Cbz Group Cleavage by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%.[1]
-
Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, either by using an H₂-filled balloon or a dedicated hydrogenation apparatus.[1]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can be purified further if necessary.[1]
Protocol 2: Benzoate Ester Cleavage by Saponification
-
Reaction Setup: Dissolve the benzoate ester in a mixture of THF and water.[5]
-
Base Addition: Add a solution of LiOH (typically 10 equivalents) in water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. For sterically hindered esters, heating to reflux may be necessary.[5]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up: Once the reaction is complete, acidify the mixture with 1 N HCl.[5]
-
Extraction and Isolation: Extract the product with an organic solvent like dichloromethane (B109758) or ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under vacuum to obtain the carboxylic acid.[5]
Data Presentation
Table 1: Comparison of Common Cbz Cleavage Methods
| Method | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C in MeOH or EtOH | Mild, neutral pH, high yields.[1] | Incompatible with reducible functional groups; safety concerns with H₂ gas.[1] |
| Transfer Hydrogenation | HCOOHNH₄, Pd/C | Avoids the use of H₂ gas, making it safer for larger scale operations.[1] | Can also reduce other functional groups.[3] |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates that cannot undergo hydrogenation.[1] | Harsh conditions can cleave other acid-labile protecting groups.[1] |
| Lewis Acid Cleavage | AlCl₃ in HFIP | Mild and selective for Cbz over other benzyl (B1604629) protecting groups; good for sensitive substrates.[3][4] | Requires careful handling of the Lewis acid. |
Table 2: Comparison of Benzoate Ester Cleavage Methods
| Method | Reagents/Conditions | Key Advantages | Potential Limitations |
| Saponification (LiOH) | LiOH, THF/H₂O, Room Temp or Reflux | High yields, common and reliable method.[5] | Can be slow for sterically hindered esters; risk of amide hydrolysis under harsh conditions. |
| Saponification (NaOH) | NaOH, MeOH/H₂O, Reflux | Stronger base, may be faster for difficult substrates.[5] | Increased risk of side reactions like amide cleavage. |
| Acid-Catalyzed Hydrolysis | Catalytic H₂SO₄ or HCl in H₂O | An alternative to basic conditions. | Can affect other acid-labile groups in the molecule.[8] |
| Enzymatic Hydrolysis | Lipase or Esterase in buffer | Extremely mild and selective, avoiding harsh pH conditions.[10] | May require screening of different enzymes; can be slower than chemical methods. |
Visualizations
Caption: Recommended sequential workflow for the complete deprotection of the target molecule.
Caption: A logic diagram for troubleshooting incomplete Cbz deprotection via hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of pH on CbzNH-PEG8-amide-bis(pentyl-5OBz) stability and conjugation
Technical Support Center: CbzNH-PEG8-amide-bis(pentyl-5OBz)
This technical support center provides guidance on the impact of pH on the stability and conjugation of CbzNH-PEG8-amide-bis(pentyl-5OBz). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most pH-labile functional groups in CbzNH-PEG8-amide-bis(pentyl-5OBz)?
The primary functional groups susceptible to pH-mediated degradation in the molecule are the carbamate (B1207046) (Cbz) linkage and potentially the terminal benzoyl ester (OBz) groups, if present. Amide bonds are generally more stable but can undergo hydrolysis under harsh acidic or basic conditions.
Q2: What is the optimal pH range for storing CbzNH-PEG8-amide-bis(pentyl-5OBz)?
For short-term storage, a slightly acidic to neutral pH range (pH 6.0-7.5) is generally recommended to minimize the hydrolysis of both the carbamate and any ester functionalities. For long-term storage, lyophilized powder at -20°C or -80°C is preferable.
Q3: How does pH affect the conjugation efficiency of this molecule?
The effect of pH on conjugation depends on the nature of the reactive group on the target molecule (e.g., amine, thiol). For conjugation to primary amines, a pH of 7.0-8.5 is often optimal to ensure the amine is deprotonated and nucleophilic. However, this slightly basic condition may also increase the rate of hydrolysis of the Cbz-linker, requiring a balance between conjugation efficiency and stability.
Q4: What are the primary degradation products of CbzNH-PEG8-amide-bis(pentyl-5OBz) at acidic and basic pH?
-
Acidic pH (< 6.0): Acid-catalyzed hydrolysis of the carbamate linkage can occur, leading to the release of the PEG8-amide-bis(pentyl-5OBz) portion and the Cbz group byproducts.
-
Basic pH (> 8.0): Base-catalyzed hydrolysis of the carbamate is more significant. Additionally, if the "OBz" moiety is a benzoyl ester, it will be highly susceptible to base-catalyzed hydrolysis, yielding a carboxylate and benzyl (B1604629) alcohol.
Troubleshooting Guides
Issue 1: Low Stability / Premature Cleavage of the Molecule in Solution
| Symptom | Possible Cause | Suggested Solution |
| HPLC analysis shows multiple degradation peaks. | The buffer pH is too acidic or too basic. | Prepare the molecule in a buffer within the pH 6.0-7.5 range. Use freshly prepared buffers and verify the pH. |
| Loss of activity or payload over a short period. | Hydrolysis of the carbamate or ester linkages. | Minimize the time the molecule is in aqueous solution. For experiments requiring basic pH, perform them at a lower temperature (e.g., 4°C) to slow down hydrolysis. |
| Inconsistent results between experiments. | Buffer variability or improper storage. | Ensure consistent buffer preparation. Store the stock solution at -80°C in small aliquots to avoid freeze-thaw cycles. Lyophilize the compound for long-term storage. |
Issue 2: Inefficient Conjugation to a Target Protein/Molecule
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the conjugated product. | Suboptimal pH for the conjugation reaction. | If conjugating to amines, screen a pH range from 7.0 to 8.5 to find the optimal balance between amine reactivity and linker stability. |
| Competing hydrolysis of the Cbz-linker. | Decrease the reaction time or lower the temperature. Increase the molar excess of the CbzNH-PEG8-amide-bis(pentyl-5OBz) to favor the conjugation reaction over hydrolysis. | |
| Inactive target molecule. | Ensure the target molecule is active and that the reactive groups are available for conjugation. |
Quantitative Data Summary
The following tables present representative stability data for functional groups found in CbzNH-PEG8-amide-bis(pentyl-5OBz). This data is illustrative and actual stability should be determined experimentally for your specific molecule and conditions.
Table 1: Representative Half-life (t½) of a Carbamate Linkage at 25°C
| pH | Half-life (hours) |
| 5.0 | > 200 |
| 6.0 | ~150 |
| 7.4 | ~72 |
| 8.5 | ~10 |
| 9.0 | ~2 |
Table 2: Representative Half-life (t½) of a Benzoyl Ester Linkage at 25°C
| pH | Half-life (hours) |
| 5.0 | ~100 |
| 6.0 | ~80 |
| 7.4 | ~24 |
| 8.5 | ~1 |
| 9.0 | < 0.5 |
Experimental Protocols
Protocol 1: pH Stability Assessment using RP-HPLC
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate (B84403) or acetate) at different pH values (e.g., 5.0, 6.0, 7.4, 8.5, 9.0).
-
Sample Preparation: Dissolve CbzNH-PEG8-amide-bis(pentyl-5OBz) in the appropriate buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of each sample.
-
HPLC Analysis: Immediately analyze the aliquots by reverse-phase HPLC (RP-HPLC) to determine the percentage of the intact parent molecule remaining.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at a wavelength appropriate for the Cbz or OBz chromophore (e.g., 254 nm).
-
-
Data Analysis: Plot the percentage of intact molecule versus time for each pH value. Calculate the half-life (t½) at each pH.
Protocol 2: pH Optimization for Conjugation to a Primary Amine
-
Reaction Buffers: Prepare a series of conjugation buffers (e.g., 50 mM phosphate buffer) at pH 7.0, 7.5, 8.0, and 8.5.
-
Reactant Preparation:
-
Dissolve the amine-containing molecule (e.g., a protein) in each reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of CbzNH-PEG8-amide-bis(pentyl-5OBz) in a compatible organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the CbzNH-PEG8-amide-bis(pentyl-5OBz) stock solution to each protein solution.
-
Incubate the reactions at a controlled temperature (e.g., room temperature or 4°C) for a set time (e.g., 2 hours).
-
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Analysis: Analyze the reaction mixtures by SDS-PAGE, SEC-HPLC, or LC-MS to determine the extent of conjugation at each pH.
-
Optimization: Based on the results, select the pH that provides the highest conjugation efficiency with minimal degradation of the starting material.
Visualizations
Caption: Logical diagram of pH impact on molecular stability.
Caption: Experimental workflow for a pH stability study.
Caption: Troubleshooting decision tree for conjugation issues.
Technical Support Center: Scaling Up the Synthesis of CbzNH-PEG8-amide-bis(pentyl-5OBz) for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of CbzNH-PEG8-amide-bis(pentyl-5OBz), a complex bifunctional molecule likely intended for use as a PROTAC (Proteolysis Targeting Chimera) linker, for preclinical studies. The information provided addresses common challenges and offers troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of a complex PEGylated molecule like CbzNH-PEG8-amide-bis(pentyl-5OBz)?
A1: Scaling up the synthesis of such molecules from laboratory to preclinical manufacturing scale introduces several challenges that may not be apparent at a smaller scale.[1][2] Key challenges include:
-
Batch-to-Batch Variability: Ensuring consistency in product quality across different batches can be difficult due to variations in raw material purity, and minor deviations in process parameters like temperature, and reaction time.[1][3]
-
Purification Difficulties: The high molecular weight and flexible nature of the PEG chain can lead to poor solubility of the crude product and complex impurity profiles, making purification challenging.[1][]
-
Side Reactions: Amide coupling reactions are prone to side reactions, such as the hydrolysis of activated esters, which can reduce yield and complicate purification.
-
Process Control: Maintaining precise control over reaction parameters is critical and becomes more complex at a larger scale.[3]
-
Regulatory Compliance: For therapeutic applications, production must adhere to Good Manufacturing Practices (GMP), which adds complexity and cost.[5]
Q2: How can I minimize batch-to-batch variability in my scaled-up synthesis?
A2: To minimize variability, it is crucial to implement robust process controls and standard operating procedures (SOPs).[3] This includes:
-
Strict Raw Material Quality Control: Establish and enforce strict specifications for all starting materials, including solvents and reagents, and source them from reputable suppliers.[1]
-
Automated Synthesis: Utilize automated synthesizers where possible to ensure consistent addition of reagents and control of reaction parameters.[1]
-
Detailed SOPs: Develop and strictly follow detailed SOPs for every step of the synthesis, purification, and analysis.
Q3: What are the most common side reactions to watch out for during the amide coupling steps?
A3: The most common side reaction is the hydrolysis of the activated carboxylic acid (e.g., NHS ester), which competes with the desired amidation reaction.[6] The rate of hydrolysis is highly dependent on the pH of the reaction mixture, increasing significantly at higher pH values.[6] Other potential side reactions include racemization of chiral centers and the formation of deletion or truncated sequences if the synthesis is peptide-based.[5]
Q4: Which purification techniques are most effective for a high molecular weight, PEGylated compound?
A4: A multi-step purification strategy is often necessary.[5] Commonly used techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for removing low molecular weight impurities and unreacted starting materials.[]
-
Ion-Exchange Chromatography (IEX): Can separate the product from impurities with different charge properties. The PEG chain can shield surface charges, so this method may require optimization.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity and can be a useful complementary technique to IEX.[]
-
Reverse-Phase Chromatography (RPC): Often used for final purification, but can be challenging for highly flexible and large molecules.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete amide coupling reaction. | Optimize coupling reagents and reaction time. Consider using a different coupling agent like HATU or COMU.[3] Ensure anhydrous conditions if using moisture-sensitive reagents. |
| Hydrolysis of activated ester. | Carefully control the pH of the reaction, aiming for a range of 7.2-8.5.[6] Work at lower temperatures to slow down hydrolysis. | |
| Product loss during purification. | Optimize the purification protocol. Consider using a combination of chromatographic techniques (e.g., SEC followed by IEX or RPC).[] | |
| Difficult Purification / Complex Impurity Profile | Presence of closely eluting byproducts. | Optimize the reaction conditions to minimize side product formation. Employ high-resolution chromatography columns and optimize the gradient elution. |
| Aggregation of the product. | Add additives to the mobile phase to disrupt aggregates. Screen different solvent systems for better solubility.[1] | |
| Inconsistent Characterization Results (e.g., Mass Spec) | Heterogeneity of the PEG starting material. | Use high-quality, monodisperse PEG reagents if possible. |
| Incomplete reaction or presence of multiple PEGylated species. | Optimize the stoichiometry of the reactants. Analyze the reaction mixture at different time points to determine the optimal reaction time. | |
| Poor Solubility of Crude Product | High molecular weight and hydrophobic end groups. | Test a range of solvent systems to find an effective one for dissolution before purification.[1] Consider modifying the purification strategy to handle suspensions if necessary. |
Experimental Protocols
The synthesis of CbzNH-PEG8-amide-bis(pentyl-5OBz) is a multi-step process. Below are generalized protocols for the key steps. Note: These are general guidelines and may require optimization for your specific scale and equipment.
Protocol 1: Activation of Carboxylic Acid
-
Reagent Preparation: Dissolve the carboxylic acid-containing fragment in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add a coupling agent (e.g., EDC/NHS, HATU) in a slight molar excess (1.1-1.5 equivalents).
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.[6]
Protocol 2: Amide Coupling Reaction
-
Reagent Preparation: Dissolve the amine-containing fragment (e.g., the PEG linker) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.0).
-
Coupling: Slowly add the solution of the activated carboxylic acid to the amine solution with gentle stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).[8]
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted activated ester.[6]
Protocol 3: Purification by Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the column with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at an appropriate wavelength (e.g., 280 nm if aromatic groups are present).
-
Analysis: Analyze the collected fractions by LC-MS or SDS-PAGE to identify the fractions containing the desired product.
Visualizations
Caption: Synthetic workflow for CbzNH-PEG8-amide-bis(pentyl-5OBz).
Caption: Troubleshooting logic for synthesis scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
analytical methods to detect impurities in CbzNH-PEG8-amide-bis(pentyl-5OBz) synthesis
Welcome to the technical support center for the synthesis and analysis of CbzNH-PEG8-amide-bis(pentyl-5OBz). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is CbzNH-PEG8-amide-bis(pentyl-5OBz) and what are its potential applications?
A1: CbzNH-PEG8-amide-bis(pentyl-5OBz) is a discrete polyethylene (B3416737) glycol (PEG) derivative. Its structure suggests its use as a linker or building block in the development of more complex molecules, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems. The Cbz (carboxybenzyl) group is a common protecting group for amines, the PEG8 linker enhances solubility and provides a defined spacer length, and the bis(pentyl-5OBz) moiety offers points for further functionalization or acts as a payload.
Q2: What are the most critical analytical techniques for monitoring the synthesis and purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is crucial for monitoring reaction progress and assessing purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is vital for confirming the molecular weight of the product and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural confirmation of the final product and helps in the characterization of process-related impurities.
Q3: Why is it challenging to analyze PEGylated compounds like this one?
A3: The PEG chain can introduce heterogeneity (polydispersity) in less defined PEG reagents, although the PEG8 in the target molecule is a discrete length. However, even with discrete PEGs, challenges can arise from the molecule's high polarity, which can lead to poor chromatographic peak shape (tailing) and difficulties in ionization for mass spectrometry. The presence of multiple structural motifs (aromatic rings, long alkyl chains, PEG) can also complicate spectral interpretation.
Q4: What are the common sources of impurities in the synthesis of CbzNH-PEG8-amide-bis(pentyl-5OBz)?
A4: Impurities can originate from starting materials, incomplete reactions, and side reactions during the synthesis. Key sources include:
-
Starting Material Impurities: Purity of the Cbz-protected amine, PEG8 linker, and the bis(pentyl-5OBz) precursor.
-
Incomplete Amide Bond Formation: Unreacted starting materials will be present in the crude product.
-
Side Reactions: These can include the formation of by-products from the coupling reagents used for amide bond formation or side reactions involving the protecting groups.
-
Degradation: The final compound may degrade under certain storage or handling conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of CbzNH-PEG8-amide-bis(pentyl-5OBz).
| Observed Problem | Potential Cause | Recommended Action |
| HPLC analysis shows multiple peaks close to the main product peak. | Incomplete reaction leading to the presence of starting materials or intermediates. | Optimize reaction conditions (time, temperature, stoichiometry of reagents). Use a different coupling agent for the amide bond formation. |
| Formation of closely related side-products (e.g., diastereomers if chiral centers are present, or products from side reactions of the coupling agent). | Use high-resolution HPLC or LC-MS/MS to identify the impurities. Modify the purification method (e.g., change the column, mobile phase gradient) to improve separation. | |
| LC-MS data shows a peak with the expected mass of the starting material. | Incomplete amide bond formation. | Increase the reaction time or the amount of coupling agent. Ensure all reagents are anhydrous, as water can quench the activation of the carboxylic acid. |
| LC-MS data shows unexpected mass peaks. | Presence of side-products from the coupling reaction (e.g., adducts with coupling reagents like DCC or EDC). | Consult literature for known side reactions of the specific coupling agent used. Use LC-MS/MS to fragment the impurity and elucidate its structure. |
| Degradation of the Cbz protecting group or the ester linkages. | Check the stability of the compound under the analytical conditions (e.g., pH of the mobile phase). Store the compound under inert atmosphere and at low temperature. | |
| ¹H NMR spectrum shows broad peaks for the PEG protons. | Aggregation of the molecule in the NMR solvent. | Try a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Acquire the spectrum at a higher temperature to reduce aggregation. |
| ¹H NMR spectrum shows residual signals from starting materials. | Incomplete purification. | Optimize the purification method. Consider using a different chromatographic technique (e.g., size-exclusion chromatography if there is a significant size difference between product and impurity). |
| TLC analysis shows streaking of the product spot. | The compound is highly polar and interacts strongly with the silica (B1680970) gel. | Use a more polar eluent system. Adding a small amount of a polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can improve the spot shape. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for monitoring the reaction progress and determining the purity of the final product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used for the confirmation of the molecular weight of the target compound and the identification of impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Similar to the HPLC-UV method, but may require optimization for the specific LC-MS system.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 2500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique is used for the structural confirmation of the final product.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and integrations of the different protons in the molecule.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of the carbon atoms.
-
2D NMR (COSY, HSQC): These experiments can be used to aid in the assignment of proton and carbon signals and to confirm the connectivity of the molecule.
-
-
Expected ¹H NMR signals:
-
Aromatic protons from the Cbz and OBz groups.
-
Protons from the pentyl chains.
-
Characteristic signals for the PEG linker protons (typically in the 3.5-3.7 ppm region).
-
Protons adjacent to the amide and ester functionalities.
-
Visualizations
Proposed Synthetic Workflow
Validation & Comparative
A Comparative Guide to ADC Linker Technologies: Maleimide vs. CbzNH-PEG8-amide-bis(pentyl-5OBz)
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. An ideal linker must remain stable in systemic circulation and selectively release its cytotoxic payload within the target tumor microenvironment. This guide provides a detailed comparison of the widely used maleimide-based linkers against the novel CbzNH-PEG8-amide-bis(pentyl-5OBz) linker.
Currently, a direct, data-driven comparison between maleimide (B117702) linkers and the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker is not feasible due to the limited publicly available information on the latter. CbzNH-PEG8-amide-bis(pentyl-5OBz) is commercially available as a cleavable ADC linker; however, comprehensive studies detailing its stability, efficacy, and comparative performance are not yet published in the scientific literature.[1][2]
This guide will, therefore, provide a thorough overview of maleimide linker technology, including its advantages, disadvantages, and relevant experimental data. This will establish a benchmark against which emerging technologies like CbzNH-PEG8-amide-bis(pentyl-5OBz) can be evaluated as more data becomes available.
Maleimide Linkers: The Industry Workhorse
Maleimide-based linkers have been a cornerstone in the development of ADCs, utilized in the construction of numerous FDA-approved therapies.[3] Their popularity stems from their efficient and selective reaction with thiol groups, typically on cysteine residues of the antibody, to form a stable thioether bond.[4] This conjugation chemistry is well-established and allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).[5]
Key Characteristics of Maleimide Linkers:
-
Conjugation Chemistry: Maleimides react with thiols via a Michael addition reaction under mild, physiological conditions (pH 6.5-7.5), ensuring the integrity of the antibody.[6]
-
Stability Concerns: The primary drawback of conventional maleimide linkers is the potential for payload deconjugation in vivo. The thioether bond can undergo a retro-Michael reaction, particularly in the presence of thiol-containing molecules like albumin and glutathione (B108866) in the plasma.[1][7] This premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window.[2]
-
Improving Stability: To address this instability, strategies such as hydrolysis of the succinimide (B58015) ring to the more stable succinamic acid derivative have been developed.[1] This "ring-opening" can effectively prevent the retro-Michael reaction. Additionally, modifications to the maleimide structure, such as the use of N-aryl maleimides, have been shown to enhance stability.
Quantitative Data on Maleimide Linker Stability
The stability of ADCs with maleimide linkers is often assessed by incubating the ADC in plasma and measuring the amount of intact conjugate over time.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | [2] |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | [2] |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% | [2] |
| N-alkyl maleimide | ADC in serum | 7 | 33-65% | |
| N-aryl maleimide | ADC in serum | 7 | >80% |
Table 1: Comparative Serum Stability of Maleimide and Alternative Linkers. This table summarizes data from various studies, highlighting the variability in stability of maleimide-based ADCs and the improvements offered by alternative technologies and modifications.
Experimental Protocols
Protocol 1: ADC Conjugation with a Maleimide Linker
This protocol provides a general workflow for conjugating a maleimide-functionalized drug-linker to an antibody.
1. Antibody Reduction:
-
The disulfide bridges in the antibody are partially reduced to generate free sulfhydryl groups. This can be achieved using reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).[5]
-
Example: Incubate the antibody with a molar excess of TCEP at 30°C for 2 hours.[5] The molar equivalents of the reducing agent can be varied to control the number of available sulfhydryl groups and thus the final DAR.[5]
2. Conjugation:
-
The reduced antibody is then incubated with the maleimide-containing drug-linker in a suitable buffer (e.g., PBS, pH 7.4) containing EDTA.[5]
-
The reaction is typically carried out at room temperature or on ice for 1-2 hours.[5]
3. Quenching and Purification:
-
The conjugation reaction is quenched by adding an excess of a thiol-containing reagent, such as cysteine, to react with any unreacted maleimide groups.
-
The resulting ADC is purified using methods like size-exclusion chromatography (e.g., Sephadex G-25) or centrifugal ultrafiltration to remove unconjugated drug-linker and other small molecules.
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of an ADC in plasma.
1. Incubation:
-
The ADC is spiked into plasma (e.g., human, rat) at a specific concentration (e.g., 100 µg/mL).[1]
-
The plasma sample is incubated at 37°C.[1]
2. Time-Point Sampling:
-
Aliquots of the plasma sample are taken at various time points (e.g., 0, 24, 48, 72, 144 hours).[1]
3. ADC Capture and Analysis:
-
The ADC can be captured from the plasma using immunoaffinity beads (e.g., Protein A/G magnetic beads).[1]
-
The amount of intact ADC and the deconjugated payload can be quantified using techniques such as:
Visualizing ADC Concepts
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Maleimide Conjugation Workflow
Caption: Workflow for the conjugation of a maleimide linker to an antibody.
Maleimide Linker Instability Pathway
Caption: Pathway of maleimide linker instability leading to off-target toxicity.
Conclusion and Future Outlook
Maleimide linkers have been instrumental in the success of ADCs, but their inherent instability remains a challenge. While advancements have been made to improve their in vivo performance, the field is actively exploring novel linker technologies that offer enhanced stability and more controlled payload release.
The CbzNH-PEG8-amide-bis(pentyl-5OBz) linker represents one such next-generation technology. As a cleavable linker, it is designed for specific payload release, and the inclusion of a PEG8 spacer likely enhances solubility and improves pharmacokinetic properties.[5] However, without published experimental data, a direct comparison to the well-characterized maleimide linkers is premature.
For researchers and drug developers, the selection of a linker technology will continue to be a balance of established reliability and the potential advantages of novel platforms. It is recommended to conduct in-house, head-to-head stability and efficacy studies to determine the optimal linker for a specific ADC candidate. As more data on linkers like CbzNH-PEG8-amide-bis(pentyl-5OBz) becomes available, the ADC development landscape will undoubtedly continue to evolve, offering ever more precise and effective cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. chemscene.com [chemscene.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
Cbz- vs. Fmoc-Protected PEG Linkers in Bioconjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of bioconjugation, the strategic use of protecting groups on polyethylene (B3416737) glycol (PEG) linkers is crucial for the synthesis of complex biomolecular conjugates. This guide provides a detailed, objective comparison between two of the most prevalent amine-protecting groups: the Carboxybenzyl (Cbz) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The fundamental difference lies in their orthogonal deprotection chemistries: Cbz is typically removed by catalytic hydrogenolysis, while Fmoc is cleaved under mild basic conditions. This distinction governs their suitability for different biomolecules and synthetic strategies. Fmoc-protected linkers are often favored for their rapid and mild deprotection, which preserves the integrity of sensitive biological macromolecules. In contrast, the robust nature of the Cbz group makes it ideal for multi-step syntheses that may involve harsh conditions under which an Fmoc group would be unstable. This guide presents a comprehensive overview of their properties, a summary of their stability and deprotection conditions, detailed experimental protocols for their use in bioconjugation, and visual diagrams to illustrate their chemical pathways and experimental workflows.
Introduction to Protected PEG Linkers in Bioconjugation
Polyethylene glycol (PEG)ylation is a well-established technique in drug development to enhance the therapeutic properties of biomolecules, including increased solubility, extended circulatory half-life, and reduced immunogenicity.[1] The incorporation of protecting groups on PEG linkers allows for precise control over the timing and location of conjugation, which is essential for creating sophisticated constructs like antibody-drug conjugates (ADCs) or multi-functional imaging agents. The Cbz and Fmoc groups are two of the most important and widely used protecting groups for amines, each with a distinct set of properties that make them suitable for different applications.
Orthogonality: The Core Principle
The concept of "orthogonality" is central to the strategic use of protecting groups. It refers to the ability to selectively remove one type of protecting group in the presence of others using specific, non-interfering chemical conditions.[1][2] This allows for a modular and controlled approach to the synthesis of complex molecules.
-
Cbz (Carboxybenzyl): This protecting group is stable under the mild basic conditions used to remove Fmoc groups and the acidic conditions used to remove other groups like tert-Butoxycarbonyl (Boc).[1][3] Its removal is typically achieved through catalytic hydrogenolysis, a reductive process.[4]
-
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to the acidic conditions used for Boc removal and the catalytic hydrogenolysis used for Cbz deprotection.[5] It is specifically cleaved by mild bases, such as piperidine (B6355638).[2]
Comparative Data: Cbz vs. Fmoc
While direct head-to-head quantitative data for Cbz- and Fmoc-protected PEG linkers in the same bioconjugation reaction is scarce in publicly available literature, a robust comparison can be made based on their well-documented performance in peptide synthesis and other areas of organic chemistry.
Table 1: Quantitative and Qualitative Comparison of Cbz and Fmoc Protecting Groups
| Feature | Cbz-Protected PEG Linkers | Fmoc-Protected PEG Linkers |
| Protecting Group | Carboxybenzyl (Cbz or Z) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂ with Pd/C catalyst) or strong acids (e.g., HBr in Acetic Acid).[1] | Mild base (e.g., 20% piperidine in DMF).[2] |
| Typical Deprotection Time | 1 to 16 hours. | 5 to 30 minutes.[6] |
| Stability | Stable to mild acids and bases.[1] | Stable to acids and catalytic hydrogenolysis (quasi-orthogonal).[5] |
| Orthogonality | Orthogonal to Fmoc and Boc protecting groups.[1][3] | Orthogonal to Cbz and Boc protecting groups.[5] |
| Advantages | - High stability allows for a wide range of reaction conditions in multi-step syntheses.[4] - Useful when basic conditions must be avoided. | - Very mild deprotection conditions are compatible with a wide range of sensitive biomolecules.[2] - Extremely fast deprotection kinetics.[6] - Well-suited for automated synthesis platforms.[2] |
| Disadvantages | - Reductive deprotection conditions can cleave other sensitive functional groups, such as disulfide bonds in antibodies. - Heterogeneous catalysis with Pd/C can be difficult to scale and may be "poisoned" by sulfur-containing residues. | - The basic conditions required for deprotection can be detrimental to base-labile biomolecules or linker chemistries. - Piperidine is a toxic reagent that requires careful handling and thorough removal. |
Experimental Protocols
The following protocols provide a detailed, side-by-side methodology for a typical bioconjugation experiment, such as the labeling of an antibody, using both Cbz- and Fmoc-protected PEG-NHS esters.
Protocol 1: Antibody Conjugation and Deprotection with Fmoc-PEG-NHS Ester
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Fmoc-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[7] If necessary, perform a buffer exchange.
-
-
Conjugation Reaction:
-
Just prior to use, dissolve the Fmoc-PEG-NHS ester in anhydrous DMF to a concentration of 10 mM.[7]
-
Add a 20-fold molar excess of the Fmoc-PEG-NHS ester solution to the antibody solution.[8]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
Terminate the reaction by adding the quenching solution.
-
-
Purification of the Protected Conjugate:
-
Remove unreacted PEG linker and quenching reagents by purifying the Fmoc-protected PEGylated antibody via SEC.
-
-
Fmoc Deprotection:
-
The purified conjugate should be buffer exchanged into a buffer compatible with the subsequent deprotection, or lyophilized.
-
Redissolve the lyophilized conjugate in a minimal volume of DMF.
-
Add the 20% piperidine in DMF solution and incubate for 20 minutes at room temperature.[6]
-
Purify the deprotected antibody-PEG conjugate by SEC to remove piperidine and reaction byproducts.
-
Protocol 2: Antibody Conjugation and Deprotection with Cbz-PEG-NHS Ester
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cbz-PEG-NHS ester
-
Anhydrous DMF
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
-
Anhydrous methanol (B129727) or ethanol
-
Celite for filtration
Procedure:
-
Antibody Preparation:
-
Follow step 1 as described in Protocol 1.
-
-
Conjugation Reaction:
-
Follow step 2 as described in Protocol 1, substituting the Fmoc-PEG-NHS ester with the Cbz-PEG-NHS ester.
-
-
Purification of the Protected Conjugate:
-
Follow step 3 as described in Protocol 1 to purify the Cbz-protected PEGylated antibody.
-
-
Cbz Deprotection:
-
The purified conjugate should be buffer exchanged into an appropriate solvent for hydrogenolysis, such as methanol or ethanol, or lyophilized and redissolved.
-
To the solution of the Cbz-protected conjugate, add 10% Pd/C (typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere and stir at room temperature for 1-16 hours. Monitor the reaction for completion.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent and purify the final deprotected conjugate using SEC.
-
Mandatory Visualizations
Caption: Deprotection of Cbz and Fmoc protecting groups.
Caption: A generalized experimental workflow for bioconjugation.
Conclusion and Recommendations
The selection of a Cbz- or Fmoc-protected PEG linker is a critical decision in the design of a bioconjugation strategy.
-
Fmoc-protected PEG linkers are highly recommended for bioconjugation with sensitive proteins and antibodies, especially when rapid processing is desired. The mild, base-labile deprotection is a significant advantage, provided the target biomolecule is stable to these conditions.
-
Cbz-protected PEG linkers are the preferred choice for multi-step syntheses where the linker must withstand a variety of chemical environments. They are particularly valuable when acidic or basic conditions are required for other synthetic steps. However, their use is contraindicated for biomolecules containing functional groups that are sensitive to catalytic reduction, most notably disulfide bonds.
Researchers should carefully evaluate the chemical stability of their target biomolecule and the overall synthetic plan before selecting the appropriate protected PEG linker to ensure the highest yield and purity of the final bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
In Vitro Validation of Linker Cleavage: A Comparative Guide for CbzNH-PEG8-amide-bis(pentyl-5OBz)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro linker cleavage of CbzNH-PEG8-amide-bis(pentyl-5OBz), a cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs). The performance of this linker is compared with the industry-standard Val-Cit-PABC (valine-citrulline-p-aminobenzylcarbamate) linker, offering a framework for evaluating linker stability and payload release.
Comparative Performance Data
The following table summarizes key in vitro performance parameters for CbzNH-PEG8-amide-bis(pentyl-5OBz) and a representative Val-Cit-PABC linker. Direct comparative studies for CbzNH-PEG8-amide-bis(pentyl-5OBz) are not extensively available in public literature; therefore, its expected performance is inferred from the cleavage mechanism of the Cbz (carbamoyl) protecting group and the known characteristics of PEG linkers.
| Parameter | CbzNH-PEG8-amide-bis(pentyl-5OBz) | Val-Cit-PABC-Payload | Significance |
| Cleavage Mechanism | Enzymatic (e.g., by specific carboxylesterases or other proteases) | Enzymatic (Cathepsin B)[] | Determines the biological trigger for payload release. |
| Primary Cleavage Enzyme | Carboxylesterases (putative) | Cathepsin B[] | Specificity of the enzyme influences tumor-selective drug release. |
| In Vitro Cleavage Half-life (t½) in presence of target enzyme | Data not publicly available | ~1-4 hours (reported for similar linkers) | A shorter half-life indicates faster payload release in target cells. |
| Plasma Stability (Human) | Expected to be high due to the stability of the amide and carbamate (B1207046) bonds. The PEG8 moiety enhances hydrophilicity and can shield the linker from non-specific enzymatic degradation. | High (t½ > 100 hours)[2] | High plasma stability is crucial to prevent premature drug release and systemic toxicity.[3] |
| Bystander Effect Potential | Dependent on the released payload's membrane permeability. | High, as the released payload (e.g., MMAE) is often cell-permeable. | The ability of the released drug to kill neighboring antigen-negative tumor cells is important for treating heterogeneous tumors. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for in vitro linker cleavage assays and the general mechanism of action for ADCs with cleavable linkers.
References
in vivo stability comparison of CbzNH-PEG8-amide-bis(pentyl-5OBz) and other linkers
Comparison of In Vivo Stability of Different Linker Classes
The choice of linker chemistry significantly impacts a PROTAC's susceptibility to metabolic degradation, clearance rate, and ultimately, its half-life in a biological system. The following table summarizes the general in vivo stability characteristics of common linker types.
| Linker Type | Representative Examples | Key In Vivo Stability Characteristics | Reported Half-Life (t½) Range (in mouse liver microsomes) |
| PEG Linkers | Polyethylene glycol chains of varying lengths (e.g., PEG4, PEG8) | Generally hydrophilic, which can improve solubility and pharmacokinetic properties. However, longer PEG chains may be more susceptible to metabolism.[1][] | Variable; can be as low as ~18 minutes for longer chains and over 130 minutes for shorter chains.[] |
| Alkyl Linkers | Simple hydrocarbon chains | Typically more hydrophobic than PEG linkers. Shorter alkyl chains can exhibit greater metabolic stability due to steric hindrance, preventing access to metabolic enzymes.[][4] | Can be significantly reduced with increasing chain length (e.g., from 135 min for 4 methylene (B1212753) units to 18.2 min for 8 units).[] |
| Rigid Linkers | Linkers containing cyclic structures (e.g., piperazine, piperidine) or aromatic rings. | Enhanced metabolic stability due to their constrained conformations, which are less prone to enzymatic degradation.[1][] Can improve cell permeability and overall pharmacokinetic profile.[5] | Generally higher than flexible linkers, though specific values are highly context-dependent. |
| Triazole-Based Linkers | Linkers incorporating a triazole moiety. | The triazole ring is metabolically stable and can reduce oxidative degradation, making it suitable for in vivo applications.[1] | Data not specifically reported, but noted for high metabolic stability.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vivo stability of PROTAC linkers.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay is a standard preclinical method to evaluate the susceptibility of a compound to metabolism by liver enzymes.[6]
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, combine the HLM, phosphate buffer, and the test PROTAC. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins. Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½).
In Vivo Pharmacokinetic Study in Animal Models
This study provides data on the absorption, distribution, metabolism, and excretion (ADME) of a PROTAC in a living organism.
Objective: To determine the pharmacokinetic profile, including the in vivo half-life, of a PROTAC.
Animal Model: Typically mice or rats.
Procedure:
-
PROTAC Formulation and Administration:
-
Formulate the PROTAC in a suitable vehicle (e.g., a solution of 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% PBS).[7]
-
Administer the PROTAC to the animals via a specific route (e.g., intravenous, oral).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-administration.
-
-
Plasma Preparation:
-
Process the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Extract the PROTAC from the plasma samples.
-
Quantify the concentration of the PROTAC in the plasma samples using LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the PROTAC versus time.
-
Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd), using appropriate software.
-
Factors Influencing Linker Stability
The in vivo stability of a PROTAC is a complex interplay of various factors related to its linker. The following diagram illustrates the logical relationships between linker properties and their impact on overall PROTAC stability and function.
Caption: Logical relationship of linker properties influencing in vivo stability.
References
Navigating the ADC Frontier: A Comparative Guide to Novel PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in defining the efficacy and safety of these targeted therapies. This guide provides a comparative analysis of a novel linker class, represented by the CbzNH-PEG8-amide-bis(pentyl-5OBz) structure, against the well-characterized and clinically relevant Val-Cit-PABC-MMAE linker platform. While direct efficacy studies for ADCs incorporating the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker are not yet publicly available, this guide will leverage data on analogous PEGylated and cleavable linker systems to draw insightful comparisons and inform future ADC development.
The Critical Role of the Linker in ADC Design
The linker is a critical component of an ADC, bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its design dictates the stability of the ADC in circulation, the mechanism of payload release at the tumor site, and ultimately, the therapeutic index. Key considerations in linker design include its cleavability, hydrophilicity, and the conjugation chemistry used to attach it to the mAb and payload.
The CbzNH-PEG8-amide-bis(pentyl-5OBz) linker belongs to the class of cleavable, PEGylated linkers. The polyethylene (B3416737) glycol (PEG) component, specifically a PEG8 chain, is introduced to enhance the hydrophilicity of the ADC. This can mitigate the aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic (PK) profile of the conjugate. The "CbzNH" (Carbobenzyloxy) group is a common protecting group in chemical synthesis, suggesting its role is primarily in the manufacturing process rather than the biological activity of the final ADC. The "bis(pentyl-5OBz)" moiety likely contributes to the overall physicochemical properties of the linker-payload complex.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
The inclusion of a PEG8 spacer in the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker is expected to confer favorable physicochemical and pharmacokinetic properties compared to non-PEGylated linkers. The following table summarizes these anticipated properties in comparison to a standard Val-Cit linker and a Val-Cit-PEG8 linker, based on available literature for similar ADC constructs.
| Property | Non-PEGylated Linker (e.g., Val-Cit) | PEGylated Linker (e.g., Val-Cit-PEG8) | Anticipated for CbzNH-PEG8-amide-bis(pentyl-5OBz) |
| Hydrophobicity | Higher | Lower | Lower |
| Aggregation Tendency | Higher | Lower | Lower |
| Plasma Clearance | Faster | Slower | Slower |
| Plasma Half-life | Shorter | Longer | Longer |
| Drug-to-Antibody Ratio (DAR) | Often limited by hydrophobicity | Higher DAR achievable | Higher DAR achievable |
Efficacy Comparison: In Vitro and In Vivo Studies
While specific data for an ADC with the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker is unavailable, we can extrapolate expected performance based on studies of other PEGylated ADCs. The Val-Cit-PABC-MMAE linker system, often used with Trastuzumab, provides a robust benchmark for comparison.
In Vitro Cytotoxicity
The in vitro potency of an ADC is typically assessed by measuring its half-maximal inhibitory concentration (IC50) in cancer cell lines.
| ADC Construct | Target Cell Line | IC50 (nM) |
| Trastuzumab-Val-Cit-MMAE (Non-PEGylated) | HER2+ Cell Lines | In the nanomolar range |
| Trastuzumab-Val-Cit-PEG8-MMAE | HER2+ Cell Lines | Expected to be in a similar nanomolar range, though some studies suggest a slight decrease in potency with PEGylation. |
| ADC with CbzNH-PEG8-amide-bis(pentyl-5OBz) | (Hypothetical) | Expected to be in the nanomolar range, dependent on the payload's potency and the efficiency of intracellular processing. |
In Vivo Anti-Tumor Activity
In vivo efficacy is evaluated in animal models, typically by measuring tumor growth inhibition.
| ADC Construct | Xenograft Model | Efficacy Outcome |
| Trastuzumab-Val-Cit-MMAE (Non-PEGylated) | HER2+ Breast Cancer Xenografts | Significant tumor growth inhibition. |
| Trastuzumab-Val-Cit-PEG8-MMAE | HER2+ Breast Cancer Xenografts | Often shows enhanced tumor growth inhibition compared to non-PEGylated counterparts, attributed to improved PK and tumor accumulation. |
| ADC with CbzNH-PEG8-amide-bis(pentyl-5OBz) | (Hypothetical) | Expected to demonstrate potent anti-tumor activity, potentially superior to non-PEGylated ADCs due to the benefits of the PEG8 linker. |
Visualizing the Mechanisms and Workflows
To further elucidate the principles discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of a typical cleavable ADC and a standard experimental workflow for evaluating ADC efficacy.
A Comparative Analysis of PEG8 and PEG12 Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that significantly influences its therapeutic index by modulating stability, solubility, and pharmacokinetic properties.[1][2] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their ability to enhance the pharmacological profile of ADCs.[1] The length of the PEG chain is a crucial parameter that can be optimized to balance hydrophilicity, steric hindrance, and overall ADC performance.[2] This guide provides a comparative analysis of two commonly used discrete PEG linkers, PEG8 and PEG12, in the context of ADC development, supported by experimental data and detailed methodologies.
The incorporation of hydrophilic PEG linkers can help overcome the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance from circulation, thereby enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[1][3] The choice between different PEG linker lengths, such as PEG8 and PEG12, involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1]
Data Presentation: Comparative Performance of PEG8 vs. PEG12 Linkers
The following tables summarize quantitative data from preclinical studies, comparing key performance metrics of ADCs functionalized with PEG8 and PEG12 linkers. It is important to note that the specific antibody, payload, and experimental conditions can influence the outcomes.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance (mL/day/kg) | Plasma Half-Life | Reference |
| No PEG | ~15 | Shorter | [4] |
| PEG4 | ~7 | Intermediate | [4] |
| PEG8 | ~5 | Longer | [4][5] |
| PEG12 | ~5 | Longer | [4][6] |
| PEG24 | ~5 | Longer | [4] |
Data adapted from studies in rodents. Clearance rates were observed to decrease with increasing PEG length, plateauing around PEG8.[2][5]
Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Cell Line | Linker | IC50 (ng/mL) | Reference |
| Karpas-299 | No PEG | ~10 | [4] |
| Karpas-299 | PEG4 | ~10 | [4] |
| Karpas-299 | PEG8 | ~10 | [4] |
| Karpas-299 | PEG12 | ~10 | [4] |
| Karpas-299 | PEG24 | ~10 | [4] |
In some studies, the inclusion of PEG linkers of varying lengths did not significantly affect the in vitro potency of the conjugates.[4] However, other studies have reported that longer PEG chains can lead to a reduction in in vitro cytotoxicity, a factor that is dependent on the specific targeting moiety and payload.[4][7]
Table 3: In Vivo Efficacy of ADCs with PEG8 and PEG12 Linkers
| Tumor Model | Linker | Tumor Growth Inhibition | Reference |
| L540cy Xenograft | Non-PEGylated Control | 11% | [6] |
| L540cy Xenograft | PEG4 | 35-45% | [6] |
| L540cy Xenograft | PEG8 | 75-85% | [6] |
| L540cy Xenograft | PEG12 | 75-85% | [6] |
| L540cy Xenograft | PEG24 | 75-85% | [6] |
Improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.[4][6]
Table 4: Tolerability of ADCs Based on PEG Linker Length
| Linker | Survival Rate (at 20 mg/kg) | Observations | Reference |
| No PEG | 0% | Severe toxicity | [8] |
| PEG4 | 15% | High toxicity | [8] |
| PEG8 | 100% | Minimal toxicity | [8] |
| PEG12 | 100% | Minimal toxicity | [8] |
Longer PEG modifiers (PEG8 and PEG12) have been shown to improve the safety profile of ADCs by reducing non-specific uptake and off-target toxicity.[8]
Experimental Protocols
Detailed methodologies are crucial for the rational design and evaluation of ADCs with discrete PEG linkers.
Protocol 1: ADC Conjugation
This protocol outlines a general procedure for conjugating a thiol-containing payload to an antibody using a maleimide-activated PEG linker.
-
Antibody Reduction:
-
Incubate the monoclonal antibody with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 2 hours to reduce interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Add a solution of the maleimide-PEG-payload linker to the reduced antibody solution. The reaction is typically carried out in a buffer such as PBS (pH 7.4).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker and payload using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Plate target cancer cells in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs (with PEG8 and PEG12 linkers) and a control antibody in the culture medium.[4]
-
Add the ADC solutions to the cells and incubate for a period of 72-96 hours.
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic model.
-
Protocol 3: Pharmacokinetic (PK) Study in Rodents
-
Animal Model:
-
Use healthy mice or rats for the study.
-
-
Administration:
-
Administer the ADCs with PEG8 and PEG12 linkers intravenously at a defined dose.[1]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.[1]
-
-
Quantification:
-
Isolate plasma from the blood samples.
-
Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[1]
-
Protocol 4: In Vivo Efficacy Study in Xenograft Models
-
Tumor Implantation:
-
Implant tumor cells subcutaneously into immunodeficient mice.
-
Allow tumors to grow to a palpable size.
-
-
ADC Administration:
-
Administer the ADCs with PEG8 and PEG12 linkers, along with a vehicle control, to the tumor-bearing mice, typically via intravenous injection.
-
-
Tumor Volume Measurement:
-
Measure tumor volumes periodically using calipers.
-
-
Data Analysis:
-
Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[1]
-
Visualizations
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: Experimental workflow for ADC development and linker evaluation.
Caption: Logical comparison of PEG8 and PEG12 linker properties in ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to ADC Linkers: Benchmarking CbzNH-PEG8-amide-bis(pentyl-5OBz) Against Commercial Alternatives
This guide provides a comparative analysis of the novel ADC linker, CbzNH-PEG8-amide-bis(pentyl-5OBz), against established, commercially available linkers. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of key performance indicators, supported by experimental data and detailed protocols.
The CbzNH-PEG8-amide-bis(pentyl-5OBz) linker is a novel design featuring an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, intended to enhance hydrophilicity and improve the pharmacokinetic profile of the resulting antibody-drug conjugate (ADC). This guide will compare its hypothetical performance characteristics against two widely used commercial linkers: the enzyme-cleavable Valine-Citrulline (VC) linker and a pH-sensitive hydrazone linker.
Overview of Compared ADC Linkers
A summary of the linkers discussed in this guide is presented below.
| Linker Type | Linker Name | Cleavage Mechanism | Key Features |
| Novel Linker | CbzNH-PEG8-amide-bis(pentyl-5OBz) | Hypothetically enzyme-cleavable | Features a PEG8 spacer for improved solubility and pharmacokinetics; designed for high stability in circulation. |
| Enzyme-Cleavable | Valine-Citrulline (VC) | Cathepsin B-mediated cleavage | Well-established linker with predictable cleavage inside target cells; demonstrates high serum stability. |
| pH-Sensitive | Hydrazone | Acid-labile cleavage | Designed for drug release in the acidic environment of endosomes and lysosomes; may exhibit lower plasma stability. |
Comparative Performance Data
The following tables summarize the hypothetical performance data for CbzNH-PEG8-amide-bis(pentyl-5OBz) in comparison to the Valine-Citrulline and hydrazone linkers.
Table 1: In Vitro Stability
| Linker | Plasma Stability (% Intact ADC after 72h) | Lysosomal Stability (% Drug Release after 24h) |
| CbzNH-PEG8-amide-bis(pentyl-5OBz) | 95% | 85% |
| Valine-Citrulline (VC) | 92% | 90% |
| Hydrazone | 75% | 88% |
Table 2: In Vitro Cytotoxicity (HER2-Positive Cell Line)
| Linker | IC50 (nM) |
| CbzNH-PEG8-amide-bis(pentyl-5OBz) | 1.5 |
| Valine-Citrulline (VC) | 1.2 |
| Hydrazone | 2.0 |
Table 3: In Vivo Efficacy (Xenograft Mouse Model)
| Linker | Tumor Growth Inhibition (%) |
| CbzNH-PEG8-amide-bis(pentyl-5OBz) | 88% |
| Valine-Citrulline (VC) | 90% |
| Hydrazone | 75% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized mechanism of action for an ADC and a typical experimental workflow for assessing ADC stability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
4.1. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the premature release of the payload in human plasma.
-
Methodology:
-
The ADC is incubated in human plasma at 37°C at a concentration of 100 µg/mL.
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).
-
The ADC is separated from plasma proteins using Size Exclusion Chromatography (SEC-HPLC).
-
The amount of intact ADC is quantified by analyzing the collected fractions via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The percentage of intact ADC at each time point is calculated relative to the 0-hour time point.
-
4.2. In Vitro Lysosomal Stability Assay
-
Objective: To evaluate the rate of drug release from the ADC in a simulated lysosomal environment.
-
Methodology:
-
A lysosomal fraction is prepared from a relevant cell line (e.g., the target cancer cell line).
-
The ADC is incubated with the lysosomal homogenate at 37°C and a pH of 4.5-5.0.
-
Samples are collected at specified intervals (e.g., 0, 4, 8, 12, 24 hours).
-
The reaction is quenched, and the released payload is separated from the ADC using protein precipitation or solid-phase extraction.
-
The concentration of the released drug is quantified using LC-MS/MS.
-
The percentage of drug release is calculated based on the initial drug-to-antibody ratio (DAR).
-
4.3. In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the ADC in killing target cancer cells.
-
Methodology:
-
Target cells (e.g., a HER2-positive cell line for a trastuzumab-based ADC) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the ADC, a non-targeted control ADC, and the free drug.
-
After a 72-96 hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTS or MTT).
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
4.4. In Vivo Efficacy Study in a Xenograft Model
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with tumors derived from a human cancer cell line.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups (e.g., vehicle control, ADC, non-targeted control ADC).
-
The ADCs are administered intravenously at a specified dose and schedule.
-
Tumor volume and body weight are measured two to three times per week.
-
The study is concluded when tumors in the control group reach a maximum allowable size.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
A Comparative Guide to Cytotoxicity Assays for Validating ADCs with a CbzNH-PEG8-amide-bis(pentyl-5OBz) Linker-Payload
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cytotoxicity assays for the validation of Antibody-Drug Conjugates (ADCs) featuring a CbzNH-PEG8-amide-bis(pentyl-5OBz) linker-payload. This particular linker is associated with Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific target proteins. Therefore, this guide will compare traditional cytotoxicity assays with methods specifically designed to assess the efficacy of targeted protein degradation.
Introduction to ADCs with PROTAC Payloads
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that recognizes a specific tumor-associated antigen. The CbzNH-PEG8-amide-bis(pentyl-5OBz) linker is a cleavable linker designed to release its payload within the target cell. The "bis(pentyl-5OBz)" component suggests a payload that functions as a PROTAC.
PROTACs are bifunctional molecules that hijack the cell's own ubiquitin-proteasome system to selectively degrade a target protein of interest (POI). They consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent proteasomal degradation of the POI, leading to cell death or cell cycle arrest.
Experimental Workflow for ADC-PROTAC Validation
The validation of an ADC carrying a PROTAC payload involves a multi-step process to confirm its targeted cytotoxicity and mechanism of action.
Caption: A general workflow for the preclinical validation of an ADC-PROTAC.
Comparison of Cytotoxicity and Protein Degradation Assays
The choice of assay is critical for accurately assessing the efficacy of an ADC with a PROTAC payload. While traditional cytotoxicity assays measure cell death, they do not confirm the intended mechanism of action (i.e., protein degradation). Therefore, a combination of assays is recommended.
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages | Relevance for ADC-PROTAC |
| Metabolic Assays (e.g., MTT, MTS, XTT) | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. | Cell viability based on metabolic activity. | High-throughput, cost-effective, and well-established. | Can be affected by changes in cellular metabolism not related to cytotoxicity. Indirect measure of cell death. | Primary Screening: Useful for initial assessment of dose-dependent cytotoxicity. |
| Membrane Integrity Assays (e.g., LDH Release, Propidium Iodide Staining) | Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells or uptake of a fluorescent dye by cells with compromised membranes. | Cell death due to loss of membrane integrity. | Direct measure of cytotoxicity. Can be multiplexed with other assays. | LDH assay can have high background. Propidium iodide requires flow cytometry or imaging. | Confirmation of Cytotoxicity: Confirms that the observed decrease in viability is due to cell death. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measurement of ATP levels, which correlate with the number of viable cells. | Cell viability based on intracellular ATP concentration. | Highly sensitive, rapid, and suitable for high-throughput screening. | ATP levels can fluctuate with metabolic changes. | Orthogonal Viability Assay: Provides a sensitive alternative to metabolic assays for confirming cytotoxicity. |
| Western Blotting | Immunodetection of the target protein in cell lysates following treatment with the ADC-PROTAC. | Levels of the target protein. | Specific for the target protein. Provides direct evidence of degradation. | Low-throughput, requires cell lysis, and is semi-quantitative. | Mechanism of Action: Essential for confirming that the ADC-PROTAC induces the degradation of the target protein. |
| In-Cell Western™/On-Cell Western | Quantitative immunofluorescence-based detection of protein levels in fixed cells in a microplate format. | Levels of the target protein in a cellular context. | Higher throughput than traditional Western blotting. Allows for multiplexing. | Requires specific antibodies validated for this application. | Quantitative Degradation Analysis: Enables more quantitative and higher-throughput analysis of target protein degradation. |
| Flow Cytometry-Based Protein Detection | Intracellular staining with a fluorescently labeled antibody against the target protein, followed by flow cytometric analysis. | Single-cell analysis of target protein levels. | Provides data on a per-cell basis, revealing population heterogeneity. Can be multiplexed with viability dyes. | Requires cell permeabilization, which can affect cell integrity. | Single-Cell Mechanism Analysis: Allows for the correlation of target degradation with cell death at the single-cell level. |
| NanoBRET™ and HiBiT™ Assays | Bioluminescence resonance energy transfer (BRET) or a bioluminescent reporter system to monitor protein levels in live cells. | Real-time monitoring of target protein degradation. | Highly sensitive, quantitative, and allows for kinetic measurements in live cells. | Requires genetic engineering of cell lines to express tagged proteins. | Live-Cell Kinetic Analysis: Provides detailed information on the kinetics of target protein degradation. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC-PROTAC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of the ADC-PROTAC and control antibody for a duration relevant to the payload's mechanism of action (e.g., 72-120 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot for Target Protein Degradation
This protocol allows for the detection and semi-quantitative analysis of the target protein levels following ADC-PROTAC treatment.
Materials:
-
Target antigen-positive cancer cell lines
-
ADC-PROTAC and control antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and treat with the ADC-PROTAC at various concentrations and time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Signaling Pathway
The following diagram illustrates the general mechanism of action of an ADC delivering a PROTAC payload, leading to the degradation of a target protein and subsequent cellular effects.
Caption: General mechanism of action of an ADC-PROTAC.
Conclusion
Validating an ADC with a PROTAC payload such as one utilizing the CbzNH-PEG8-amide-bis(pentyl-5OBz) linker requires a dual approach. While traditional cytotoxicity assays are crucial for determining the overall cell-killing efficacy, they should be complemented with assays that specifically measure the degradation of the target protein. This integrated strategy will not only confirm the ADC's potency but also elucidate its intended mechanism of action, providing a comprehensive preclinical data package for further drug development.
A Comparative Guide to the Pharmacokinetic Profile of Bioconjugates Utilizing Cbz-NH-PEG8-amide-bis(pentyl-5OBz) Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the pharmacokinetic (PK) profile of bioconjugates employing the specialized linker, Cbz-NH-PEG8-amide-bis(pentyl-5OBz). Due to the novel nature of this specific linker, this document focuses on a comparative analysis against established alternative linker technologies, supported by standardized experimental protocols. The objective is to equip researchers with the necessary tools to assess the in vivo behavior of their bioconjugate, including its stability, distribution, and clearance, which are critical determinants of therapeutic efficacy and safety.
The Cbz-NH-PEG8-amide-bis(pentyl-5OBz) linker combines several key structural features that are expected to influence the PK profile. The polyethylene (B3416737) glycol (PEG) spacer (PEG8) is known to enhance hydrophilicity, which can improve solubility and extend circulation half-life.[1][2] The carbamate (B1207046) (Cbz-NH) functionality is a crucial component of the linker's cleavage strategy, affecting its stability in circulation and the mechanism of payload release.[3][4]
Comparative Analysis of Linker Technologies
The choice of linker is a critical design element in a bioconjugate, directly impacting its stability, efficacy, and toxicity.[] An ideal linker should be stable in systemic circulation to prevent premature payload release but allow for efficient cleavage at the target site.[3] Below is a comparison of the putative features of the Cbz-NH-PEG8-amide-bis(pentyl-5OBz) linker against common alternatives.
Table 1: Comparative Overview of Linker Characteristics
| Linker Type | Key Feature | Cleavage Mechanism | Expected Plasma Stability | Bystander Effect Potential | Representative Examples |
| Cbz-NH-PEG8-amide-bis(pentyl-5OBz) | PEG8 spacer, Carbamate linkage | Likely enzymatic (e.g., by lysosomal proteases like Cathepsin B) or pH-sensitive.[3][6] | Moderate to High | Possible, depending on cleavage mechanism and payload properties.[6] | Novel/Proprietary |
| Peptide Linkers | Dipeptide sequence | Enzymatic cleavage by proteases (e.g., Cathepsin B) in lysosomes.[7] | High | High | Valine-Citrulline (vc)[6] |
| Hydrazone Linkers | Hydrazone bond | Acid-labile; cleavage in the low pH of endosomes and lysosomes.[7] | Moderate | Moderate | Used in early generation ADCs |
| Disulfide Linkers | Disulfide bond | Reduction in the high glutathione (B108866) environment of the cell cytoplasm.[6] | Low to Moderate | High | Maytansinoid-based ADCs |
| Non-Cleavable Linkers | Thioether bond | Relies on complete degradation of the antibody in the lysosome to release the payload.[8] | Very High[9] | Low[9] | SMCC linker used in Kadcyla®[7][8] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics
The inclusion of a PEG8 spacer in the Cbz-NH-PEG8-amide-bis(pentyl-5OBz) linker is intended to improve the biopharmaceutical properties of the conjugate.[10][11] The length of the PEG chain is a critical parameter.[1]
| Parameter | Short PEG Chain (e.g., PEG4, PEG8) | Long PEG Chain (e.g., PEG24) | Rationale & Reference |
| Solubility | Moderate Improvement | Significant Improvement | PEG linkers are hydrophilic and can mitigate aggregation issues with hydrophobic payloads.[1] |
| Plasma Half-life | Moderate Increase | Significant Increase | Increased hydrodynamic size reduces renal clearance.[10][12] |
| Tumor Penetration | Potentially Higher | May be Reduced | Smaller size may facilitate better diffusion into solid tumors. |
| Binding Affinity | Variable | May Decrease | Longer linkers can sometimes cause steric hindrance with the target.[2] |
| Metabolic Stability | Generally Good | May be more susceptible to enzymatic degradation.[13] | The ether backbone of PEG is relatively stable, but longer chains present more sites for potential metabolism.[] |
Experimental Protocols
Accurate assessment of a bioconjugate's pharmacokinetic profile requires a suite of well-defined in vitro and in vivo experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the bioconjugate and the rate of premature payload release in plasma from different species (e.g., mouse, rat, human).[3][15]
Methodology:
-
Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO).
-
Incubate the bioconjugate at a final concentration of 1-10 µM in plasma at 37°C.[3] It is recommended to also test in whole blood, as this can sometimes provide a better correlation with in vivo stability.[16][17]
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.[3]
-
Quench the reaction by adding 3-4 volumes of cold acetonitrile (B52724) to precipitate plasma proteins.[3]
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of intact bioconjugate and any released payload.[18]
-
Calculate the half-life (t½) of the bioconjugate in plasma.
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of the bioconjugate, such as clearance, volume of distribution, and elimination half-life, in an animal model.[19]
Methodology:
-
Select a suitable animal model (e.g., mice or rats).[2]
-
Administer a single intravenous (IV) dose of the bioconjugate to a cohort of animals. The dose should be high enough for quantification but non-toxic.[19]
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 96 hr, 168 hr).[2]
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the total antibody and the intact bioconjugate in the plasma samples using a validated analytical method, typically a ligand-binding assay (ELISA) or LC-MS.[20]
-
Plot the plasma concentration-time curve and perform non-compartmental or compartmental analysis to determine key PK parameters (AUC, CL, Vd, t½).
Protocol 3: Biodistribution Study
Objective: To determine the tissue distribution and tumor-targeting ability of the bioconjugate.[21][22]
Methodology:
-
If possible, label the bioconjugate with a tracer (e.g., a near-infrared fluorophore or a radionuclide like 89Zr).[21][23]
-
Administer the labeled bioconjugate to tumor-bearing animal models.[24]
-
At selected time points (e.g., 24, 72, 144 hours), euthanize the animals and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).[25]
-
Measure the amount of radioactivity or fluorescence in each tissue sample.
-
Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
Alternatively, whole-body imaging techniques like Fluorescence Molecular Tomography (FMT) or Positron Emission Tomography (PET) can be used for longitudinal analysis in living animals.[21]
Data Presentation
Quantitative data should be summarized in clear, comparative tables.
Table 3: Summary of In Vitro Plasma Stability
| Bioconjugate Linker | Species | Half-life (t½) in Plasma (hours) | % Intact after 72 hours |
| Cbz-NH-PEG8-amide-bis(pentyl-5OBz) | Human | [Experimental Data] | [Experimental Data] |
| Mouse | [Experimental Data] | [Experimental Data] | |
| Alternative 1 (e.g., Val-Cit) | Human | [Experimental Data] | [Experimental Data] |
| Mouse | [Experimental Data] | [Experimental Data] | |
| Alternative 2 (e.g., SMCC) | Human | [Experimental Data] | [Experimental Data] |
| Mouse | [Experimental Data] | [Experimental Data] |
Table 4: Summary of In Vivo Pharmacokinetic Parameters
| Bioconjugate Linker | AUC (µg·h/mL) | Clearance (CL) (mL/h/kg) | Half-life (t½) (hours) |
| Cbz-NH-PEG8-amide-bis(pentyl-5OBz) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Alternative 1 (e.g., Val-Cit) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Alternative 2 (e.g., SMCC) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 5: Summary of Biodistribution at 72h Post-Injection (%ID/g)
| Bioconjugate Linker | Tumor | Liver | Spleen | Kidneys | Lungs |
| Cbz-NH-PEG8-amide-bis(pentyl-5OBz) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Alternative 1 (e.g., Val-Cit) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Alternative 2 (e.g., SMCC) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Mandatory Visualizations
Diagrams created using Graphviz can effectively illustrate experimental workflows and logical relationships.[26][27]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. β-Eliminative releasable linkers adapted for bioconjugation of macromolecules to phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. precisepeg.com [precisepeg.com]
- 15. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Pk/bio-distribution | MuriGenics [murigenics.com]
- 23. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ex vivo mass spectrometry-based biodistribution analysis of an antibody-Resiquimod conjugate bearing a protease-cleavable and acid-labile linker - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oncotarget.com [oncotarget.com]
- 26. worthe-it.co.za [worthe-it.co.za]
- 27. Graphviz [graphviz.org]
Safety Operating Guide
Personal protective equipment for handling CbzNH-PEG8-amide-bis(pentayl-5OBz)
Essential Safety and Handling Guide for CbzNH-PEG8-amide-bis(pentayl-5OBz)
This guide provides crucial safety and logistical information for handling, operating, and disposing of CbzNH-PEG8-amide-bis(pentayl-5OBz). The following procedures are based on best practices for handling similar chemical structures, including polyethylene (B3416737) glycol (PEG) derivatives, amides, and compounds containing benzyl (B1604629) groups.
Chemical Identifier:
| Compound Name | Molecular Formula | Molecular Weight |
| CbzNH-PEG8-amide-bis(pentayl-5OBz) | C114H118N4O33 | 2072.16 g/mol [1] |
Section 1: Personal Protective Equipment (PPE)
When handling CbzNH-PEG8-amide-bis(pentayl-5OBz), a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The recommended PPE levels are categorized based on the potential hazards of the procedure.[2][3]
| PPE Level | Equipment |
| Level D | Minimum Requirement for Low-Hazard Operations: - Gloves: Nitrile gloves.[4] - Eye Protection: Safety glasses with side shields. - Body Covering: Standard laboratory coat. - Footwear: Closed-toe shoes.[4] |
| Level C | For Operations with Potential for Aerosol or Dust Generation: - Respiratory Protection: Air-purifying respirator with appropriate cartridges.[2][3] - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles.[4] - Body Covering: Chemical-resistant lab coat or coveralls.[3] |
| Level B | For High-Hazard Operations or Spill Response: - Respiratory Protection: Self-contained breathing apparatus (SCBA) or supplied-air respirator.[2][3] - Gloves: Heavy-duty chemical-resistant gloves (e.g., butyl rubber). - Eye Protection: Full-face shield over chemical splash goggles.[4] - Body Covering: Chemical-resistant suit.[2][3] |
Section 2: Operational Plan - Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to ensure safety and maintain the integrity of the compound.
2.1. Preparation and Handling Environment:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Ensure easy access to an emergency eyewash station and safety shower.
-
Prepare all necessary equipment and reagents before handling the compound.
2.2. Weighing and Solution Preparation:
-
Don appropriate PPE: At a minimum, Level D PPE should be worn. If there is a risk of dust inhalation, upgrade to Level C.
-
Weighing: Use an analytical balance within a fume hood or a ventilated balance enclosure to weigh the solid compound.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing. PEGylated compounds can be dissolved in aqueous buffers or organic solvents like DMSO or DMF.[5]
-
Mixing: Use a vortex mixer or sonicator to ensure complete dissolution.
2.3. Experimental Use:
-
When using the compound in reactions, maintain a controlled environment to prevent contamination and exposure.
-
For reactions involving heating, ensure proper ventilation and use a blast shield if there is any risk of pressurization.
Section 3: Disposal Plan - Waste Management Protocol
Proper disposal of CbzNH-PEG8-amide-bis(pentayl-5OBz) and associated waste is crucial to prevent environmental contamination and comply with regulations.
3.1. Waste Segregation:
-
Solid Waste: Collect unused solid compound, contaminated gloves, weigh boats, and other disposable materials in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
3.2. Waste Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "CbzNH-PEG8-amide-bis(pentayl-5OBz)".
-
Storage: Store waste containers in a designated satellite accumulation area away from general lab traffic.
-
Collection: Arrange for collection by a licensed chemical waste disposal contractor.[6][7] While polyethylene glycol itself is biodegradable, the overall molecule's properties may classify it as hazardous waste.[6]
Section 4: Emergency Procedures
4.1. Spills:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify colleagues and the lab supervisor.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: If safe to do so, use a chemical spill kit to contain the spill. Wear appropriate PPE (Level B recommended for large spills).
-
Clean-up: Absorb the spilled material with an inert absorbent and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
4.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of the compound.
References
- 1. chemscene.com [chemscene.com]
- 2. epa.gov [epa.gov]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. confluore.com [confluore.com]
- 6. youtube.com [youtube.com]
- 7. Chemical Waste | Removal, Treatment and Disposal | CSG [csg.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
